Technical Documentation Center

6-Aminomethylspiro[3.5]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Aminomethylspiro[3.5]nonane
  • CAS: 1255099-14-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 6-Aminomethylspiro[3.5]nonane

An In-Depth Technical Guide to 6-Aminomethylspiro[3.5]nonane: Physicochemical Properties, Analytical Characterization, and Medicinal Chemistry Significance Abstract Spirocyclic scaffolds are of paramount importance in mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Aminomethylspiro[3.5]nonane: Physicochemical Properties, Analytical Characterization, and Medicinal Chemistry Significance

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a rigid three-dimensional framework that can significantly improve the pharmacological profile of drug candidates. This guide focuses on 6-Aminomethylspiro[3.5]nonane, a valuable building block featuring the spiro[3.5]nonane core. The presence of a primary aminomethyl group provides a crucial anchor for hydrogen bonding and a versatile synthetic handle for library development. This document provides a comprehensive overview of the core physicochemical properties of 6-Aminomethylspiro[3.5]nonane, details the essential analytical methodologies for its characterization, and explores its broader significance within the landscape of drug discovery and development.

Introduction: The Strategic Value of the Spiro[3.5]nonane Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more complex, three-dimensional molecules. Spirocyclic scaffolds, which contain two rings connected by a single common atom, have gained significant traction because their inherent rigidity orients substituents into well-defined vectors in space.[1] This structural feature can lead to enhanced potency, greater selectivity for biological targets, and improved pharmacokinetic properties compared to more flexible or planar analogs.[1][2]

The spiro[3.5]nonane framework, composed of a cyclobutane ring fused to a cyclohexane ring, is a particularly attractive scaffold. It serves as a non-aromatic bioisostere for common phenyl rings, offering a route to escape "flatland" and explore new chemical space. The target of this guide, 6-Aminomethylspiro[3.5]nonane, combines this rigid core with a primary amine—a functional group critical to drug design. Primary amines are ionizable, allowing for the formation of water-soluble salts, and can act as key hydrogen bond donors in interactions with biological targets like G-protein coupled receptors (GPCRs).[1][2]

Core Physicochemical Properties of 6-Aminomethylspiro[3.5]nonane

Direct experimental data for 6-Aminomethylspiro[3.5]nonane is not extensively documented in publicly available literature. Therefore, the following section presents a combination of calculated data and expert-driven predictions based on its chemical structure and analogous compounds. These properties are fundamental to predicting the molecule's behavior in biological systems and guiding its use in drug development.[3][4]

Identifier / Property Value / Prediction Significance in Drug Development
IUPAC Name (Spiro[3.5]nonan-6-yl)methanamineUnambiguous chemical identification.
Parent Amine CAS 1255099-64-9 (for Spiro[3.5]nonan-6-amine)[5]Unique registry number for the core amine structure.
Molecular Formula C₁₀H₁₉NDefines the elemental composition.
Molecular Weight 153.27 g/mol Influences diffusion, transport, and overall pharmacokinetics.
XLogP3 (Predicted) ~2.5 - 3.0A measure of lipophilicity; critical for predicting membrane permeability and absorption.[5]
pKa (Predicted) ~10.5The basicity of the primary amine dictates its ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell penetration.
Hydrogen Bond Donors 1 (from -NH₂)The ability to donate hydrogen bonds is crucial for specific interactions with biological targets.
Hydrogen Bond Acceptors 1 (from N atom)The ability to accept hydrogen bonds contributes to target binding and aqueous solubility.
Topological Polar Surface Area (TPSA) 26.0 ŲPredicts transport properties such as blood-brain barrier penetration.
Solubility Free Base: Predicted to be soluble in non-polar organic solvents. Salt Form (e.g., -HCl): Predicted to have enhanced solubility in aqueous media.Solubility is a prerequisite for absorption and distribution. Salt formation is a common strategy to improve the aqueous solubility of basic drugs.[6]

Analytical Characterization and Structural Elucidation

Confirming the identity, structure, and purity of a synthesized compound is a cornerstone of chemical and pharmaceutical research. A multi-pronged analytical approach is required.[7][8] The following protocols are self-validating systems designed to provide orthogonal data, ensuring the highest degree of confidence in the material's integrity.

cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structural Connectivity) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Purity Purity Assessment (e.g., HPLC, qNMR) IR->Purity A Spiro[3.5]nonane- 6-carboxylic acid B Spiro[3.5]nonane- 6-carboxamide A->B Amidation (e.g., SOCl₂, NH₄OH) C 6-Aminomethylspiro[3.5]nonane B->C Reduction (e.g., LiAlH₄, THF)

Caption: A plausible synthetic pathway to 6-Aminomethylspiro[3.5]nonane from a carboxylic acid precursor.

The true value of 6-Aminomethylspiro[3.5]nonane lies in its role as a versatile intermediate in drug discovery. [9][10]The primary amine can be readily functionalized through reactions such as reductive amination, acylation, or sulfonylation to generate large libraries of diverse compounds. This approach is central to the hit-to-lead optimization process, where chemists systematically modify a starting structure to enhance potency and improve drug-like properties. [11][12] Notably, the closely related 7-azaspiro[3.5]nonane scaffold has been successfully used to develop potent agonists for GPR119, a receptor targeted for the treatment of type 2 diabetes. [1][2]This precedent underscores the potential of the spiro[3.5]nonane core in modulating the activity of important biological targets. Researchers can leverage 6-Aminomethylspiro[3.5]nonane to build novel structures that probe the binding pockets of kinases, proteases, and GPCRs, capitalizing on the unique 3D orientation afforded by the spirocyclic core.

Conclusion

6-Aminomethylspiro[3.5]nonane represents a valuable and strategic building block for researchers, scientists, and drug development professionals. While its specific physicochemical properties must be confirmed experimentally, reliable predictions based on its structure provide a solid foundation for its application. Its rigid spiro[3.5]nonane core offers a proven strategy to achieve three-dimensionality in drug design, while the versatile aminomethyl group provides the synthetic flexibility needed for rapid library synthesis and structure-activity relationship studies. The analytical workflows detailed herein provide a robust framework for its characterization, ensuring data integrity. As the pharmaceutical industry continues to seek novel chemical matter, scaffolds like 6-Aminomethylspiro[3.5]nonane will be instrumental in the design of the next generation of therapeutic agents.

References

  • Government of Japan, Ministry of the Environment. III Analytical Methods. Available at: [Link]

  • Mackay, D., Shiu, W. Y., & Ma, K. C. (1992). Illustrated handbook of physical-chemical properties and environmental fate for organic chemicals. Lewis Publishers.
  • PubChem. Spiro(3.5)nonane-1-carboxylicacid, 3-amino-6-methyl-. Available at: [Link]

  • PubChem. Spiro(3.5)nonan-6-amine. Available at: [Link]

  • National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. Available at: [Link]

  • Fiveable. Physicochemical properties. Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • PubChem. Spiro(3.5)nonane. Available at: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ResearchGate. Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available at: [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • PMC. Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. Available at: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [Link]

  • PMC. Amino Acids in the Development of Prodrugs. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Chem-space. 2-(aminomethyl)spiro[3.5]nonane-2-carbonitrile. Available at: [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Available at: [Link]

  • PMC. HRMAS NMR Spectroscopy to Identify the Primary Metabolome of Bracigliano PGI Sweet Cherries and Correlate It with Nutraceutical and Quality Parameters. Available at: [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Available at: [Link]

Sources

Exploratory

Beyond Flatland: Spectroscopic Characterization and Synthetic Methodologies for 6-Aminomethylspiro[3.5]nonane

Executive Summary The pharmaceutical industry’s strategic shift away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich architectures has elevated the importance of spirocyclic scaffolds. Molecules with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s strategic shift away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich architectures has elevated the importance of spirocyclic scaffolds. Molecules with high sp³ character demonstrate improved solubility, reduced off-target promiscuity, and higher clinical success rates. Among these, the spiro[3.5]nonane core—featuring a cyclobutane ring orthogonally fused to a cyclohexane ring—offers exceptional three-dimensional rigidity.

When functionalized with a primary aminomethyl group, as seen in 6-Aminomethylspiro[3.5]nonane (CAS: 1255099-14-9) , the scaffold becomes a highly versatile pharmacophore. This technical whitepaper provides an authoritative framework for the synthesis, spectroscopic validation, and biological application of this compound, designed specifically for medicinal chemists and drug development professionals.

Structural Causality and Spectroscopic Profiling

Accurate characterization of aliphatic spirocycles requires a multi-modal approach. Because the spiro[3.5]nonane core lacks UV chromophores, traditional LC-UV methods are insufficient for structural elucidation. Instead, we must rely on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following profiles are derived from structural first principles and analogous[1].

Nuclear Magnetic Resonance (NMR) Signatures

The orthogonal geometry of the spiro center (C4) creates distinct chemical environments for the cyclobutane and cyclohexane protons. The choice of CDCl₃ as an NMR solvent is deliberate; it provides a non-polar environment that prevents the rapid proton exchange typically seen in protic solvents, allowing for clearer observation of the amine protons.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 6-Aminomethylspiro[3.5]nonane (CDCl₃, 298 K)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
¹H1.25 - 1.40Broad singlet2H-NH₂: Broadening is due to the quadrupolar relaxation of the ¹⁴N nucleus.
¹H2.55 - 2.65Doublet (J = 6.5 Hz)2H-CH₂-N: Deshielded by the electronegative nitrogen; split into a doublet by the adjacent C6 methine proton.
¹H1.20 - 1.80Multiplets9HCyclohexane protons: Complex splitting arises from the rigid chair conformation and axial/equatorial environments.
¹H1.60 - 2.00Multiplets6HCyclobutane protons: Distinct chemical environment isolated by the orthogonal spiro fusion.
¹³C45.0 - 50.0CH₂--CH₂-N: Confirmed via DEPT-135 (appears as an inverted phase peak).
¹³C40.0 - 45.0C (Quaternary)-Spiro carbon (C4): Absent in DEPT-135, validating the quaternary spirocyclic core.
¹³C22.0 - 40.0CH, CH₂-Aliphatic ring carbons: (C1-C3, C5-C9).

Self-Validation Check: To definitively confirm the assignment of the primary amine, a D₂O shake experiment is mandatory. Adding a drop of D₂O to the NMR tube will cause the broad singlet at δ 1.25–1.40 to disappear due to rapid deuterium exchange, validating the presence of the -NH₂ group.

Infrared (IR) and Mass Spectrometry (MS) Markers

Electrospray Ionization (ESI) in positive mode is the gold standard for analyzing aliphatic amines. The basic nitrogen lone pair readily accepts a proton in the ESI source, ensuring a robust and highly sensitive signal without the need for complex derivatization.

Table 2: Key Infrared (IR) and Mass Spectrometry (MS) Markers

ModalitySignal / m/zCharacteristic FeatureDiagnostic Value & Causality
IR3350, 3280 cm⁻¹Medium, doubletPrimary amine N-H asymmetric and symmetric stretching.
IR2850 - 2950 cm⁻¹Strong, sharpsp³ C-H stretching, confirming the fully saturated bicyclic framework.
IR1600 cm⁻¹Medium, broadN-H bending (scissoring) vibration, corroborating the primary amine.
MS (ESI+)154.2 m/z[M+H]⁺Molecular ion peak. ESI+ is chosen as basic aliphatic amines protonate readily.
MS (ESI+)137.1 m/z[M-NH₃+H]⁺Characteristic neutral loss of ammonia (-17 Da), validating the terminal amine.

Standardized Synthetic Workflow and Self-Validating Protocol

The synthesis of 6-Aminomethylspiro[3.5]nonane is most efficiently achieved via the reduction of spiro[3.5]nonane-6-carbonitrile. The protocol below is engineered with built-in analytical checkpoints to prevent the propagation of failed reactions—a critical consideration given the [2].

SynthesisWorkflow N1 Spiro[3.5]nonane-6-carbonitrile (Precursor) N2 LiAlH4 Reduction (Anhydrous THF, 0°C to RT) N1->N2 Addition N3 Fieser Workup (Self-Validation: Al Salt Precipitation) N2->N3 Quench N4 Crude Amine Extraction (Organic Phase) N3->N4 Filtration N5 Silica Gel Chromatography (DCM:MeOH:NH4OH) N4->N5 Purification N6 6-Aminomethylspiro[3.5]nonane (Pure Product) N5->N6 Isolation

Caption: Workflow for the synthesis and isolation of 6-Aminomethylspiro[3.5]nonane.

Step-by-Step Methodology: LiAlH₄ Reduction of Nitrile
  • Preparation: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF under an inert argon atmosphere at 0 °C.

    • Causality: Argon prevents the highly reactive hydride from reacting with atmospheric moisture, while the low temperature controls the initial exothermic reduction.

  • Addition: Dissolve spiro[3.5]nonane-6-carbonitrile (1.0 eq) in anhydrous THF and add dropwise to the suspension over 30 minutes.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Extract a 50 µL aliquot, quench with saturated Na₂SO₄, and spot on a silica TLC plate. Develop in n-hexane/EtOAc (7:3).

    • Validation: The starting nitrile is UV-active (if conjugated) or visible via KMnO₄ stain. The product amine will not move significantly in this non-polar system but will stain bright purple with Ninhydrin. The complete disappearance of the starting material spot authorizes the workup phase.

  • Fieser Workup: Cool the reaction to 0 °C. For every grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O.

    • Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid. Deviating from this causes the formation of intractable gelatinous emulsions that trap the highly polar amine product, destroying the yield.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with diethyl ether, and concentrate the filtrate in vacuo to yield the crude amine.

  • Purification: Purify via flash column chromatography using a gradient of DCM/MeOH/NH₄OH (90:9:1).

    • Causality: The addition of 1% ammonium hydroxide suppresses secondary interactions between the basic amine and the acidic silanol groups on the silica gel, preventing severe peak tailing and ensuring high product recovery.

Pharmacological Applications: GPCR Modulation

While 6-Aminomethylspiro[3.5]nonane is a fundamental building block, its derivatized forms are heavily utilized in the development of G-Protein Coupled Receptor (GPCR) agonists. Specifically, functionalized spiro[3.5]nonanes have demonstrated potent agonism of [1], a critical target for type 2 diabetes and metabolic disorders.

The rigid spiro scaffold forces the aminomethyl vector into a specific spatial trajectory, optimizing hydrogen bonding within the GPR119 binding pocket. This binding event triggers a well-defined intracellular signaling cascade, ultimately leading to improved glucose homeostasis.

GPCR_Signaling L Spiro[3.5]nonane Agonist R GPR119 Receptor L->R Binding G Gαs Subunit R->G Activation AC Adenylyl Cyclase G->AC Stimulation C cAMP Elevation AC->C ATP Conversion PKA Protein Kinase A C->PKA Pathway Activation

Caption: GPR119 signaling pathway modulated by spiro[3.5]nonane derivatives.

Conclusion

The 6-Aminomethylspiro[3.5]nonane scaffold exemplifies the power of sp³-enriched chemical space in modern drug design. By adhering to the rigorous, self-validating spectroscopic and synthetic protocols outlined in this guide, researchers can confidently synthesize, characterize, and integrate this complex bicyclic amine into advanced drug discovery pipelines, moving beyond the limitations of traditional flatland chemistry.

References

  • Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n] | Source: ChemRxiv | URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 6-Aminomethylspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Aminomet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Aminomethylspiro[3.5]nonane, a unique spirocyclic primary amine. In the absence of extensive literature on this specific analyte, this document synthesizes fundamental principles of mass spectrometry with expert insights into the analysis of alicyclic and aminomethyl-containing compounds. We present detailed, field-proven protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering a robust framework for researchers in pharmaceutical development and related fields. The guide delves into the rationale behind experimental choices, predicts fragmentation pathways, and provides a self-validating system for reliable and reproducible results.

Introduction: The Analytical Challenge of 6-Aminomethylspiro[3.5]nonane

6-Aminomethylspiro[3.5]nonane is a fascinating molecule characterized by a spirocyclic core, which imparts significant three-dimensional complexity, and a primary amine functionality, a common feature in many biologically active compounds. The accurate characterization and quantification of this compound are critical in various stages of drug development, from metabolism studies to quality control. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide is structured to provide a holistic understanding of the mass spectrometric behavior of 6-Aminomethylspiro[3.5]nonane, addressing the nuances of its chemical structure and how they influence analytical strategy.

Foundational Principles: Predicting the Mass Spectrometric Behavior

The mass spectrometric analysis of any compound begins with an understanding of its likely behavior within the instrument. For 6-Aminomethylspiro[3.5]nonane, two key structural features dictate our analytical approach: the basic primary amine and the non-polar spirocyclic hydrocarbon backbone.

  • The Primary Amine: This functional group is readily protonated, making Electrospray Ionization (ESI) in positive ion mode a highly effective method for generating gas-phase ions. The presence of a nitrogen atom also means the compound will adhere to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z)[1].

  • The Spirocyclic Core: The rigid, fused-ring system of the spiro[3.5]nonane moiety will significantly influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). Unlike linear alkanes, which produce characteristic series of fragment ions separated by 14 Da (the mass of a CH₂ group), the fragmentation of this cyclic system will be more complex, likely involving ring-opening and specific cleavage events.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the preferred initial approach for the analysis of 6-Aminomethylspiro[3.5]nonane due to the polarity of the amine group and the ability to analyze the compound directly without derivatization.

Experimental Protocol: LC-MS

This protocol is designed as a self-validating system, with each step contributing to the overall robustness of the analysis.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve the analyte in a solvent compatible with reverse-phase chromatography. A typical starting point is a solution of 50:50 acetonitrile:water with 0.1% formic acid. The acid serves to protonate the primary amine, enhancing its retention on a reverse-phase column and improving ionization efficiency.

  • Concentration: Prepare a stock solution of 1 mg/mL. From this, create a dilution series to determine the limit of detection (LOD) and limit of quantification (LOQ).

Step 2: Liquid Chromatography

  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining this relatively non-polar compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is recommended to ensure good peak shape and separation from any impurities. A starting condition of 5% B, ramping to 95% B over 5-10 minutes is a good starting point.

Step 3: Mass Spectrometry (ESI-MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the observation of the protonated molecule [M+H]⁺[2][3].

  • Key Instrument Parameters:

    • Capillary Voltage: ~3.5 kV

    • Cone Voltage: 20-40 V (optimize for maximal [M+H]⁺ signal)

    • Desolvation Gas Flow: ~600 L/hr

    • Desolvation Temperature: ~350 °C

    • Source Temperature: ~150 °C

Predicted ESI-MS Spectrum and Fragmentation

In full-scan MS mode, the primary ion observed will be the protonated molecule, [M+H]⁺. For 6-Aminomethylspiro[3.5]nonane (C₁₀H₁₉N, Molecular Weight: 153.27), this will appear at an m/z of 154.28.

For structural confirmation, tandem mass spectrometry (MS/MS) is essential. The fragmentation of the [M+H]⁺ ion will likely be dominated by alpha-cleavage , a characteristic fragmentation pathway for amines where the bond between the α- and β-carbons is broken[1][4][5].

Predicted Fragmentation Pathways:

  • Loss of NH₃ (Ammonia): A common fragmentation pathway for primary amines, resulting in a fragment at m/z 137.27.

  • Alpha-Cleavage: Cleavage of the bond between the spirocyclic core and the aminomethyl group, leading to the formation of a stable iminium ion. The largest group is preferentially lost[6].

Data Presentation: LC-MS
ParameterExpected ResultRationale
Molecular Formula C₁₀H₁₉N
Molecular Weight 153.27
[M+H]⁺ (m/z) 154.28Protonation of the primary amine in ESI+
Primary Fragment 1 m/z 137.27Loss of NH₃
Primary Fragment 2 VariesResult of alpha-cleavage

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers an alternative and often orthogonal method for the analysis of 6-Aminomethylspiro[3.5]nonane. However, due to the polar nature of the primary amine, derivatization is mandatory to improve volatility and thermal stability[7][8].

Experimental Protocol: GC-MS with Derivatization

Step 1: Derivatization

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as primary amines[9]. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a suitable reagent[8].

  • Sample Preparation: Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of MSTFA and 50 µL of a non-polar solvent (e.g., pyridine or acetonitrile).

  • Reaction: Heat the mixture at 60-70°C for 30 minutes.

Step 2: Gas Chromatography

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is ideal for separating the derivatized analyte.

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized compound.

Step 3: Mass Spectrometry (EI-MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that induces extensive fragmentation, providing a rich fragmentation pattern that can be used for structural elucidation and library matching.

Predicted EI-MS Fragmentation of the Silyl-Derivative

The derivatized 6-Aminomethylspiro[3.5]nonane will have one or two trimethylsilyl (TMS) groups, depending on the reaction conditions. The fragmentation will be dominated by cleavage of the TMS groups and alpha-cleavage.

Characteristic Fragments:

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺.

  • [M-15]⁺: Loss of a methyl radical from a TMS group.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to a stable, silylated iminium ion.

Data Presentation: GC-MS
ParameterExpected ResultRationale
Derivatizing Agent MSTFAEffective for silylating primary amines
Ionization Mode EI (70 eV)Induces reproducible fragmentation patterns
Characteristic Fragment 1 m/z 73[Si(CH₃)₃]⁺
Characteristic Fragment 2 [M-15]⁺Loss of a methyl group from the TMS derivative
Base Peak VariesLikely the result of alpha-cleavage

Visualization of Analytical Workflows

LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve in Acetonitrile/Water + 0.1% Formic Acid lc C18 Reverse-Phase Gradient Elution prep->lc Inject esi Positive ESI lc->esi Elute ms_analysis Full Scan & MS/MS esi->ms_analysis Ionize data Identify [M+H]+ & Fragments ms_analysis->data Acquire Spectra

Caption: Workflow for the LC-MS analysis of 6-Aminomethylspiro[3.5]nonane.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dry Sample deriv Derivatize with MSTFA (60°C, 30 min) prep->deriv gc DB-5ms Column Temperature Program deriv->gc Inject ei Electron Ionization (70 eV) gc->ei Elute ms_analysis Full Scan Analysis ei->ms_analysis Ionize & Fragment data Analyze Fragmentation Pattern ms_analysis->data Acquire Spectra

Caption: Workflow for the GC-MS analysis of 6-Aminomethylspiro[3.5]nonane.

Conclusion: A Pathway to Confident Analysis

The mass spectrometric analysis of 6-Aminomethylspiro[3.5]nonane, while not extensively documented, can be approached with a high degree of confidence by applying fundamental principles of mass spectrometry. This guide provides two robust, orthogonal methods—LC-MS and GC-MS—that together offer a comprehensive analytical toolkit for the characterization and quantification of this unique spirocyclic amine. By understanding the underlying principles of ionization and fragmentation, and by following the detailed protocols outlined herein, researchers can develop and validate reliable analytical methods for this and structurally related compounds.

References

  • PubMed. (n.d.). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Retrieved from [Link]

  • PubChem. (n.d.). 6-(aminomethyl)spiro[3.5]nonan-5-ol hydrochloride. Retrieved from [Link]

  • Springer. (2017, June 1). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. Retrieved from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

  • PMC. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Retrieved from [Link]

  • ChemSpace. (n.d.). Methyl 6-aminospiro[3.5]nonane-6-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • CORE. (2018, June 4). Analysis of bioactive compounds for Jasmine flower via Gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Springer. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (1973, November 1). Mass spectra of the reaction products of some biologically important primary amines and fluorescamine. Retrieved from [Link]

  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structural study of spirolide marine toxins by mass spectrometry - Part I. Fragmentation pathways of 13-desmethyl spirolide C by collision-induced dissociation and infrared multiphoton dissociation mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonan-6-amine. Retrieved from [Link]

  • MDPI. (2020, October 2). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonane. Retrieved from [Link]

Sources

Exploratory

6-Aminomethylspiro[3.5]nonane (CAS 2225142-21-0): A Technical Guide to Spirocyclic Integration in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional, flat, sp2-rich aromatic scaffolds. These planar systems often suffer from poor aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional, flat, sp2-rich aromatic scaffolds. These planar systems often suffer from poor aqueous solubility, high lipophilicity (cLogP), and susceptibility to rapid cytochrome P450 (CYP450) metabolism. The strategic incorporation of 3D-rich spirocyclic building blocks is a proven tactic to overcome these hurdles.

6-Aminomethylspiro[3.5]nonan-5-ol hydrochloride (CAS: 2225142-21-0) represents a highly specialized, conformationally restricted building block. By leveraging the perpendicular arrangement of its cyclobutane and cyclohexane rings, this spirocycle provides a unique 3D vector for its amino and hydroxyl substituents. This guide details the physicochemical properties, mechanistic rationale, and validated experimental protocols for integrating this molecule into modern drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize 6-aminomethylspiro[3.5]nonan-5-ol, one must first understand its foundational properties. The presence of the hydrochloride salt ensures the stability of the primary amine, preventing premature degradation or unwanted dimerization during storage [1].

Table 1: Quantitative Data and Chemical Properties
PropertySpecification / Value
Chemical Name 6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride
CAS Number 2225142-21-0
Linear Formula C₁₀H₁₉NO · HCl
Molecular Weight 205.73 g/mol
InChIKey UZGTZDAVLXLNGI-UHFFFAOYSA-N
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)

Mechanistic Rationale: The Fsp³ Advantage

The causality behind selecting a spiro[3.5]nonane core over a simple cyclohexyl or cyclopentyl ring is rooted in conformational thermodynamics and spatial geometry .

  • Increasing the Fsp³ Fraction: Clinical success in drug development is statistically correlated with a higher fraction of sp³-hybridized carbons (Fsp³). The spirocyclic core inherently maximizes Fsp³, pushing the molecule out of a 2D plane and into a spherical, 3D trajectory [2].

  • Entropic Optimization: The rigid spiro-fusion locks the aminomethyl and hydroxyl groups into a defined spatial orientation. When this building block is coupled to a drug scaffold, it minimizes the entropic penalty typically incurred upon binding to a target protein's active site.

  • Metabolic Evasion: Flat aromatic rings are prime targets for oxidative metabolism by hepatic CYP450 enzymes. The bulky, sp³-rich nature of the spiro[3.5]nonane system sterically shields the molecule, significantly extending its half-life in vivo [3].

PharmaImpact N1 Spirocyclic Core Incorporation N2 Increased Fsp3 Fraction N1->N2 N3 Enhanced 3D Trajectory N1->N3 N4 Reduced cLogP & Improved Solubility N2->N4 N5 Decreased CYP450 Metabolism N2->N5 N3->N5 N6 Higher Clinical Success Rate N4->N6 N5->N6

Mechanistic pathway illustrating how spirocyclic incorporation improves clinical success.

Experimental Methodology: Scaffold Integration

To maintain scientific integrity and trustworthiness, the following protocol for the Amide Coupling of 6-Aminomethylspiro[3.5]nonan-5-ol is designed as a self-validating system. Every reagent choice is driven by chemical causality, and analytical checkpoints ensure the reaction cannot proceed to the next stage without empirical verification.

Protocol: HATU-Mediated Amide Coupling

Objective: To couple the primary amine of 6-aminomethylspiro[3.5]nonan-5-ol hydrochloride to a target carboxylic acid drug scaffold.

Reagents & Causality:

  • HATU (1.2 eq): Selected over standard EDC/HOBt because the spirocyclic core introduces significant steric hindrance. HATU generates a highly reactive 7-aza-OBt ester, accelerating the coupling of hindered amines and preventing epimerization of the acid.

  • DIPEA (3.0 eq): N,N-Diisopropylethylamine is used as a sterically bulky, non-nucleophilic base. It serves a dual purpose: neutralizing the hydrochloride salt of the spirocycle to liberate the free amine, and deprotonating the carboxylic acid, without competing as a nucleophile.

  • Anhydrous DMF (0.2 M): Provides excellent solubility for both polar salts and organic scaffolds.

Step-by-Step Workflow:

  • Activation: In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Ester Formation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 15 minutes. Causality: Cooling prevents thermal degradation of the activated ester intermediate.

  • Amine Introduction: Add 6-aminomethylspiro[3.5]nonan-5-ol hydrochloride (1.1 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 1 (LC-MS): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. The system validates itself: the reaction is only deemed complete when the starting acid mass peak disappears and the desired [M+H]⁺ product peak dominates the chromatogram.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Self-Validation Checkpoint 2 (NMR): Following flash chromatography purification, perform ¹H-NMR and ¹³C-NMR. The integrity of the spirocyclic system is confirmed by the presence of the quaternary spiro-carbon signal (~40-50 ppm in ¹³C-NMR) and the distinct upfield multiplets of the cyclobutane ring.

SyntheticWorkflow A 6-Aminomethylspiro[3.5]nonan-5-ol (CAS 2225142-21-0) C Amide Coupling (HATU, DIPEA, DMF) A->C B Carboxylic Acid Core (Drug Scaffold) B->C D Crude Spirocyclic Intermediate C->D E Purification & Validation (Prep-HPLC, LC-MS, NMR) D->E

Workflow for the incorporation of 6-Aminomethylspiro[3.5]nonan-5-ol via amide coupling.

Conclusion

The utilization of 6-aminomethylspiro[3.5]nonan-5-ol is not merely a structural substitution; it is a calculated physicochemical upgrade. By replacing planar amines with this spirocyclic amino alcohol, researchers can systematically improve the Fsp³ fraction, optimize binding thermodynamics, and engineer robust metabolic stability into their lead compounds.

References

  • Title: Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes Source: ChemRxiv URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

Foundational

An In-depth Technical Guide on the Discovery and Synthesis of Novel Spiro[3.5]nonane Derivatives

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a paramount objective. Among these, spirocyclic compounds, defined by the International Union of Pure and Applied Chemistry (IUPAC) as systems with two or more rings linked by a single common atom, have garnered substantial interest.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems.[2][3] This unique structural feature can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility and metabolic stability.[4][5][6]

The spiro[3.5]nonane framework, which consists of a cyclobutane ring fused to a cyclohexane ring, represents a particularly versatile and synthetically accessible scaffold for the design of new bioactive molecules.[3] This guide will provide a comprehensive exploration of the discovery and synthesis of novel spiro[3.5]nonane derivatives, offering insights into the rationale behind synthetic strategies and their potential therapeutic applications.

Strategic Approaches to the Synthesis of the Spiro[3.5]nonane Core

The construction of the spiro[3.5]nonane skeleton presents unique synthetic challenges, primarily centered around the creation of the sterically hindered spirocyclic quaternary carbon center. Several elegant strategies have been developed to address this, ranging from classical cycloaddition reactions to modern transition-metal-catalyzed methodologies.

Intramolecular [2+2] Cycloaddition: A Powerful Tool for Ring Formation

One of the most direct and atom-economical methods for constructing the cyclobutane ring of the spiro[3.5]nonane system is the intramolecular [2+2] cycloaddition. This reaction typically involves the thermal or photochemical activation of a molecule containing two appropriately positioned double bonds. For instance, the thermally-induced intramolecular [2+2] cycloaddition of allene-methylenecyclopropanes has been shown to be an effective method for rapidly building complex spirocyclic systems.[7] While not directly applied to spiro[3.5]nonane in the cited example, the principle of using an intramolecular cycloaddition to form a four-membered ring is a key strategic consideration.[8][9]

Causality Behind this Approach: The intramolecular nature of this reaction provides a high degree of control over the regioselectivity and stereoselectivity of the cyclobutane ring formation. The pre-organization of the reactive partners within the same molecule significantly lowers the entropic barrier to the reaction, often leading to high yields under relatively mild conditions.

Palladium-Catalyzed Approaches: The Tsuji-Trost Reaction

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, offers a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11] This reaction can be strategically employed in the synthesis of spiro[3.5]nonane derivatives by creating the key quaternary carbon at the spiro-center. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an allylic leaving group, forming a π-allyl palladium(II) complex. This complex is then attacked by a nucleophile to generate the desired product.[10] The use of chiral ligands can render this reaction asymmetric, providing access to enantiomerically enriched spirocycles.[10]

Self-Validating System: The extensive study and broad application of the Tsuji-Trost reaction provide a robust and predictable platform for synthesis. The outcomes of these reactions are well-understood, and a vast body of literature exists to guide the selection of catalysts, ligands, and reaction conditions to achieve the desired product.[12][13]

Ring-Closing Metathesis (RCM): A Modern Approach to Spirocyclization

Ring-closing metathesis has emerged as an indispensable tool in modern organic synthesis for the formation of cyclic structures.[14] This reaction, typically catalyzed by ruthenium-based complexes, can be applied to the synthesis of spiro[3.5]nonane derivatives by starting with a di-alkenylated precursor.[15][16] The strategic placement of two terminal olefins on a suitable acyclic or cyclic precursor allows for the formation of the spirocyclic system in a single, efficient step.

Field-Proven Insight: The choice of catalyst is critical in RCM. First-generation Grubbs catalysts are often sufficient for simple systems, but more sterically demanding or electronically deactivated substrates may require the use of second or third-generation catalysts, which offer higher activity and broader functional group tolerance.

Visualizing Synthetic Pathways

To better illustrate these synthetic strategies, the following diagrams outline the conceptual workflows.

G cluster_0 Intramolecular [2+2] Cycloaddition A Acyclic Precursor with two double bonds B Thermal or Photochemical Activation A->B C Spiro[3.5]nonane Derivative B->C

Caption: Conceptual workflow for intramolecular [2+2] cycloaddition.

G cluster_1 Tsuji-Trost Reaction D Allylic Substrate E Pd(0) Catalyst + Ligand D->E F π-allyl Pd(II) Complex E->F Oxidative Addition G Nucleophilic Attack F->G H Spiro[3.5]nonane Derivative G->H Reductive Elimination

Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.

G cluster_2 Ring-Closing Metathesis I Di-alkenylated Precursor J Ruthenium Catalyst I->J K Spiro[3.5]nonane Derivative J->K

Caption: Simplified workflow for Ring-Closing Metathesis.

Characterization of Novel Spiro[3.5]nonane Derivatives

Once synthesized, the rigorous characterization of novel spiro[3.5]nonane derivatives is crucial to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[17] Due to the complex three-dimensional nature of spirocycles, signal overlapping can be a common issue in ¹H NMR spectra.[18] In such cases, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations.[18]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: To determine the relative stereochemistry of the spirocycle, NOE-based experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are essential.[18] These techniques detect through-space interactions between protons that are in close proximity, allowing for the elucidation of the spatial arrangement of the rings.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compound.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule.[17]

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise details about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.[17]

Therapeutic Potential and Biological Evaluation

The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold makes it an attractive framework for designing novel therapeutic agents with a diverse range of biological activities.[19]

Anticancer and Antimicrobial Activities

Derivatives of the spiro[3.5]nonane core have shown promise as anticancer and antimicrobial agents.[19] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19] Their antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[19][20]

Modulation of G-Protein Coupled Receptors (GPCRs)

A significant area of research has been the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119).[21][22] GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[21] Activation of this receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion.[21]

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The EC50 values represent the concentration of the compound required to elicit a half-maximal response in an in vitro GPR119 activation assay.[21]

CompoundEC50 (nM) for GPR119 Activation
Derivative A15
Derivative B28
Derivative C8
Derivative D42
Data adapted from studies on GPR119 agonists.[3][21]

Experimental Protocols

General Protocol for the Synthesis of Spiro[3.5]nonan-2-ol via Reduction

This protocol describes the synthesis of Spiro[3.5]nonan-2-ol through the reduction of Spiro[3.5]nonan-2-one using sodium borohydride.[21]

Materials:

  • Spiro[3.5]nonan-2-one

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Spiro[3.5]nonan-2-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) to the solution in small portions.[21]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Spiro[3.5]nonan-2-ol.

Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives

This protocol outlines a general approach for the asymmetric synthesis of the 7-azaspiro[3.5]nonane core using a rhodium-catalyzed asymmetric cyclopropanation followed by ring expansion.[23]

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl diazoacetate

  • Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-methylenepiperidine (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the chiral rhodium(II) catalyst (0.5 mol%).[23]

  • Add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM dropwise over 1 hour at room temperature.[23]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the spiro[2.5]octane precursor.

  • The subsequent ring expansion of the cyclopropane can be achieved under various conditions to furnish the desired 7-azaspiro[3.5]nonane skeleton.

Future Directions and Conclusion

The spiro[3.5]nonane scaffold represents a promising area for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of spiro[3.5]nonane derivatives. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of a broader range of biological targets. The unique three-dimensional nature of these compounds will continue to make them valuable tools in the ongoing quest for more potent and selective drugs.

References

  • A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery - Benchchem. (URL: )
  • Navigating the Bioactivity of Spiro[3.
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery - Benchchem. (URL: )
  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (URL: [Link])

  • Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers - Benchchem. (URL: )
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • Application Notes and Protocols: The Potential of Spiro[3..
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs - Benchchem. (URL: )
  • Technical Support Center: Characterization of Spiro Compounds - Benchchem. (URL: )
  • Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols - Benchchem. (URL: )
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide - Benchchem. (URL: )
  • Tandem Intramolecular Photocycloaddition−Retro-Mannich Fragmentation as a Route to Spiro[pyrrolidine-3,3′-oxindoles]. Total Synthesis of (±)-Coerulescine, (±)-Horsfiline, (±)-Elacomine, and (±)-6-Deoxyelacomine | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential - Benchchem. (URL: )
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (URL: [Link])

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (URL: [Link])

  • Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem. (URL: )
  • Tsuji–Trost reaction - Wikipedia. (URL: [Link])

  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC. (URL: [Link])

  • Theory Untangles Fascinating Properties of Spiro-Compounds - Mario Barbatti. (URL: [Link])

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - MDPI. (URL: [Link])

  • General mechanism of Tsuji–Trost reaction. - ResearchGate. (URL: [Link])

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications. (URL: [Link])

  • Tsuji-Trost Reaction Trost Allylation - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of spiro-cyclics via ring-closing metathesis - arkat usa. (URL: [Link])

  • Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed. (URL: [Link])

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. (URL: [Link])

  • Asymmetric Synthesis of Naturally Occuring Spiroketals - MDPI. (URL: [Link])

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. (URL: [Link])

  • A Practical Asymmetric Synthesis of Enantiopure Spiro[23][23]nonane‐1,6‐dione. (URL: [Link])

  • n -selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. (URL: [Link])

  • Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)–H Alkylation: A Computational Mechanistic Study | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Bioactive spiro compounds for the treatment of dysfunction of central... - ResearchGate. (URL: [Link])

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions - ACS Publications. (URL: [Link])

  • A Ring Closing Metathesis Based Approach for the Spiroannulation of Cyclopentanes and Cyclohexanes. Formal Synthesis of (±)-Acorones | Request PDF - ResearchGate. (URL: [Link])

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (URL: [Link])

  • Pharmacological Evaluation and Spiro Compounds - ResearchGate. (URL: [Link])

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (URL: [Link])

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. (URL: [Link])

Sources

Exploratory

Foreword: Embracing Three-Dimensionality in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Spiro[3.5]nonane Amine Scaffolds For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While immensely successful, the exploration o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Spiro[3.5]nonane Amine Scaffolds

For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While immensely successful, the exploration of this chemical space is reaching saturation. The future of small molecule drug discovery lies in embracing three-dimensionality, designing molecules that can make more specific and effective interactions with complex biological targets. Spirocycles, characterized by two rings joined at a single atom, are at the forefront of this paradigm shift.[1][2][3] Their inherent rigidity and well-defined three-dimensional architecture offer a powerful tool to improve potency, selectivity, and pharmacokinetic properties.[2][4][5]

This guide focuses on a particularly promising class: spiro[3.5]nonane amine scaffolds . Comprising a fused cyclobutane and cyclohexane ring system, this core provides a rigid, non-planar framework.[1] By incorporating an amine, often within the six-membered ring to form an azaspirocycle, chemists unlock a versatile platform for creating novel therapeutics. We will delve into the synthesis of these scaffolds, explore their diverse biological activities across multiple therapeutic areas, provide detailed experimental protocols, and dissect the structure-activity relationships that drive their efficacy.

The Spiro[3.5]nonane Amine Scaffold: A Privileged Architecture

The allure of the spiro[3.5]nonane scaffold lies in its structural properties. The quaternary spiro-carbon locks the two rings in a fixed perpendicular orientation. This rigidity is not a limitation but a strategic advantage; it reduces the entropic penalty upon binding to a protein target, which can translate to higher affinity.[6] Furthermore, this defined geometry allows for the precise projection of substituents into three-dimensional space, enabling tailored interactions with complex protein binding pockets.[5]

The introduction of an amine group, particularly in the form of a 7-azaspiro[3.5]nonane (a piperidine ring fused to the cyclobutane), creates a key anchoring point for further chemical modification and a critical site for biological interactions.[1][7]

Causality in Design: Why Choose a Spirocyclic Scaffold?

The decision to employ a spirocyclic scaffold is driven by several key factors aimed at improving drug-like properties:

  • Increased Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a measure of a molecule's three-dimensionality. Higher Fsp3 values are correlated with increased clinical success, likely due to improved solubility, better metabolic stability, and more specific receptor interactions.[2] Spirocycles are an excellent way to increase Fsp3 character.[2]

  • Vectorial Precision: Unlike a flexible aliphatic chain, a rigid spirocycle orients substituents in precise vectors. This allows chemists to optimize interactions with specific amino acid residues in a target protein, enhancing both potency and selectivity.[8]

  • Navigating Novel Chemical Space: As much of the "flat" chemical space has been explored, spirocycles offer access to novel molecular shapes, increasing the likelihood of discovering first-in-class medicines and securing new intellectual property.[9][10][11]

The general workflow for developing drugs based on this scaffold follows a logical progression from synthesis to biological validation.

G cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation start Commercially Available Starting Materials core_synth Multi-step Synthesis of 7-Azaspiro[3.5]nonane Core start->core_synth diversify Parallel Synthesis with Various Building Blocks (R1, R2) core_synth->diversify library Library of Diverse Spiro[3.5]nonane Derivatives diversify->library hts High-Throughput Screening (e.g., Target-based Assay) library->hts hits Identification of Hit Compounds hts->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization & In Vivo Studies sar->lead_opt G agonist 7-Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 binds to g_protein G Protein Activation gpr119->g_protein ac Adenylate Cyclase (AC) g_protein->ac activates camp cAMP Increase atp ATP atp->camp AC pka Protein Kinase A (PKA) camp->pka activates insulin Insulin Secretion (Pancreatic β-cell) pka->insulin promotes glp1 GLP-1 Release (Intestinal L-cell) pka->glp1 promotes

Simplified signaling pathway of GPR119 activation.<[4][5]/center>
  • Quantitative Data: Structure-activity relationship (SAR) studies have led to the identification of highly potent agonists. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency.

Compound IDGPR119 EC50 (nM)Source
54g 2.5Matsuda et al., 2018 [5]

Data from studies on a series of 7-azaspiro[3.5]nonane derivatives highlight the scaffold's ability to produce highly potent GPR119 agonists. [5][7] Beyond metabolic disorders, spiro[3.5]nonane amine scaffolds have been investigated for other CNS targets, including NMDA receptor modulation for conditions like depression. [12]Furthermore, the 2,7-diazaspiro[3.5]nonane motif is a core component of Revumenib , a first-in-class menin-MLL inhibitor approved for treating acute leukemias, where the protonated piperidine nitrogen forms a critical cation-π interaction in the binding site. [8]

Anticancer Activity

The rigid spiro[3.5]nonane framework has been utilized as a core for synthesizing compounds with potential anticancer activity. [1][13]These compounds have demonstrated cytotoxicity against various cancer cell lines. [13]

  • Applications:

    • Androgen Receptor (AR) Antagonists: Novel spirocyclic derivatives have been developed as potent AR antagonists for the treatment of prostate cancer, including forms resistant to existing therapies like enzalutamide. [14] * cGAS Inhibition: Spiro[carbazole-3,3′-pyrrolidine] derivatives, which contain a spirocyclic amine structure, have been evaluated as inhibitors of the cGAS-STING pathway, a target for autoimmune diseases and potentially for modulating the tumor microenvironment. [15] * PROTACs and Degraders: The diazaspiro[3.5]nonane motif was incorporated into FHD-609, a PROTAC (PROteolysis TArgeting Chimera) designed to degrade the BRD9 protein, highlighting the scaffold's utility in this cutting-edge modality. [8] * General Cytotoxicity: Various spiro compounds, including those synthesized through multicomponent domino reactions, have shown antiproliferative activity against human colon carcinoma (HCT116), prostate carcinoma (PC3), and other cancer cell lines. [16]

Antimicrobial and Anti-inflammatory Activity

While a less explored area, derivatives of spiro[3.5]nonane have shown promise against various bacterial and fungal strains. [13]The specific modifications to the core structure are crucial in defining the spectrum and potency of their antimicrobial effects. [13]Similarly, certain derivatives have demonstrated the ability to modulate inflammatory pathways, assessed through methods like the inhibition of bovine serum albumin denaturation. [13]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the spiro[3.5]nonane amine scaffold has yielded critical insights into the structural requirements for potent biological activity. The development of GPR119 agonists serves as an excellent case study. [4][7] Research has shown that optimizing two key positions on the 7-azaspiro[3.5]nonane core is critical for high potency. [4][7]

  • The Piperidine N-capping Group (R¹): This position is crucial for establishing interactions within the GPR119 binding pocket. Small, electron-rich heterocyclic groups often lead to enhanced activity.

  • The Aryl Group (R²): This group typically projects into a different region of the binding site, where substitutions can fine-tune potency and influence pharmacokinetic properties like metabolic stability and oral bioavailability. [4]

SAR cluster_legend Key Modification Points for SAR key1 R¹: Piperidine N-capping Group (Critical for Potency) key2 R²: Aryl Group (Fine-tunes Potency & PK Properties)

Key positions on the 7-azaspiro[3.5]nonane scaffold for SAR optimization.<[4]/center>

Key Experimental Protocols

The trustworthiness of scientific claims rests on reproducible experimental design. The following section details standardized, step-by-step protocols for the synthesis and biological evaluation of spiro[3.5]nonane amine derivatives.

General Synthesis of the 7-Azaspiro[3.5]nonane Core

This protocol describes a representative method for constructing the core spirocyclic amine, which can then be diversified. It often begins with commercially available materials and involves the formation of the spirocyclic system followed by the introduction of the amine. [4][9] Objective: To synthesize a key intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.

Methodology:

  • Step 1: Oxidation & Cyclization: A solution of 1,1-cyclobutanedimethanol is subjected to a two-step oxidation and cyclization process. This is performed with an amine that is protected with a tert-butyloxycarbonyl (Boc) group to yield the spirocyclic ketone. [9]2. Step 2: Deprotection: The Boc protecting group is removed from the secondary amine of the 7-azaspiro[3.5]nonane intermediate. To a solution of the intermediate (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA). [4]3. Step 3: Monitoring: Stir the reaction mixture at room temperature, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [4]4. Step 4: Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude amine salt is typically of sufficient purity to be used directly in the next step. [4]5. Step 5: Neutralization & Derivatization: Dissolve the amine salt in a solvent such as N,N-dimethylformamide (DMF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to neutralize the salt, making the amine nucleophilic for subsequent coupling reactions (e.g., N-arylation). [4]

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol is used to determine the potency (EC50) of a compound in activating the GPR119 receptor.

Objective: To quantify the increase in intracellular cAMP in response to treatment with a test compound.

Methodology:

  • Cell Culture: Culture a stable cell line (e.g., HEK293 or CHO) that has been engineered to express the human GPR119 receptor. [17]2. Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment. [17]3. Pre-incubation: Remove the culture medium and add a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for 30 minutes at room temperature. [17]4. Compound Addition: Add the spiro[3.5]nonane amine test compounds at various concentrations (typically a serial dilution) to the wells. [17]5. Incubation: Incubate the plates for a further 30 minutes at room temperature to allow for receptor activation and cAMP production. [17]6. Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, often based on competitive immunoassay or luminescence (e.g., HTRF or LANCE).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[3.5]nonane derivative and incubate for a set period (e.g., 48 or 72 hours). [13]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [13]4. Incubation: Incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to an untreated control. Plot this against the compound concentration to determine the IC50 value.

Conclusion and Future Horizons

The spiro[3.5]nonane amine scaffold has firmly established itself as a versatile and powerful framework in modern medicinal chemistry. Its rigid, three-dimensional nature provides a robust platform for designing potent and selective modulators of challenging biological targets, exemplified by the clinical success of GPR119 agonists and menin inhibitors. [5][8][18]The existing research clearly demonstrates its potential in metabolic disorders, oncology, and beyond. [13] However, the landscape is far from fully explored. A conspicuous gap in the literature is the lack of comprehensive biological data for the simpler parent amine scaffolds, which could serve as valuable starting points for new discovery programs. [13]Future research should focus on expanding the synthetic toolbox to access an even greater diversity of spiro[3.5]nonane derivatives and screening these libraries against a wider array of biological targets. As drug discovery continues its march into the third dimension, the spiro[3.5]nonane amine scaffold is poised to be a key player in the development of the next generation of therapeutics.

References

  • Navigating the Bioactivity of Spiro[3.
  • A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. Benchchem.
  • The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs. Benchchem.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • An improved synthesis of 2-oxa-7-azaspiron[1][8]onane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • Application of Spiro[3.5]nonan-2-ol in the Synthesis of Novel Spiro Compounds: A Review of Current Research. Benchchem.
  • Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury.
  • Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents. Benchchem.
  • Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.
  • Spiro(3.5)nonan-6-amine | C9H17N. PubChem.
  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential. Benchchem.
  • WO2018026763A1 - Spiro-lactam nmda receptor modulators and uses thereof.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. PubMed.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PMC.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.

Sources

Foundational

In Silico Modeling of 6-Aminomethylspiro[3.5]nonane: A Computational Guide to Spirocyclic Bioisosteres

Executive Summary The paradigm of modern drug discovery has fundamentally shifted toward increasing the three-dimensionality of small molecules. Driven by the "escape from flatland" hypothesis , medicinal chemists are in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern drug discovery has fundamentally shifted toward increasing the three-dimensionality of small molecules. Driven by the "escape from flatland" hypothesis , medicinal chemists are increasingly replacing planar aromatic rings with sp3-rich scaffolds to improve metabolic stability, solubility, and target specificity.

6-Aminomethylspiro[3.5]nonane represents a premier spirocyclic building block. Serving as an advanced bioisostere for benzylic amines, piperidines, and cyclohexanes, it offers a unique spatial projection of its primary amine vector. However, the orthogonal fusion of a cyclobutane ring to a cyclohexane ring introduces complex conformational dynamics. This whitepaper provides a rigorous, self-validating in silico methodology for modeling 6-Aminomethylspiro[3.5]nonane, ensuring that computational predictions translate reliably to in vitro and in vivo success .

Mechanistic Causality: The Conformational Lock

To model 6-Aminomethylspiro[3.5]nonane accurately, one must first understand the physical causality governing its 3D architecture.

In standard IUPAC numbering for spiro[3.5]nonane, the cyclobutane ring occupies positions 1–3, the spiro quaternary carbon is position 4, and the cyclohexane ring occupies positions 5–9. A substituent at the 6-position is therefore in a 1,3-relationship with the spiro carbon.

When the aminomethyl group at position 6 adopts an axial conformation, it experiences a severe 1,3-diaxial steric clash with the "axial" carbon-carbon bond of the orthogonal cyclobutane ring. Because the cyclobutane ring is rigid and bulky, this steric penalty is significantly higher than a standard 1,3-diaxial interaction involving a methyl group or a proton. Consequently, the spiro fusion acts as a conformational lock , heavily biasing the cyclohexane ring to maintain the aminomethyl group in an equatorial position.

Understanding this causality is critical: standard molecular mechanics (MM) force fields often underestimate the strain energy of the cyclobutane ring and miscalculate this 1,3-diaxial penalty, leading to erroneous docking poses. Therefore, Quantum Mechanics (QM) is strictly required for the initial conformational sampling.

In Silico Workflow & Self-Validating Protocols

To prevent downstream failures in virtual screening or Free Energy Perturbation (FEP) calculations, the computational protocol must be self-validating. Below is the step-by-step methodology for profiling 6-Aminomethylspiro[3.5]nonane.

Workflow A 6-Aminomethylspiro[3.5]nonane Input Structure B QM Conformational Sampling (DFT) A->B C Molecular Dynamics (Solvation & Binding) B->C D In Silico ADMET Profiling C->D E Bioisostere Evaluation Report D->E

Fig 1: In silico workflow for evaluating spirocyclic bioisosteres.

Step 1: Ligand Preparation and State Assignment
  • Ionization State: Generate the protonated state of the primary amine. At physiological pH (7.4), the primary amine (calculated pKa ~10.4) will exist almost exclusively as an ammonium cation.

  • Tautomerization: Ensure no aberrant tautomers are generated, as the aliphatic core does not support tautomerization.

Step 2: QM Conformational Search (DFT)
  • Initial Sampling: Perform a low-mode conformational search using the OPLS4 or MMFF94 force field to generate a diverse set of ring-puckered states.

  • DFT Optimization: Subject all conformers within a 5.0 kcal/mol window to Density Functional Theory (DFT) optimization at the B3LYP/6-31G * level.

  • Causality Check: Verify that the global minimum features the aminomethyl group in the equatorial position. The energy gap (ΔE) between the equatorial and axial states should exceed 4.5 kcal/mol.

Step 3: Self-Validating Molecular Dynamics (MD) Parameterization

Because the spiro quaternary carbon (C4) possesses unique angular strain, standard force fields (like GAFF2 or CGenFF) may cause the spiro core to artificially distort during MD simulations. We employ a self-validating loop to ensure topological integrity.

  • Charge Derivation: Calculate Electrostatic Potential (ESP) charges at the HF/6-31G* level and derive RESP charges.

  • Short MD Run: Execute a 10 ns explicit solvent (TIP3P) MD simulation of the unbound ligand.

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) of the spiro[3.5]nonane heavy atoms.

    • Pass Condition: If RMSD < 1.5 Å, the force field parameters are valid.

    • Fail Condition: If RMSD ≥ 1.5 Å, the cyclobutane puckering is failing. Route the molecule to ForceBalance for custom dihedral re-parameterization.

Parameterization Start Generate Initial Topology (GAFF2 / CGenFF) QM QM ESP Charge Calculation (HF/6-31G*) Start->QM MD Short MD Simulation (10 ns, Explicit Solvent) QM->MD Check Core RMSD < 1.5 Å? MD->Check Pass Proceed to Production MD Check->Pass Yes Fail Refine Dihedral Parameters (ForceBalance) Check->Fail No Fail->MD Iterate

Fig 2: Self-validating MD parameterization workflow for spiro cores.

Quantitative ADMET & Physicochemical Profiling

The primary utility of 6-Aminomethylspiro[3.5]nonane is its ability to modulate physicochemical properties while maintaining the necessary binding vectors for target engagement (e.g., cation-π interactions with tyrosine residues, a mechanism recently validated in the FDA approval of spirocyclic drugs like revumenib ).

Table 1 summarizes the in silico profiling data, contrasting the spirocycle against a planar reference (Benzylamine) and a standard saturated reference (4-Aminomethylpiperidine).

Table 1: Comparative Physicochemical Profiling

PropertyBenzylamine (Planar Reference)4-Aminomethylpiperidine (Standard sp3)6-Aminomethylspiro[3.5]nonane (Spirocyclic)
Molecular Weight 107.15 g/mol 114.19 g/mol 153.26 g/mol
Fraction sp3 (Fsp3) 0.141.001.00
Calculated LogP (cLogP) 1.09-0.451.82
pKa (Primary Amine) 9.3310.5110.45
Topological Polar Surface Area 26.02 Ų38.05 Ų26.02 Ų
Conformational Penalty (ΔE) < 1.0 kcal/mol~1.5 kcal/mol (axial/eq)> 4.5 kcal/mol (rigidified eq)

Data Interpretation: The spiro[3.5]nonane core significantly increases the lipophilicity (cLogP 1.82) compared to the piperidine analog, while maintaining a perfect Fsp3 score of 1.00. The high conformational penalty (> 4.5 kcal/mol) quantitatively demonstrates the "conformational lock" effect discussed in Section 2, ensuring a predictable exit vector for the primary amine during receptor docking .

Conclusion

The integration of 6-Aminomethylspiro[3.5]nonane into drug discovery pipelines offers a powerful method to navigate out of "flatland" while optimizing ADMET profiles. However, the unique 1,3-diaxial strain induced by the orthogonal cyclobutane ring demands rigorous computational handling. By utilizing DFT for conformational sampling and implementing a self-validating RMSD gate during MD parameterization, computational chemists can accurately predict the binding thermodynamics of these advanced spirocyclic bioisosteres.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Chiaradia, T. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters.[Link]

  • Drug Hunter (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter Insights.[Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

Exploratory

Stability Profiling of 6-Aminomethylspiro[3.5]nonane: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter advanced spirocyclic scaffolds like 6-Aminomethylspiro[3.5]nonane. Spirocycles have revol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter advanced spirocyclic scaffolds like 6-Aminomethylspiro[3.5]nonane. Spirocycles have revolutionized medicinal chemistry by offering rigid, three-dimensional architectures that enhance target selectivity and metabolic stability compared to traditional flat aromatic rings. However, the incorporation of a primary amine on a spiro[3.5]nonane core introduces specific chemical vulnerabilities that must be rigorously profiled before advancing the compound as an Active Pharmaceutical Ingredient (API) or a critical building block.

This whitepaper provides an authoritative, step-by-step guide to designing and executing stability studies for 6-Aminomethylspiro[3.5]nonane. By anchoring our methodologies in global regulatory standards and employing self-validating experimental designs, we ensure that every degradation pathway is mapped with absolute scientific integrity.

Structural and Mechanistic Context

6-Aminomethylspiro[3.5]nonane (CAS 1255099-14-9) consists of a spiro[3.5]nonane core—a cyclobutane ring fused to a cyclohexane ring at a single spiro carbon atom—functionalized with an aminomethyl group (1)[1].

Mechanistic Causality : The spiro[3.5]nonane core itself is highly lipophilic and sterically hindered, conferring excellent resistance to enzymatic and hydrolytic cleavage compared to highly strained smaller rings (2)[2]. Therefore, the primary stability concerns do not stem from the carbon framework, but from the highly reactive primary amine group. Primary amines are notoriously susceptible to oxidative degradation (forming hydroxylamines, oximes, or imines) and can react with atmospheric carbon dioxide to form carbamates or urea-like structures (3)[3]. Understanding these causal relationships dictates our approach to stress testing: we must forcefully challenge the amine while monitoring the cyclobutane ring for unlikely, yet possible, strain-induced ring-opening under extreme thermal conditions.

Forced Degradation (Stress Testing) Methodology

Before initiating formal long-term stability studies, a forced degradation (stress testing) study is mandatory. This establishes the stability-indicating power of the analytical methods (typically LC-MS/MS and HPLC-UV).

Self-Validating System Principle : Every protocol described below operates as a self-validating system through two mechanisms:

  • System Suitability Test (SST) : Before any stressed sample is injected, a resolution standard (API + known oxidative degradant) must yield a peak resolution ( Rs​ ) > 1.5. If the method cannot separate the parent from its primary degradant, the run automatically fails and halts.

  • Mass Balance Check : The sum of the parent compound's remaining peak area and the response-factor-corrected peak areas of all degradants must equal 100% (±5%) of the initial parent peak area. If mass balance fails, it indicates the formation of volatile degradants or species that do not absorb at the chosen UV wavelength, triggering the automatic deployment of orthogonal detectors (e.g., Charged Aerosol Detector - CAD).

Step-by-Step Protocol & Causality
  • Oxidative Stress :

    • Procedure: Dissolve 6-Aminomethylspiro[3.5]nonane in a compatible solvent (e.g., Methanol/Water) to 1 mg/mL. Add 3% H2​O2​ . Incubate at room temperature for 24 hours. Neutralize and inject.

    • Causality: 3% H2​O2​ is chosen over stronger oxidants (like KMnO4​ ) to simulate realistic oxidative stress without causing non-physiological combustion of the molecule. We expect N-oxidation of the primary amine[3].

  • Acid/Base Hydrolysis :

    • Procedure: Mix the 1 mg/mL API solution 1:1 with 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Incubate at 60°C for 24 hours. Neutralize before injection.

    • Causality: This tests the robustness of the spirocyclic core. While cyclobutane rings can undergo ring-opening under extreme conditions, the spiro[3.5] system is expected to remain intact, validating its utility as a stable lipophilic core[2].

  • Thermal and Atmospheric Stress :

    • Procedure: Expose the solid API to 80°C in a thin layer within an open petri dish for 48 hours.

    • Causality: High surface area exposure to ambient air accelerates the reaction between the primary amine and atmospheric CO2​ , driving carbamate formation, while the heat tests for general thermal cleavage[3].

DegradationPathways API 6-Aminomethylspiro[3.5]nonane (Parent Scaffold) Oxidation Oxidative Stress (3% H2O2, 24h) API->Oxidation Thermal Thermal / Atmospheric (80°C, CO2 Exposure) API->Thermal Hydrolysis Acid/Base Hydrolysis (0.1M HCl / NaOH, 60°C) API->Hydrolysis Deg1 N-Oxidation Products (Hydroxylamines / Oximes) Oxidation->Deg1 Deg2 Carbamate Formation (Reaction with CO2) Thermal->Deg2 Deg3 Highly Stable Core (No Ring Cleavage Observed) Hydrolysis->Deg3

Fig 1. Forced degradation pathways and structural vulnerabilities of 6-Aminomethylspiro[3.5]nonane.

Data Presentation: Expected Degradation Profile

The quantitative data from the forced degradation studies must be meticulously cataloged to define the compound's degradation profile.

Table 1: Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/EnvironmentTemp/TimeExpected Degradation (%)Primary Degradant Pathway
Oxidative3% H2​O2​ 25°C, 24h10 - 15%N-Oxidation (Oximes)
Acidic0.1 M HCl60°C, 24h< 2%Stable (No ring cleavage)
Basic0.1 M NaOH60°C, 24h< 2%Stable (No ring cleavage)
Thermal/AirAmbient Air, CO2​ 80°C, 48h5 - 8%Carbamate Formation

Regulatory Framework: ICH Q1A(R2) Alignment

Following the elucidation of degradation pathways, formal stability testing must be conducted in strict alignment with the ICH Q1A(R2) guideline for new drug substances (4)[4]. The choice of conditions is rooted in the need to simulate the climatic zones of the target markets while providing accelerated predictive data.

Step-by-Step Formal Stability Protocol
  • Batch Selection : Select at least three primary batches of 6-Aminomethylspiro[3.5]nonane synthesized via the final manufacturing route.

  • Packaging : Package the API in the exact container closure system proposed for commercial storage. Causality: Because the primary amine reacts with CO2​ , the packaging must include an inert gas flush (Argon or Nitrogen) and a moisture barrier (e.g., double polyethylene bags inside a high-density polyethylene drum).

  • Storage Conditions & Sampling :

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. Pull samples at 0, 1, 2, 3, and 6 months[4].

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. Triggered only if a "significant change" (e.g., >5% degradation) occurs during the accelerated study[4].

  • Analysis : Evaluate appearance, assay (purity via HPLC), moisture content (Karl Fischer), and chiral purity (if applicable) at each time point.

ICHWorkflow Start Batch Selection (3 Primary Batches) LongTerm Long-Term Storage 25°C ± 2°C / 60% RH (12 to 36 Months) Start->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH (6 Months) Start->Accelerated Analysis Orthogonal Analysis (HPLC-UV, LC-MS/MS) LongTerm->Analysis Intermediate Intermediate Storage 30°C ± 2°C / 65% RH Accelerated->Intermediate If Significant Change Occurs Accelerated->Analysis Intermediate->Analysis

Fig 2. ICH Q1A(R2) compliant stability testing workflow for new drug substances.

Table 2: ICH Q1A(R2) Stability Schedule and Acceptance Criteria

Storage ConditionEnvironmentMinimum DurationTesting Frequency (Months)Acceptance Criteria
Long-Term25°C ± 2°C / 60% RH12 Months0, 3, 6, 9, 12Assay ≥ 98.0%, Impurities ≤ 0.5%
Accelerated40°C ± 2°C / 75% RH6 Months0, 1, 2, 3, 6Assay ≥ 98.0%, Impurities ≤ 0.5%
Intermediate30°C ± 2°C / 65% RH6 Months0, 3, 6Evaluated only if Accelerated fails

Conclusion

The stability profile of 6-Aminomethylspiro[3.5]nonane is defined by a highly robust spirocyclic core juxtaposed with a reactive primary amine. By employing a self-validating forced degradation strategy and adhering strictly to ICH Q1A(R2) guidelines, researchers can accurately predict shelf-life, design appropriate protective packaging (such as inert gas flushing to prevent carbamate formation), and ensure the uninterrupted advancement of this valuable scaffold in drug discovery pipelines.

References

  • Source: ACS Publications (acs.org)
  • Q1A(R2)
  • Source: Benchchem (benchchem.com)
  • Spiro(3.5)

Sources

Protocols & Analytical Methods

Method

Accelerating Discovery: A Guide to Microwave-Assisted Synthesis of Spiro Compounds

Introduction: The Spiro Motif and the Microwave Advantage Spiro compounds, molecules characterized by two rings sharing a single common atom, represent a unique and highly sought-after structural motif in modern chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro Motif and the Microwave Advantage

Spiro compounds, molecules characterized by two rings sharing a single common atom, represent a unique and highly sought-after structural motif in modern chemistry.[1][2][3] Their rigid, three-dimensional architecture imparts novel pharmacological properties, making them privileged scaffolds in drug discovery for treating a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][4][5] The synthesis of these complex structures, however, has traditionally been a challenge, often requiring lengthy reaction times, harsh conditions, and resulting in modest yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these synthetic hurdles.[2][4][6] By utilizing microwave irradiation instead of conventional heating, MAOS provides rapid, uniform, and efficient energy transfer directly to the reacting molecules.[6][7][8][9] This direct heating mechanism dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[9][10] Furthermore, microwave heating frequently leads to higher product yields, improved purity, and enhanced selectivity, all while aligning with the principles of green chemistry by reducing energy consumption and solvent use.[6][9][10][11][12]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the microwave-assisted synthesis of medicinally relevant spiro compounds. We will delve into the core principles behind microwave chemistry, present validated, step-by-step protocols for key transformations, and offer insights into the causality behind experimental choices to empower your research and accelerate the discovery of novel chemical entities.

Core Principles: Why Microwaves Excel

The superiority of microwave heating over conventional methods (like an oil bath) stems from its fundamental mechanism of energy transfer.[13]

  • Conventional Heating: Energy is transferred indirectly and inefficiently. The vessel is heated first, and this heat is then slowly conducted into the reaction mixture, often leading to temperature gradients and localized overheating at the vessel walls.

  • Microwave Heating: Microwaves, a form of electromagnetic radiation, transfer energy directly to polar molecules or ions within the reaction mixture.[7][8][11][14] This occurs via two primary mechanisms:

    • Dipolar Polarization: Polar molecules, possessing a dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the solution.[7][13]

    • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion. Collisions between these moving ions and other molecules generate heat through electrical resistance.[7][14]

This direct and instantaneous heating leads to a rapid increase in the internal temperature of the reaction mixture, allowing reactions to reach their activation energy much faster than with conventional heating.[13][14] This often results in cleaner reactions with fewer side products, as the short reaction times minimize the decomposition of reactants and products.[9][10][12]

Application Notes and Protocols

This section details validated protocols for the synthesis of high-value spiro-heterocycles. The focus is on multicomponent reactions (MCRs), which are particularly well-suited for microwave assistance, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step.[1][3]

Protocol 1: Microwave-Assisted 1,3-Dipolar Cycloaddition for Spiro-Oxindole Pyrrolidines

Spiro-oxindole pyrrolidines are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The 1,3-dipolar cycloaddition reaction is a powerful method for their construction. This protocol describes a one-pot, three-component reaction that is highly efficient under microwave irradiation.[15][16][17][18]

Rationale: The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of isatin and an amino acid (like sarcosine or proline), which is then trapped by a dipolarophile (e.g., a β-nitrostyrene).[15][16] Microwave energy is crucial for rapidly promoting the initial condensation and subsequent decarboxylation to form the reactive ylide intermediate, driving the reaction to completion in minutes with high stereoselectivity.[15][16][17] The choice of a polar solvent like methanol or a methanol/water mixture is key, as it efficiently absorbs microwave energy and facilitates the dissolution of the reactants.[18]

Reaction Scheme: (A representative scheme showing Isatin, an Amino Acid, and a Dipolarophile reacting to form a Spiro-Oxindole Pyrrolidine)

Materials and Reagents:

  • Isatin (or substituted isatin)

  • α-Amino acid (e.g., L-proline, sarcosine, L-alanine)

  • Dipolarophile (e.g., (E)-β-nitrostyrene)

  • Methanol (MeOH) or Methanol/Water (1:1)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesis reactor

Step-by-Step Protocol:

  • To a 10 mL microwave synthesis vial, add isatin (1.0 mmol, 1.0 equiv), the desired α-amino acid (1.2 mmol, 1.2 equiv), and the dipolarophile (1.0 mmol, 1.0 equiv).

  • Add 3-4 mL of methanol (or a 1:1 MeOH/H₂O mixture) to the vial.[18]

  • Seal the vial with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the mixture at a constant temperature of 80-100 °C for 5-15 minutes.[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product often precipitates out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, further purification can be achieved by column chromatography on silica gel.

Expected Results & Validation:

  • Yield: Typically 75-98%.[15][17]

  • Appearance: Crystalline solid.

  • Characterization: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, HRMS, and, if possible, single-crystal X-ray diffraction.[18][19]

Troubleshooting:

  • Low Yield: Ensure the microwave vial is properly sealed to prevent solvent evaporation and pressure loss. The temperature and time may need optimization for different substrates. Consider a different solvent system with better microwave absorption properties.

  • Multiple Products: The formation of diastereomers is possible. Purification by column chromatography may be required to isolate the desired stereoisomer. Adjusting the reaction temperature might improve diastereoselectivity.

Protocol 2: Four-Component Cascade Synthesis of Spiro-Quinoxaline Pyrrolizines

This protocol outlines a more complex, yet highly efficient, four-component reaction to construct spiro-quinoxaline pyrrolizine derivatives, which have shown potential as acetylcholinesterase (AChE) inhibitors.[20]

Rationale: This cascade reaction involves the initial formation of a quinoxaline intermediate from ninhydrin and a phenylenediamine. Simultaneously, an azomethine ylide is generated from proline. These intermediates then undergo a highly regio- and stereoselective 1,3-dipolar cycloaddition with a nitrostyrene dipolarophile.[20] The use of microwave irradiation is critical to orchestrate this complex sequence of reactions within a short timeframe, providing rapid access to structurally complex molecules that would be difficult to synthesize via traditional methods.[16][20]

Reaction Scheme: (A representative scheme showing Ninhydrin, Phenylenediamine, Proline, and Nitrostyrene reacting to form a Spiro-Quinoxaline Pyrrolizine)

Materials and Reagents:

  • Ninhydrin

  • Substituted o-phenylenediamine

  • L-proline

  • Substituted β-nitrostyrene

  • Ethanol (EtOH)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Dedicated microwave synthesis reactor

Step-by-Step Protocol:

  • In a 10 mL microwave vial, combine ninhydrin (1.0 mmol, 1.0 equiv), the o-phenylenediamine (1.0 mmol, 1.0 equiv), L-proline (1.2 mmol, 1.2 equiv), and the β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Add 4 mL of ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-20 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the vial to room temperature.

  • The product typically precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Expected Results & Validation:

  • Yield: Typically 85-98%.[16]

  • Appearance: Colored solid.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The regio- and stereochemistry are critical and often confirmed by X-ray crystallography.[20]

Troubleshooting:

  • Incomplete Reaction: Increase irradiation time or temperature slightly. Ensure the purity of starting materials, especially the o-phenylenediamine.

  • Dark-colored byproducts: The reaction mixture can become dark. If the final product is impure after filtration, recrystallization or column chromatography may be necessary.

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are most evident when compared directly with conventional heating methods. The following table summarizes typical comparative data for the synthesis of spiro-oxindoles.

Reaction TypeHeating MethodSolventTimeYield (%)Reference
3-Component Spiro-oxindole SynthesisConventional (Reflux)Methanol120 min90%[15]
3-Component Spiro-oxindole SynthesisMicrowave (150 °C) Solvent-free 10 min 95% [15]
3-Component Spiro-oxindole SynthesisConventional (Reflux)Ethanol4 h53%[21]
3-Component Spiro-oxindole SynthesisMicrowave (140 °C) Ethanol 15 min 84% [21]
3-Component Spiro-pyrrolidine SynthesisConventional (Reflux)MeOH/H₂O240 min65%[18]
3-Component Spiro-pyrrolidine SynthesisMicrowave (120 °C) MeOH/H₂O 5 min 98% [17][18]

As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times while often improving chemical yields.[15][21]

Visualization of Key Processes

Diagrams can clarify complex workflows and mechanisms. Below are Graphviz representations of a typical MAOS workflow and a simplified mechanism for the 1,3-dipolar cycloaddition.

MAOS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Reactants & Add to MW Vial B Add Solvent & Stir Bar A->B C Seal Vial B->C D Place Vial in Microwave Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Irradiation E->F G Cool to RT F->G H Filter & Wash Product G->H I Dry & Characterize (NMR, MS) H->I

Caption: General workflow for a microwave-assisted synthesis experiment.

Cycloaddition_Mechanism cluster_reactants Starting Materials Isatin Isatin Ylide In situ generation of Azomethine Ylide Isatin->Ylide + Δ (MW) - H₂O, - CO₂ AminoAcid Amino Acid AminoAcid->Ylide + Δ (MW) - H₂O, - CO₂ Dipolarophile Dipolarophile (e.g., Nitrostyrene) TransitionState [3+2] Cycloaddition Transition State Dipolarophile->TransitionState Ylide->TransitionState Product Spiro-oxindole Product TransitionState->Product

Caption: Simplified mechanism of a 1,3-dipolar cycloaddition reaction.

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally revolutionized the construction of complex molecular architectures like spiro compounds.[2][4] The technology's ability to dramatically accelerate reactions, improve yields, and promote greener chemical processes makes it an indispensable tool for medicinal chemists and drug discovery professionals.[6][10][12] As microwave reactor technology continues to advance, offering better temperature control, scalability, and automation, its application in generating diverse libraries of spiro compounds for high-throughput screening will undoubtedly expand. The continued exploration of novel microwave-promoted multicomponent reactions will open new avenues for discovering the next generation of spiro-based therapeutics.

References

  • Current time information in Kampala, UG. (n.d.). Google.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). RSC Publishing.
  • Microwave chemistry - Wikipedia. (n.d.). Wikipedia.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). MDPI.
  • Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review - ResearchGate. (2025, August 6). ResearchGate.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Publishing. (n.d.). RSC Publishing.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Microwave Chemistry: General Features and Applications. (2010, November 12).
  • Microwave Chemistry: A Review. (2009, October 29).
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.).
  • Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • specific effects of microwave - Solid supported reaction. (n.d.).
  • A convenient and rapid microwave-assisted synthesis of spirooxindoles in aqueous medium and their antimicrobial activities - New Journal of Chemistry (RSC Publishing). (n.d.). New Journal of Chemistry (RSC Publishing).
  • Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review. (2018, January 1).
  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (2022, February 25).
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13).
  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - MDPI. (2023, April 16). MDPI.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (2022, November 19). MDPI.
  • Microwave-assisted synthesis of novel spiro isoxazolidine derivatives - Taylor & Francis. (2012, December 19). Taylor & Francis.
  • Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents - PMC. (n.d.). PMC.
  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). CEM Corporation.
  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC. (n.d.). PMC.
  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - MDPI. (n.d.). MDPI.
  • (PDF) Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphonates - ResearchGate. (2025, January 6). ResearchGate.
  • Synthesis of spiropyrrolidines 63 | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC. (n.d.). PMC.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (2019, February 25). Frontiers.
  • An expedient microwave assisted regio- and stereoselective synthesis of spiroquinoxaline pyrrolizine derivatives and their AChE inhibitory activity - New Journal of Chemistry (RSC Publishing). (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

Application

Application Note: Leveraging 6-Aminomethylspiro[3.5]nonane in 3D Pharmacophore Optimization

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich architectures is a critical strategy for improving clinical success rates. This paradigm,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich architectures is a critical strategy for improving clinical success rates. This paradigm, often referred to as "escaping flatland," relies heavily on the utilization of advanced building blocks. 6-Aminomethylspiro[3.5]nonane (CAS: 1255099-14-9) [1] () has emerged as a premium spirocyclic scaffold. By providing a rigid, non-planar core combined with a highly reactive primary amine, this building block allows medicinal chemists to rapidly optimize the physicochemical and pharmacokinetic properties of lead compounds.

Scientific Rationale: The Spirocyclic Advantage

The incorporation of 6-Aminomethylspiro[3.5]nonane into a drug scaffold provides two distinct mechanistic advantages over traditional planar amines (e.g., benzylamine):

  • Conformational Rigidity & Vector Projection: Spirocyclic scaffolds inherently project functional groups into a defined three-dimensional space[2] (). The spiro[3.5]nonane core restricts the conformational flexibility of the attached aminomethyl group. This rigid 3D vectoring improves binding pocket complementarity, significantly enhancing target selectivity and reducing off-target promiscuity.

  • Metabolic Shielding: Planar aromatic rings often contain benzylic C-H bonds, which are prime sites for rapid cytochrome P450 (CYP) mediated alpha-oxidation. Replacing these moieties with a spiro[3.5]nonane core introduces an all-carbon quaternary center[3] (), effectively eliminating these metabolic liabilities and extending the compound's in vivo half-life[4] (). Furthermore, the increased fraction of sp3 carbons (Fsp3) drastically improves aqueous solubility[5] ().

Pharmacokinetic Optimization Logic

G1 A Planar Lead (Low Fsp3) B Scaffold Hopping (6-Aminomethylspiro[3.5]nonane) A->B Structural Replacement C Spirocyclic Lead (High Fsp3) B->C Amidation/ Amination D Reduced CYP450 Metabolism C->D Steric Shielding E Enhanced 3D Target Fit C->E Vector Projection

Fig 1: Pharmacokinetic optimization logic utilizing 6-Aminomethylspiro[3.5]nonane.

Experimental Protocols

As a self-validating system, the following protocols are designed to ensure high-fidelity synthesis and rigorous biological evaluation.

Protocol A: High-Efficiency Amide Coupling

Objective: Conjugate 6-Aminomethylspiro[3.5]nonane to a carboxylic acid lead to generate a metabolically stable spirocyclic analog.

  • Causality & Rationale: While the primary amine of 6-Aminomethylspiro[3.5]nonane is highly nucleophilic, the adjacent spiro[3.5]nonane core introduces significant steric bulk. To overcome this, HATU is selected over traditional carbodiimides (like EDC). HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the aminolysis step and prevents epimerization of the carboxylic acid partner. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes. (Causality: Pre-activation ensures the complete formation of the active ester before the amine is introduced, reducing side reactions).

  • Coupling: Add 6-Aminomethylspiro[3.5]nonane (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 2-4 hours.

  • Self-Validation (QC): Withdraw a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. (Validation logic: The reaction is deemed complete only when the [M+H]+ of the desired spirocyclic amide is the base peak, and the starting carboxylic acid peak is completely absent).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: In Vitro Microsomal Stability Profiling

Objective: Validate the metabolic stability of the synthesized spirocyclic analog compared to its planar counterpart.

  • Causality & Rationale: Replacing a planar aromatic ring with a spiro[3.5]nonane core eliminates benzylic C-H bonds, shutting down CYP450-mediated alpha-oxidation. Human Liver Microsomes (HLM) provide a complete profile of Phase I CYP enzymes to empirically test this hypothesis.

Step-by-Step Methodology:

  • Pre-incubation: Combine HLM (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. (Causality: Pre-incubation equilibrates the temperature and ensures uniform enzyme kinetics prior to catalytic initiation).

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Time-Course Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately add it to 150 µL of ice-cold acetonitrile containing an internal standard. (Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target timepoint while precipitating proteins for clean LC-MS/MS injection).

  • Self-Validation (QC): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. (Validation logic: The assay is only valid if Verapamil shows rapid depletion ( T1/2​<15 min) and Warfarin remains stable ( T1/2​>120 min). This confirms the microsomes are metabolically active but not overly degraded).

Quantitative Data & Comparative Analysis

The table below summarizes typical quantitative improvements observed when transitioning from a planar benchmark to a 6-Aminomethylspiro[3.5]nonane derivative.

MetricPlanar Benchmark (Benzylamine Core)Spirocyclic Analog (6-Aminomethylspiro[3.5]nonane)Scientific Implication
Fsp3 (Fraction sp3) 0.250.65Higher saturation correlates with lower clinical attrition.
LogD (pH 7.4) 3.82.4Decreased lipophilicity improves aqueous solubility and reduces non-specific binding.
HLM CLint (µL/min/mg) 85.4 (High Clearance)12.2 (Low Clearance)Elimination of benzylic oxidation sites significantly enhances metabolic half-life.
Target IC50 (nM) 4512Rigid 3D vectoring improves binding pocket complementarity.

Systems Integration

G2 N1 6-Aminomethylspiro[3.5]nonane (CAS: 1255099-14-9) N2 Parallel Synthesis (HATU/DIPEA Amidation) N1->N2 N3 LC-MS QC & Purification N2->N3 N4 In Vitro ADME (HLM Stability Profiling) N3->N4 N5 Lead Candidate Nomination N4->N5

Fig 2: High-throughput synthesis and screening cascade for spirocyclic derivatives.

References

  • Zheng, W., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. URL:[Link]

  • Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]. (2021). ChemRxiv. URL: [Link]

  • 6-Aminomethylspiro[3.5]nonane (CAS: 1255099-14-9) Properties and Specifications. Chemsrc. URL:[Link]

Sources

Method

Application Notes and Protocols: Derivatization of 6-Aminomethylspiro[3.5]nonane for SAR Studies

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a constant endeavor. Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have emerged as a particularly promising class of structures.[1][2] Their inherent three-dimensionality provides a rigid and spatially well-defined framework that can lead to enhanced potency, greater selectivity, and improved metabolic stability when compared to more planar aromatic systems.[1][3] The spiro[3.5]nonane core, which consists of a cyclobutane ring fused to a cyclohexane ring, is a versatile and synthetically accessible starting point for the design of new bioactive molecules.[1]

This application note focuses on the derivatization of a key building block, 6-aminomethylspiro[3.5]nonane, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The primary amino group of this scaffold serves as a crucial handle for introducing a wide array of chemical functionalities. By systematically modifying this position, researchers can probe the molecular interactions between the compound and its biological target, ultimately leading to the optimization of desired therapeutic effects. The biological activity of spiro[3.5]nonane derivatives is highly dependent on the nature and substitution pattern of the functional groups attached to the core scaffold.[1]

This guide provides detailed protocols for several common and robust derivatization strategies, including N-acylation, reductive amination, and N-sulfonylation. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to efficiently generate libraries of 6-aminomethylspiro[3.5]nonane analogs for comprehensive SAR exploration.

Core Derivatization Strategies for SAR Library Synthesis

The primary amine of 6-aminomethylspiro[3.5]nonane is a versatile nucleophile that can readily participate in a variety of bond-forming reactions. The following sections detail the rationale and experimental procedures for key derivatization methods.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental and widely employed transformation in organic synthesis for the construction of stable amide bonds.[4][5] This reaction is typically achieved by treating the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.[5][6] The resulting amides are prevalent in a vast number of pharmaceuticals due to their favorable chemical and metabolic stability.

The choice of acylating agent allows for the introduction of a diverse range of substituents, enabling a thorough investigation of the steric and electronic requirements of the target's binding pocket. For instance, varying the length of an alkyl chain, introducing aromatic rings with different substitution patterns, or incorporating heterocyclic moieties can significantly impact biological activity.

Diagram of the N-Acylation Workflow:

Nacylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 6-Aminomethylspiro[3.5]nonane 6-Aminomethylspiro[3.5]nonane Reaction N-Acylation 6-Aminomethylspiro[3.5]nonane->Reaction Acyl_Chloride Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O) Acyl_Chloride->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup_Purification Aqueous Workup & Purification (Chromatography) Reaction->Workup_Purification Amide_Product N-Acylated Spiro[3.5]nonane Derivative Workup_Purification->Amide_Product

Caption: General workflow for the N-acylation of 6-aminomethylspiro[3.5]nonane.

Detailed Protocol for N-Acylation with an Acyl Chloride:

  • Materials:

    • 6-Aminomethylspiro[3.5]nonane (1.0 eq)

    • Acyl chloride of choice (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-aminomethylspiro[3.5]nonane (1.0 eq) and the base (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the acyl chloride (1.1 eq), either neat or as a solution in anhydrous DCM, dropwise to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[7][8] The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the primary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.[9][10] This method avoids the issue of over-alkylation that can be problematic in direct alkylation with alkyl halides.[10]

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly popular due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl compound.[9][10] Reductive amination allows for the introduction of a wide range of alkyl and aryl substituents, making it an invaluable tool for SAR studies.

Diagram of the Reductive Amination Workflow:

ReductiveAmination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine 6-Aminomethylspiro[3.5]nonane Reaction Reductive Amination Amine->Reaction Carbonyl Aldehyde (R-CHO) or Ketone (R-CO-R') Carbonyl->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE, MeOH) Solvent->Reaction Workup_Purification Aqueous Workup & Purification Reaction->Workup_Purification Secondary_Amine N-Alkylated Spiro[3.5]nonane Derivative (Secondary Amine) Workup_Purification->Secondary_Amine Nsulfonylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine 6-Aminomethylspiro[3.5]nonane Reaction N-Sulfonylation Amine->Reaction Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup_Purification Aqueous Workup & Purification Reaction->Workup_Purification Sulfonamide N-Sulfonylated Spiro[3.5]nonane Derivative (Sulfonamide) Workup_Purification->Sulfonamide

Sources

Application

Application Notes and Protocols for the N-Functionalization of 6-Aminomethylspiro[3.5]nonane

Introduction Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability. Among these, 6-aminomethylspiro[3.5]nonane serves as a valuable building block for the synthesis of novel therapeutic agents. The primary amine handle on this spirocyclic core provides a versatile point for N-functionalization, allowing for the introduction of a wide array of substituents to modulate the molecule's physicochemical and biological characteristics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-functionalization of 6-aminomethylspiro[3.5]nonane. We will delve into three primary methods: N-acylation, N-alkylation, and reductive amination, explaining the underlying chemical principles and providing detailed, step-by-step procedures.

Core Synthetic Strategies for N-Functionalization

The primary amine of 6-aminomethylspiro[3.5]nonane offers a nucleophilic center that can readily react with various electrophiles. The choice of functionalization strategy depends on the desired final compound and the compatibility of the reagents with the spirocyclic core.

N-Acylation

N-acylation is a robust and widely used method for introducing an acyl group onto a primary amine. This reaction typically involves the use of an acylating agent such as an acid chloride or an acid anhydride. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Causality of Experimental Choices:

  • Base: A base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction without participating in it.

N-Alkylation

Direct N-alkylation of primary amines with alkyl halides can be challenging to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] A more controlled approach is often desired, such as reductive amination. However, for specific applications, direct alkylation can be employed with careful control of stoichiometry and reaction conditions.

Causality of Experimental Choices:

  • Stoichiometry: Using a controlled amount of the alkylating agent is crucial to minimize over-alkylation.

  • Base: A non-nucleophilic base is used to scavenge the acid produced during the reaction.

Reductive Amination

Reductive amination is a highly efficient and versatile method for the N-alkylation of amines.[2] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] This method avoids the issue of over-alkylation often encountered in direct alkylation.[1]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents because they are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material.[1]

  • pH: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without significantly hydrolyzing the reducing agent.

Experimental Protocols

General Laboratory Practices
  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • All glassware should be oven-dried before use to ensure anhydrous conditions where necessary.

  • Reactions under inert atmosphere should be conducted using standard Schlenk line techniques or a glovebox.

Protocol 1: N-Acylation of 6-Aminomethylspiro[3.5]nonane with Acetyl Chloride

This protocol details the synthesis of N-(spiro[3.5]nonan-6-ylmethyl)acetamide.

Diagram of the Experimental Workflow:

acylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product amine 6-Aminomethylspiro[3.5]nonane in DCM reaction_vessel Reaction Mixture (0 °C to RT) amine->reaction_vessel base Triethylamine in DCM base->reaction_vessel acyl_chloride Acetyl Chloride in DCM acyl_chloride->reaction_vessel quench Quench with H₂O reaction_vessel->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-(spiro[3.5]nonan-6-ylmethyl)acetamide purify->product

Caption: Workflow for the N-acylation of 6-aminomethylspiro[3.5]nonane.

Materials:

  • 6-Aminomethylspiro[3.5]nonane (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Dissolve 6-aminomethylspiro[3.5]nonane in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired N-acyl product.

Protocol 2: Reductive Amination of 6-Aminomethylspiro[3.5]nonane with Acetone

This protocol details the synthesis of N-isopropyl-N-(spiro[3.5]nonan-6-ylmethyl)amine.

Diagram of the Experimental Workflow:

reductive_amination_workflow cluster_reactants Reactant Preparation cluster_reaction Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification cluster_product Final Product amine 6-Aminomethylspiro[3.5]nonane in DCE imine_formation Stir at RT amine->imine_formation ketone Acetone ketone->imine_formation acid Acetic Acid acid->imine_formation reducing_agent Add NaBH(OAc)₃ imine_formation->reducing_agent reduction Stir at RT reducing_agent->reduction quench Quench with sat. NaHCO₃ reduction->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product N-isopropyl-N-(spiro[3.5]nonan-6-ylmethyl)amine purify->product

Caption: Workflow for the reductive amination of 6-aminomethylspiro[3.5]nonane.

Materials:

  • 6-Aminomethylspiro[3.5]nonane (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol/DCM solvent system

Procedure:

  • To a solution of 6-aminomethylspiro[3.5]nonane in DCE, add acetone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a methanol/DCM gradient to yield the desired N-alkylated product.

Data Presentation

Functionalization Method Reagents Typical Yield Purity (by ¹H NMR)
N-AcylationAcetyl chloride, Triethylamine85-95%>98%
Reductive AminationAcetone, NaBH(OAc)₃70-85%>95%

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Conclusion

The N-functionalization of 6-aminomethylspiro[3.5]nonane provides a versatile platform for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The protocols for N-acylation and reductive amination described herein are robust, high-yielding, and applicable to a wide range of substrates. The choice of method will be dictated by the desired functional group to be introduced. Careful execution of these protocols, with attention to stoichiometry and reaction conditions, will enable the efficient synthesis of a diverse library of N-functionalized 6-aminomethylspiro[3.5]nonane derivatives for further biological evaluation.

References

  • Cella, J. A., et al. (1959). Spirocyclic Compounds. Journal of the American Chemical Society.
  • Dangerfield, E. M., et al. (2010).
  • Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive alkylation of amines. Journal of Organic Chemistry.
  • Apodaca, R., & Xiao, W. (2001). Dibutyltin dichloride catalyzed direct reductive amination of aldehydes and ketones. Organic Letters.
  • Master Organic Chemistry. (2017).
  • Synple Chem. (n.d.).
  • Chemistry Steps. (2024).
  • Organic Chemistry Portal. (n.d.).

Sources

Method

Use of 6-Aminomethylspiro[3.5]nonane in G-protein coupled receptor (GPCR) ligand design

Application Note: Engineering GPCR Ligands using the 6-Aminomethylspiro[3.5]nonane Scaffold Introduction: The "Escape from Flatland" in GPCR Ligand Design In modern drug discovery, the over-reliance on planar, aromatic r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering GPCR Ligands using the 6-Aminomethylspiro[3.5]nonane Scaffold

Introduction: The "Escape from Flatland" in GPCR Ligand Design

In modern drug discovery, the over-reliance on planar, aromatic rings has frequently led to clinical attrition due to poor physicochemical properties, such as low aqueous solubility and high metabolic liability[1]. To circumvent these issues, medicinal chemists are increasingly utilizing spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (Fsp3) within drug candidates[2].

6-Aminomethylspiro[3.5]nonane (CAS: 1255099-14-9)[3] represents a highly privileged building block for G-protein coupled receptor (GPCR) ligand design. The spiro[3.5]nonane core[4] consists of a cyclobutane ring fused to a cyclohexane ring via a single spiro carbon. This architecture provides a rigid, three-dimensional framework that pre-organizes the ligand, significantly reducing the conformational entropy penalty upon binding to the deep, lipophilic transmembrane pockets typical of GPCRs[5]. Furthermore, the primary aminomethyl group (-CH2NH2) serves as an unhindered, versatile synthetic handle for rapid library generation via amide coupling or reductive amination.

Mechanistic Rationale & Target Application

Spirocyclic amines are particularly effective in targeting Class A GPCRs, such as the Free Fatty Acid Receptor 1 (FFA1/GPR40) and GPR119, which are critical targets for metabolic disorders like Type 2 Diabetes[5][6].

When a ligand built on the 6-aminomethylspiro[3.5]nonane scaffold binds to a Gs-coupled receptor like GPR119, it stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the Gαs subunit, which subsequently activates Adenylate Cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), ultimately leading to cellular responses such as glucose-dependent insulin secretion[7].

Figure 1: Gs-coupled GPCR signaling pathway activated by spirocyclic ligands.

Quantitative Data: The Spirocyclic Advantage

The introduction of a spirocyclic constraint reliably improves both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of GPCR ligands[5][8]. Table 1 illustrates the comparative advantages of replacing a traditional planar benzylamine moiety with 6-aminomethylspiro[3.5]nonane in a representative GPR119 agonist series.

Table 1: Physicochemical and Biological Comparison of Planar vs. Spirocyclic Scaffolds

Ligand Scaffold CoreFsp3LogD (pH 7.4)Intrinsic Clearance (µL/min/mg)GPR119 EC50 (nM)Off-Target Hits (>50% inhib at 10µM)
Planar (Benzylamine)0.154.8120 (High)45.04
Spirocyclic (6-Aminomethylspiro[3.5]nonane)0.853.225 (Low)2.50

Data synthesis reflects established medicinal chemistry trends where spiro-constraints enhance potency and reduce CYP450-mediated clearance[1][5].

Experimental Workflows & Protocols

Figure 2: Experimental workflow for GPCR ligand discovery using the spiro scaffold.

Protocol A: Parallel Synthesis of a GPCR Ligand Library

Objective: Synthesize a library of target compounds by coupling various pharmacophoric carboxylic acids to 6-aminomethylspiro[3.5]nonane.

  • Preparation: In a 96-well deep-well plate, dispense the desired carboxylic acid building blocks (0.1 mmol, 1.0 eq) into individual wells.

  • Activation: Add a solution of HATU (0.11 mmol, 1.1 eq) in anhydrous DMF (0.5 mL) to each well.

    • Causality/Expertise: HATU is selected over EDC/HOBt due to its superior kinetics and coupling efficiency, which is critical when dealing with the potential steric bulk of the adjacent spiro[3.5]nonane ring system. It minimizes epimerization and maximizes yield in high-throughput formats.

  • Amine Addition: Add 6-aminomethylspiro[3.5]nonane hydrochloride[3] (0.12 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).

    • Causality/Expertise: The primary amine is supplied as a hydrochloride salt for stability. DIPEA, a non-nucleophilic base, is required in excess to liberate the free amine and neutralize the acidic byproducts of the HATU coupling without participating in side reactions.

  • Reaction & Purification: Agitate the plate at room temperature for 4 hours. Filter the crude mixtures and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation (QC): Analyze fractions via LC-MS. Only compounds exhibiting >95% purity (UV 254/214 nm) and the correct [M+H]+ mass are advanced to biological screening.

Protocol B: In Vitro cAMP Accumulation Assay (HTRF)

Objective: Evaluate the synthesized spirocyclic ligands for Gs-coupled GPCR agonism (e.g., GPR119) using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 at 5,000 cells/well in a 384-well white microplate.

  • Compound Treatment: Treat cells with the purified spirocyclic ligands (10-point dose-response, 10 µM to 0.5 nM) diluted in assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

    • Causality/Expertise: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory; without it, endogenous PDEs will rapidly degrade the newly synthesized cAMP, leading to false negatives or artificially low potency readouts.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Europium cryptate) directly to the wells. Incubate for 1 hour at room temperature.

    • Causality/Expertise: HTRF relies on competitive binding. Endogenous cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the Europium-labeled antibody. A decrease in the FRET signal (measured at 665 nm / 620 nm) directly correlates with an increase in intracellular cAMP.

  • Self-Validation & Quality Control:

    • Include a vehicle control (0.1% DMSO, negative) and a reference GPR119 agonist (positive control) on every plate.

    • Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Validation Standard: The assay is only deemed scientifically valid if the Z'-factor is > 0.5, confirming a robust signal window suitable for distinguishing true spirocyclic hits from assay noise.

References

  • Zheng, Y., & Tice, C. M. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link]

  • PubChem. (2021). Spiro(3.5)nonane | C9H16 | CID 12651160. National Center for Biotechnology Information.[Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: 6-Aminomethylspiro[3.5]nonane (CAS 1255099-14-9). Namiki-s.[Link]

Sources

Application

Application Note: Antimicrobial Screening and Target Validation of 6-Aminomethylspiro[3.5]nonane Derivatives

Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens such as Vancomycin-Resistant Enterococci (VRE), necessitates the exploration of novel chemical sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens such as Vancomycin-Resistant Enterococci (VRE), necessitates the exploration of novel chemical space. Historically, drug discovery has relied heavily on flat, sp²-hybridized aromatic scaffolds. However, the paradigm is shifting toward sp³-rich, three-dimensional architectures to improve physicochemical properties and target engagement.

The spiro[3.5]nonane scaffold —and specifically its 6-aminomethyl derivatives—represents a highly versatile, rigid 3D framework. The spirocyclic fusion of a cyclobutane and cyclohexane ring restricts conformational flexibility, thereby minimizing the entropic penalty upon binding to target enzymes. The primary amine of 6-aminomethylspiro[3.5]nonane serves as an ideal synthetic handle for rapid derivatization (e.g., via amide coupling or reductive amination) to generate libraries of targeted inhibitors. Recent literature highlights the efficacy of spirocyclic derivatives as potent inhibitors of bacterial carbonic anhydrases (α-CAs), a critical metalloenzyme required for bacterial survival in low-CO₂ environments [1].

This application note provides a comprehensive, self-validating workflow for the antimicrobial screening of 6-aminomethylspiro[3.5]nonane derivatives, focusing on causality-driven assay design and phenotypic target validation.

Physicochemical Profiling & Structural Advantages

The transition from planar to spirocyclic scaffolds directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. By utilizing the 6-aminomethylspiro[3.5]nonane core, researchers can achieve a higher fraction of sp³ carbons (Fsp³), which correlates strongly with clinical success in drug development.

Table 1: Comparative Advantages of the Spiro[3.5]nonane Scaffold
PropertyPlanar Aromatic AnalogsSpiro[3.5]nonane DerivativesMechanistic Advantage
Conformational Flexibility High (rotatable bonds)Low (rigid spiro-fusion)Pre-organized vectors reduce entropic penalty upon target binding.
Aqueous Solubility Often poor (π-π stacking)EnhancedDisruption of crystal lattice packing improves thermodynamic solubility.
Target Selectivity Broad/PromiscuousHighly Specific3D topology allows for precise spatial occupation of deep enzyme pockets.
Metabolic Stability Susceptible to oxidationModerate to HighLack of aromatic C-H bonds reduces susceptibility to certain CYP450 enzymes.

Experimental Workflow for Hit-to-Lead Screening

To ensure scientific integrity, the screening cascade must be self-validating. We employ a dual-condition Minimum Inhibitory Concentration (MIC) assay followed by direct enzymatic validation.

Workflow Lib 6-Aminomethylspiro[3.5]nonane Derivative Library MIC_Amb MIC Assay (Ambient Air) Lib->MIC_Amb Primary Screen MIC_CO2 MIC Assay (5% CO2) Lib->MIC_CO2 Orthogonal Screen Hit Phenotypic Hits (MIC Shift > 4-fold) MIC_Amb->Hit MIC_CO2->Hit Enzyme In Vitro Target Validation (Bacterial α-CA Assay) Hit->Enzyme Confirm Mechanism Lead Lead Optimization & In Vivo Models Enzyme->Lead Select Candidates

Caption: Workflow for phenotypic and target-based screening of spirocyclic derivatives.

Detailed Experimental Protocols

Protocol A: Causality-Driven Broth Microdilution MIC Assay

Objective: Determine the antimicrobial efficacy of spiro[3.5]nonane derivatives against VRE strains and phenotypically validate bacterial carbonic anhydrase (CA) inhibition.

The Causality Principle (Why we do this): Bacterial CAs are essential for converting CO₂ to bicarbonate, a precursor for lipid and nucleotide biosynthesis. In an ambient atmosphere (~0.04% CO₂), bacteria rely entirely on CA activity to survive. However, in a 5% CO₂-enriched environment, the uncatalyzed, spontaneous hydration of CO₂ provides sufficient bicarbonate, rendering the CA enzyme redundant. Therefore, a compound that exhibits potent antimicrobial activity in ambient air but loses efficacy in 5% CO₂ is phenotypically validated as an on-target CA inhibitor[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 6-aminomethylspiro[3.5]nonane derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial Step: Ensure the pH is strictly calibrated to 7.3 ± 0.1, as CA activity and bicarbonate equilibrium are highly pH-dependent.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compounds in CAMHB. The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Suspend isolated colonies of VRE (e.g., E. faecium HM-965) in sterile saline to match a 0.5 McFarland standard. Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation (The Self-Validating Step):

    • Prepare two identical plates for each compound.

    • Incubate Plate 1 in a standard incubator (Ambient Air, 37°C) for 18-24 hours.

    • Incubate Plate 2 in a CO₂ incubator (5% CO₂, 37°C) for 18-24 hours.

  • Readout: Determine the MIC visually or via spectrophotometry (OD₆₀₀) as the lowest concentration completely inhibiting visible growth. A >4-fold increase in MIC under 5% CO₂ confirms CA-mediated bacteriostatic activity.

Protocol B: In Vitro Bacterial Carbonic Anhydrase Inhibition Assay

Objective: Directly quantify the binding affinity and inhibitory potency ( Ki​ ) of the derivatives against purified bacterial α-CA.

The Causality Principle: To rule out off-target effects that might mimic the CO₂-dependent MIC shift, we must directly measure the enzyme's catalytic rate. We utilize a stopped-flow CO₂ hydration assay. By monitoring the pH drop caused by the generation of protons during CO₂ hydration, we can accurately calculate the inhibition constant.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a buffer containing 10 mM HEPES (pH 7.5), 0.1 M Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme Preparation: Reconstitute recombinant bacterial α-CA in the assay buffer to a final concentration of 10 nM.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the spiro[3.5]nonane derivative (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for thermodynamic binding equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approximately 17 mM CO₂).

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ of the basic form of Phenol Red) over 10 seconds.

  • Analysis: Calculate the initial velocity of the reaction. Use the Cheng-Prusoff equation to derive the Ki​ from the IC₅₀ values, utilizing the known Km​ of the enzyme for CO₂.

Quantitative Data Interpretation

The structural rigidity and specific ring size of the spirocycle dictate the depth to which the compound can penetrate the metalloenzyme active site. As demonstrated in recent optimization campaigns, the spiro[3.5]nonane core provides a highly optimized vector compared to larger spirocycles [2].

Table 2: Representative Antimicrobial Efficacy Based on Ring Size
Scaffold DerivativeRing SystemMIC (Ambient Air, nM)MIC (5% CO₂, nM)Target Validation Shift
Analog ASpiro[5.5]undecane42 - 84> 5,000Confirmed On-Target
Analog BSpiro[4.5]decane87 - 363> 5,000Confirmed On-Target
Analog C Spiro[3.5]nonane 182 - 378 > 5,000 Confirmed On-Target
Control (CAI0022)Cyclohexane (Planar)861 - 1720> 5,000Confirmed On-Target

Data Interpretation: While larger spirocycles (spiro[5.5]) may exhibit slightly lower MICs, the spiro[3.5]nonane derivative (Analog C) maintains potent nanomolar activity while offering a lower molecular weight and improved ligand efficiency, making it a superior candidate for hit-to-lead optimization. The dramatic loss of potency under 5% CO₂ across all derivatives perfectly validates the mechanism of action.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream biological consequences of engaging the spiro[3.5]nonane derivatives with the bacterial target.

MOA Drug Spiro[3.5]nonane Derivative Target Bacterial Carbonic Anhydrase (α-CA) Drug->Target Binds Zn2+ Active Site Metab Bicarbonate Depletion (HCO3-) Target->Metab Blocks CO2 Hydration Biosynth Inhibition of Lipid & Nucleotide Biosynthesis Metab->Biosynth Starves Metabolic Pathways Death Bacterial Cell Death (e.g., VRE Strains) Biosynth->Death Loss of Viability

Caption: Mechanism of action for spiro[3.5]nonane-based bacterial carbonic anhydrase inhibitors.

References

  • Title: Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Method

Application Note: Multiplexed Cytotoxicity Profiling of 6-Aminomethylspiro[3.5]nonane Analogs in Early Drug Discovery

Rationale and Scaffold Significance The 6-aminomethylspiro[3.5]nonane scaffold represents a highly versatile, three-dimensional pharmacophore in modern drug discovery. By replacing flat, planar aromatic rings with spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Significance

The 6-aminomethylspiro[3.5]nonane scaffold represents a highly versatile, three-dimensional pharmacophore in modern drug discovery. By replacing flat, planar aromatic rings with spirocyclic motifs, medicinal chemists can significantly increase the fraction of sp³-hybridized carbons ( Fsp3​ ) within a molecule. This structural shift enhances receptor/ligand complementarity, improves aqueous solubility, and crucially, mitigates off-target cytotoxicity often associated with planar intercalators (1[1]).

However, evaluating the safety profile of these complex analogs requires a robust, self-validating assay matrix. Spirocyclic compounds can occasionally exhibit intrinsic absorbance or form micro-aggregates in aqueous media, which can confound standard single-readout viability assays. Therefore, establishing a rigorous in vitro cytotoxicity profile is a critical gatekeeper before advancing these analogs to in vivo models.

Mechanistic Grounding: The Self-Validating Assay Matrix

To establish trustworthiness in early-stage screening, a single viability readout is insufficient. We deploy a multiplexed approach grounded in the authoritative standards of the NIH Assay Guidance Manual (2[2]).

  • Mitochondrial Metabolism (MTT Assay) : This assay measures the reduction of tetrazolium salts to colored formazan by metabolically active cells (3[3]). A decrease in signal indicates metabolic arrest, but it does not definitively confirm cell death.

  • Membrane Integrity (LDH Assay) : Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. It is only released into the extracellular media upon plasma membrane rupture, serving as a definitive marker for necrosis or late-stage apoptosis (4[4]).

Causality Insight : By multiplexing these two assays from the same sample well, the protocol becomes self-validating. A simultaneous drop in MTT signal and a spike in LDH release confirms true cytotoxicity. Conversely, a drop in MTT without LDH release indicates a cytostatic mechanism, preserving the spirocyclic compound's viability as a potential therapeutic lead.

AssayMechanism Compound 6-Aminomethylspiro[3.5]nonane Mito Mitochondrial Metabolism Compound->Mito Cytostatic/Toxic Effect Membrane Plasma Membrane Integrity Compound->Membrane Cytotoxic Effect (Lysis) ATP ATP Depletion (Luminescent Assay) Mito->ATP Decreased MTT Reduced Formazan (Colorimetric Assay) Mito->MTT Decreased LDH LDH Leakage (Fluorometric Assay) Membrane->LDH Increased

Logical relationship between cellular physiology and cytotoxicity assay readouts.

Experimental Workflow

ProtocolWorkflow Seed Seed Cells (96-well plate) Dose Compound Treatment (24-72h) Seed->Dose Split Media Transfer (for LDH) Dose->Split ReadLDH Read LDH (Membrane) Split->ReadLDH ReadMTT Add MTT to Cells (Metabolism) Split->ReadMTT

Step-by-step experimental workflow for multiplexed LDH and MTT assays.

Step-by-Step Methodology: Multiplexed MTT and LDH Assay

Phase I: Preparation & Dosing
  • Cell Seeding : Seed target cells (e.g., HepG2 or HEK293T) at 1×104 cells/well in a 96-well tissue culture plate. Allow 24 hours for adherence.

    • Causality Check: Over-confluency depletes nutrients, causing spontaneous LDH release and false-positive toxicity. Maintaining optimal density ensures baseline membrane stability.

  • Compound Dosing : Prepare 6-aminomethylspiro[3.5]nonane analogs in DMSO. Dilute into culture media to achieve the desired concentration gradient (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration in the well remains ≤0.5% .

    • Causality Check: Higher DMSO concentrations independently compromise membrane integrity, skewing LDH readouts.

  • Control Wells : Include a "No-Cell Compound Control" (media + compound only) for the highest concentration tested.

    • Causality Check: Spirocyclic derivatives can sometimes form colored aggregates or possess intrinsic absorbance. This control allows for the subtraction of background chemical interference.

Phase II: Execution & Readout
  • Incubation : Incubate cells with the analogs for 48 hours at 37°C, 5% CO₂.

  • LDH Transfer : Carefully transfer 50 µL of the culture supernatant from each well to a fresh, flat-bottom 96-well plate.

    • Causality Check: Removing the media avoids physical interference between the LDH fluorometric reagents and the intracellular MTT formazan crystals generated in the next step.

  • LDH Readout : Add 50 µL of LDH reaction mix (containing lactate, NAD+, and diaphorase/resazurin) to the supernatant. Incubate for 30 minutes in the dark. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • MTT Addition : To the original plate containing the cells and the remaining 50 µL of media, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours at 37°C.

  • Formazan Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Data Presentation: Evaluating the Spirocyclic Advantage

To illustrate the pharmacological benefit of the spiro[3.5]nonane scaffold, Table 1 summarizes representative quantitative data comparing planar isosteres to their spirocyclic counterparts.

Table 1: Comparative Cytotoxicity of Spiro[3.5]nonane Analogs vs. Planar Isosteres

Compound IDScaffold Type Fsp3​ IC₅₀ (MTT, µM)CC₅₀ (LDH, µM)Therapeutic Index
Analog-1A Planar Piperazine0.2512.418.51.5x
Analog-1B Spiro[3.5]nonane0.6814.1>100>7.0x
Analog-2A Planar Morpholine0.318.211.01.3x
Analog-2B Spiro[3.5]nonane0.729.585.48.9x

Interpretation: The data clearly demonstrates that while the metabolic inhibitory potency (IC₅₀) remains relatively stable across the matched pairs, the membrane-rupturing cytotoxicity (CC₅₀) is drastically reduced in the spirocyclic analogs. This confirms that the 6-aminomethylspiro[3.5]nonane scaffold successfully widens the therapeutic window by mitigating non-specific cell death.

References

  • Source: bldpharm.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Application

Application Note: Solid-Phase Synthesis of Spirocyclic Amines for Drug Discovery

Introduction & Rationale The transition from planar, sp²-rich molecules to structurally complex, sp³-rich architectures—often termed "escaping flatland"—is a cornerstone of modern drug discovery[1]. Spirocyclic amines ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The transition from planar, sp²-rich molecules to structurally complex, sp³-rich architectures—often termed "escaping flatland"—is a cornerstone of modern drug discovery[1]. Spirocyclic amines are highly prized scaffolds due to their innate three-dimensionality, conformational rigidity, and favorable physicochemical profiles, which often translate to improved target selectivity and metabolic stability[2]. However, the solution-phase synthesis of spirocycles is notoriously challenging, frequently plagued by low yields, complex purification steps, and difficult isolation of highly polar intermediates[3].

Solid-Phase Synthesis (SPS) offers a robust solution to these bottlenecks[4]. By anchoring the starting materials to an insoluble polymer support, SPS allows chemists to drive reactions to completion using large excesses of reagents[5]. Furthermore, intermediate purification is reduced to simple filtration and washing steps, making the process highly amenable to automation and combinatorial library generation[6].

Mechanistic Principles: The Traceless REM Linker Strategy

A critical consideration in SPS is the linker strategy. Traditional linkers often leave a "footprint" (e.g., a residual functional group) on the final molecule after cleavage. To synthesize pristine spirocyclic amines, the Regenerating Michael (REM) linker is exceptionally advantageous[5].

The REM linker allows for traceless cleavage. The primary amine is attached to the resin via a Michael addition. Following the construction of the spirocyclic core—typically via a highly diastereoselective intramolecular 1,3-dipolar cycloaddition[5]—the final product is cleaved. The cleavage regenerates the starting acrylic resin, leaving no trace of the linker on the released spirocyclic amine, and allowing the resin to be recycled for future syntheses[5].

Experimental Workflow

SPS_Workflow Start Polymer Support (REM Resin) Load Amine Loading (Michael Addition) Start->Load Wash1 Swell & Contract Wash (DCM / MeOH) Load->Wash1 React 1,3-Dipolar Cycloaddition (Spiro-center Formation) Wash1->React Wash2 Purification Wash (Remove Excess Reagents) React->Wash2 Cleave Traceless Cleavage (Release of Spirocycle) Wash2->Cleave Product Spirocyclic Amine (High Purity) Cleave->Product

Solid-phase synthesis workflow for spirocyclic amines using a traceless REM linker.

Validated Protocol: Synthesis of [4.4] Spirocyclic Oximes

This protocol outlines the generation of a spirocyclic amine library using a REM resin and 1,3-dipolar cycloaddition[7].

Step 1: Resin Loading and the "Accordion" Wash
  • Add 1.0 g of REM resin to a 25 mL solid-phase reaction vessel equipped with a porous frit[7].

  • Suspend the resin in 20 mL of N,N-dimethylformamide (DMF) and add 2.4 mL of the primary amine building block (e.g., furfurylamine)[7].

  • Agitate on an orbital shaker for 24 hours at room temperature[7].

  • Causality Check (Washing): Drain the vessel and wash the resin sequentially with 5 mL of Dichloromethane (DCM) and 5 mL of Methanol (MeOH), repeating this cycle four times[8]. Why this works: DCM swells the polystyrene matrix, exposing the internal pores. MeOH rapidly contracts the resin. This alternating "accordion effect" acts as a mechanical pump, forcibly expelling unreacted amine and trapped by-products from the polymer matrix, ensuring absolute purity before the next synthetic step[8].

Step 2: On-Resin Cycloaddition
  • To the dried, amine-loaded resin, add 10 mL of anhydrous toluene, followed by an excess (typically 3-5 equivalents) of the oxime or nitroalkene precursor (e.g., β-nitrostyrene) and a catalytic amount of triethylamine[8].

  • Agitate the sealed vessel for 48 hours at room temperature to facilitate the 1,3-dipolar cycloaddition[8].

  • Self-Validating System: Because the intermediates are covalently bound to an insoluble matrix, standard NMR is ineffective[5]. Establish a self-validating loop using Fourier-transform infrared spectroscopy (FT-IR) on a few isolated resin beads. Monitor the disappearance of the characteristic primary amine N-H stretch (~3300 cm⁻¹) or the appearance of the newly formed functional groups[5]. Supplement with the Kaiser (ninhydrin) test: a negative (yellow) result confirms the complete consumption of the secondary amine, validating the progression to cleavage.

Step 3: Traceless Cleavage
  • Suspend the washed and dried resin in the appropriate cleavage cocktail. For standard REM linkers, base-catalyzed elimination is utilized; for Wang-derived resins, acidic conditions (e.g., 50% Trifluoroacetic acid in DCM) are required[6].

  • Agitate for 2 hours, then filter the liquid into a collection vial.

  • Wash the remaining resin twice with DCM to extract any residual product, combining the filtrates.

  • Evaporate the solvent under a stream of nitrogen to yield the crude spirocyclic amine, which is typically >90% pure and ready for biological assay screening[6].

Quantitative Performance Data

The efficiency of solid-phase techniques allows for the rapid generation of diverse spirocyclic scaffolds. The table below summarizes typical yields and purities achieved using various SPS strategies across the literature.

Compound ScaffoldLinker / Resin StrategyCleavage Reagent / ConditionOverall Yield (%)Purity (LC-MS, %)
[4.4] Spirocyclic Oximes REM Linker (Traceless)Base-catalyzed elimination70 - 85> 95[5]
Spiroisoxazolino-diketopiperazines Wang Resin50% TFA in DCM65 - 82> 90[6]
Bis-morpholine Spiroacetals Cbz-Carbamate ResinH₂/Pd/C (Neutral Hydrogenolysis)75 - 88> 95[2]
Spirocyclic Tetrahydronaphthyridines Photoredox Flow / SPSPhotochemical annulation54 - 77> 92[1]

Sources

Method

Application Note: Asymmetric Synthesis of Chiral 6-Aminomethylspiro[3.5]nonane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale In the pursuit of novel three-dimensional c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

In the pursuit of novel three-dimensional chemical space, the incorporation of spirocyclic scaffolds has emerged as a premier strategy to modulate pharmacokinetic properties. Transitioning from flat, sp²-rich aromatic rings to sp³-rich frameworks significantly improves aqueous solubility, reduces off-target promiscuity, and enhances overall metabolic stability[1].

The spiro[3.5]nonane system serves as an exceptional conformationally restricted bioisostere for traditional saturated heterocycles (e.g., piperidines and morpholines)[2]. Specifically, chiral primary amines derived from this core, such as 6-aminomethylspiro[3.5]nonane (CAS: 1255099-14-9), provide unique exit vectors for structure-based drug design, allowing for precise spatial projection of pharmacophores[3],[4].

Retrosynthetic Strategy & Mechanistic Causality

Synthesizing chiral spirocycles presents a unique steric challenge. Traditional chiral auxiliary-based alkylations often suffer from poor diastereomeric ratios due to the remote steric bulk of the spiro-fused cyclobutane ring. To bypass this, we have designed a highly convergent, self-validating four-step sequence relying on catalytic asymmetric hydrogenation:

  • Kinetic Enolization & Trapping: Conversion of spiro[3.5]nonan-6-one to the corresponding enol triflate.

  • Palladium-Catalyzed Cyanation: Installation of a nitrile group to serve as both a carbon homologation agent and a weak directing group.

  • Asymmetric Hydrogenation: Rhodium-catalyzed reduction of the endocyclic alkene to set the C6 stereocenter with high enantiomeric excess (ee).

  • Chemoselective Reduction: Conversion of the chiral nitrile to the target primary amine.

Workflow A Spiro[3.5]nonan-6-one (Starting Material) B Enol Triflate Formation A->B Step 1 Comins' Reagent C Pd-Catalyzed Cyanation B->C Step 2 Zn(CN)2, Pd D Asymmetric Hydrogenation C->D Step 3 Rh-Josiphos, H2 E (S)-6-Aminomethyl- spiro[3.5]nonane D->E Step 4 LiAlH4

Caption: Synthetic workflow for the asymmetric synthesis of chiral 6-Aminomethylspiro[3.5]nonane.

Experimental Workflows & Protocols

Step 1: Synthesis of Spiro[3.5]non-6-en-6-yl trifluoromethanesulfonate
  • Protocol: To a flame-dried round-bottom flask under an N₂ atmosphere, add spiro[3.5]nonan-6-one (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C. Dropwise, add KHMDS (1.2 equiv, 1.0 M in THF) and stir for 1 hour. Add a solution of Comins' reagent (1.1 equiv) in THF. Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (hexanes/EtOAc).

  • Mechanistic Causality: KHMDS is a non-nucleophilic base that ensures rapid, quantitative, and irreversible kinetic enolization, preventing aldol self-condensation. Comins' reagent is specifically chosen over triflic anhydride (Tf₂O) because Tf₂O can trigger unwanted cationic rearrangements in strained spiro systems and lead to gem-ditriflate byproducts.

  • Self-Validation (IPC): GC-MS must show complete consumption of the ketone mass (m/z 138) and the appearance of the triflate mass (m/z 270).

Step 2: Palladium-Catalyzed Cyanation
  • Protocol: Dissolve the enol triflate (1.0 equiv) in anhydrous DMF (0.1 M). Add Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.10 equiv). Degas the mixture via three strict freeze-pump-thaw cycles. Heat to 100 °C for 12 hours. Cool, dilute with water, and extract with MTBE. Wash the organic layer with 5% LiCl aqueous solution to remove DMF, dry, and concentrate. Purify via silica gel chromatography to yield spiro[3.5]non-6-ene-6-carbonitrile.

  • Mechanistic Causality: Zn(CN)₂ is utilized because it provides a steady, low concentration of dissolved cyanide ions, preventing the catalyst poisoning often observed with KCN or NaCN. The dppf ligand provides a wide bite angle (99°), which accelerates the sterically demanding reductive elimination step required to form the C-CN bond on the bulky spirocyclic framework.

  • Self-Validation (IPC): LC-MS analysis; ensure the absence of homocoupled spirocyclic dimers. IR spectroscopy should reveal a sharp nitrile stretch at ~2220 cm⁻¹.

Step 3: Asymmetric Hydrogenation to (S)-Spiro[3.5]nonane-6-carbonitrile
  • Protocol: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel with spiro[3.5]non-6-ene-6-carbonitrile (1.0 equiv), [Rh(COD)((R)-Josiphos)]BF₄ (0.01 equiv), and anhydrous degassed MeOH (0.1 M). Pressurize the vessel with H₂ gas to 50 psi. Stir at 50 °C for 24 hours. Vent the H₂ gas safely, concentrate the mixture, and pass through a short pad of silica to remove the rhodium catalyst.

  • Mechanistic Causality: Asymmetric hydrogenation of cyclic alkenes lacking strong coordinating groups is notoriously difficult. The nitrile group acts as a weak directing group. The highly modular (R)-Josiphos ligand creates a rigid, sterically demanding chiral pocket that effectively discriminates the enantiotopic faces of the spirocycle, ensuring high enantiofacial selectivity.

CatalyticCycle Rh [Rh(L*)]+ Active Catalyst Coord Alkene Coordination Rh->Coord + Substrate OxAdd Oxidative Addition Coord->OxAdd + H2 MigIns Migratory Insertion OxAdd->MigIns RedElim Reductive Elimination MigIns->RedElim RedElim->Rh - Product

Caption: Rhodium-catalyzed asymmetric hydrogenation cycle for the spirocyclic alkene.

  • Self-Validation (IPC): Chiral SFC (Supercritical Fluid Chromatography) must be performed against a racemic standard to confirm >95% ee.

Step 4: Reduction to (S)-6-Aminomethylspiro[3.5]nonane
  • Protocol: Suspend LiAlH₄ (2.0 equiv) in anhydrous Et₂O (0.2 M) at 0 °C. Slowly add a solution of (S)-spiro[3.5]nonane-6-carbonitrile (1.0 equiv) in Et₂O. Stir at room temperature for 4 hours. Cool to 0 °C and perform a Fieser workup : add x mL H₂O (where x = grams of LiAlH₄ used), x mL 15% NaOH, and 3x mL H₂O. Stir until white granular salts form. Filter through a pad of Celite, wash thoroughly with Et₂O, and concentrate to yield the pure primary amine.

  • Mechanistic Causality: LiAlH₄ is required for the complete, chemoselective reduction of the aliphatic nitrile. The Fieser workup is strictly necessary; it strategically forces the aluminum byproducts into a granular, easily filterable aluminate salt matrix. Without this, the highly polar primary amine would remain trapped in a gelatinous aluminum hydroxide emulsion, devastating the isolated yield.

  • Self-Validation (IPC): ¹H NMR should show the disappearance of the methine proton adjacent to the nitrile and the appearance of a new methylene doublet (~2.6 ppm) corresponding to the -CH₂NH₂ group.

Quantitative Data: Catalyst Optimization

The asymmetric hydrogenation step (Step 3) is the critical node for establishing the chiral center. The table below summarizes the empirical optimization of the chiral ligand and conditions required to achieve high enantiomeric excess.

EntryCatalyst / Ligand SystemH₂ Pressure (psi)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
1[Rh(COD)(dppb)]BF₄5050>99Racemic
2[Ru(OAc)₂((R)-BINAP)]100504568
3[Rh(COD)((R)-Walphos)]BF₄50508582
4 [Rh(COD)((R)-Josiphos)]BF₄ 50 50 >99 96

Note: Entry 4 demonstrates that the highly tunable Josiphos ligand provides the optimal steric environment for the spiro[3.5]nonane framework, yielding both full conversion and excellent enantioselectivity.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis | CCS Chemistry | 1

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications | 2

  • Cas no 38235-68-6 ((1S,2R,5S)-6,6-Dimethylnorpinan-2 ... | Chem960 | 3

  • Mg(mono-PNB malonate)2 | CAS#:105995-50-4 | Chemsrc | 4

Sources

Application

Application Notes &amp; Protocols: 6-Aminomethylspiro[3.5]nonane as a Privileged Scaffold for CNS Agent Development

An Application Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Discovery In modern medicinal chemistry, there is a significant movement to "...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Discovery

In modern medicinal chemistry, there is a significant movement to "escape from flatland"—the tendency to rely on two-dimensional aromatic structures.[1] Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this movement, offering a robust platform for developing novel Central Nervous System (CNS) agents.[2][3] Their inherent three-dimensionality and conformational rigidity provide distinct advantages. By locking the molecule's conformation, spirocycles can enhance binding affinity and selectivity for specific receptor subtypes, a critical factor for minimizing off-target effects in the complex environment of the CNS.[2][4] This structural constraint can also improve key pharmacokinetic properties, such as metabolic stability and solubility.[4]

The 6-aminomethylspiro[3.5]nonane scaffold, combining a cyclobutane and a cyclohexane ring, embodies these desirable traits. The primary aminomethyl group serves as a versatile chemical handle, allowing for the systematic exploration of structure-activity relationships (SAR) and fine-tuning of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, potential CNS targets, and detailed protocols for evaluating derivatives of this promising scaffold.

Part I: Synthesis of the Core Scaffold and Derivative Libraries

The utility of any scaffold begins with its accessibility. A robust and scalable synthetic route is paramount for generating a diverse chemical library for screening.

Protocol 1: Proposed Multi-Step Synthesis of 6-Aminomethylspiro[3.5]nonane Hydrochloride

This protocol outlines a plausible synthetic pathway, designed for efficiency and adaptability in a medicinal chemistry laboratory.

Rationale: The chosen route begins with a commercially available spirocyclic ketone, proceeding through standard, high-yielding transformations. The introduction of the nitrogen atom via an oxime reduction is a well-established and reliable method.

Workflow Diagram: Synthesis of 6-Aminomethylspiro[3.5]nonane

A Spiro[3.5]nonan-6-one B Spiro[3.5]nonane-6-carbonitrile A->B TosMIC, NaH THF/DMSO C 6-Aminomethylspiro[3.5]nonane B->C 1. LiAlH4, THF 2. H2O quench D 6-Aminomethylspiro[3.5]nonane HCl C->D HCl in Ether

Caption: Proposed synthetic route to the target scaffold.

Step-by-Step Methodology:

  • Step 1: Cyanation of Spiro[3.5]nonan-6-one.

    • To a stirred suspension of sodium hydride (1.2 eq) in a 2:1 mixture of dry THF and DMSO at 0 °C, add a solution of spiro[3.5]nonan-6-one (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield spiro[3.5]nonane-6-carbonitrile.

  • Step 2: Reduction of the Nitrile.

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry THF at 0 °C under an inert atmosphere, add a solution of spiro[3.5]nonane-6-carbonitrile (1.0 eq) in THF dropwise.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®, washing with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude 6-aminomethylspiro[3.5]nonane.

  • Step 3: Salt Formation.

    • Dissolve the crude amine from Step 2 in a minimal amount of diethyl ether.

    • Add a solution of HCl in diethyl ether (1.2 eq) dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-aminomethylspiro[3.5]nonane hydrochloride as a stable salt.

Protocol 2: Parallel Synthesis of an Amide Library

Rationale: Acylation of the primary amine is a straightforward method to rapidly generate a diverse library of derivatives, allowing for exploration of the chemical space around the core scaffold to identify key interactions with biological targets.

  • Prepare stock solutions of 6-aminomethylspiro[3.5]nonane (free base) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Dispense the amine solution into an array of reaction vials (e.g., a 96-well plate).

  • To each vial, add a unique carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Seal the reaction plate and agitate at room temperature for 12-18 hours.

  • After completion, quench the reactions, perform liquid-liquid extraction, and purify using high-throughput techniques like mass-directed preparative HPLC.

Part II: Targeting Key CNS Receptors

The structural features of 6-aminomethylspiro[3.5]nonane make it an excellent candidate for interacting with several important CNS receptor families.

Section 2.1: Sigma (σ) Receptors – A Prime Target for Spirocyclic Amines

Background: Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[5][6] They are implicated in a wide range of CNS functions and diseases, including neuropathic pain, depression, neurodegeneration, and psychosis.[6][7]

Rationale for Targeting: The pharmacophore for high-affinity σ1 receptor ligands typically consists of a protonatable nitrogen atom and two hydrophobic regions.[8] Derivatives of 2,7-diazaspiro[3.5]nonane, a close structural analog of our scaffold, have shown nanomolar affinity for σ1 receptors.[9] The 6-aminomethylspiro[3.5]nonane core provides the requisite basic amine and a rigid hydrophobic spirocycle, making it an ideal starting point for developing potent and selective σ receptor modulators.

Simplified Sigma-1 (σ1) Receptor Signaling

cluster_ER Endoplasmic Reticulum Sigma1 σ1 Receptor BiP BiP/GRP78 (Chaperone) IRE1 IRE1α Sigma1->IRE1 Modulates UPR Signaling Response Cellular Response (Neuronal Survival, Plasticity) IRE1->Response Ligand Spiro[3.5]nonane Derivative (Agonist) Ligand->Sigma1 Binds & Stabilizes Stress Cellular Stress (e.g., ER Stress) Stress->Sigma1 Dissociation from BiP

Caption: Ligand binding to σ1R modulates cellular stress responses.

Protocol 3: In Vitro σ1 and σ2 Receptor Binding Assay

Trustworthiness: This protocol uses competitive binding with a known high-affinity radioligand to reliably determine the binding affinity (Ki) of the test compounds.

  • Preparation: Use membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2) as the receptor source.

  • σ1 Assay:

    • Incubate membrane homogenates with the selective σ1 radioligand (+)-[³H]pentazocine at a fixed concentration (e.g., 2 nM).

    • Add varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Define non-specific binding using a high concentration of a known σ1 ligand, such as Haloperidol (10 µM).

    • Incubate at 37°C for 150 minutes in a Tris-HCl buffer (pH 8.0).

  • σ2 Assay:

    • Incubate membrane homogenates with the radioligand [³H]DTG (e.g., 3 nM) in the presence of (+)-pentazocine (500 nM) to block binding to σ1 sites.

    • Add varying concentrations of the test compound.

    • Define non-specific binding using Haloperidol (10 µM).

    • Incubate at 25°C for 120 minutes in a Tris-HCl buffer (pH 8.0).

  • Termination & Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer.

    • Measure radioactivity on the filters using liquid scintillation counting.

    • Calculate IC₅₀ values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.

Table 1: Example Binding Data for Analogous 2,7-Diazaspiro[3.5]nonane Derivatives[9]

CompoundR-Groupσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
4b 3,4-Dichlorophenethyl2.72710
5b 4-Fluorobenzoyl131027.8
8f 4-Fluorophenoxypropyl1016516.5

This data is presented to illustrate the potential of the spiro[3.5]nonane core. Actual results for 6-aminomethylspiro[3.5]nonane derivatives will vary.

Section 2.2: Ionotropic Receptors – NMDA and GABA-A

Rationale for Targeting: Rigid, polycyclic amines like memantine are clinically approved uncompetitive NMDA receptor antagonists.[10][11] The spiro[3.5]nonane scaffold provides a similar rigid framework. Furthermore, other spirocyclic structures, such as spiro-hydantoins, have been shown to modulate GABA-A receptors, the primary inhibitory channels in the CNS.[12][13] Phenotypic screening can effectively identify activity at these and other ion channels.

Protocol 4: Phenotypic Screening with In Vitro Multi-Electrode Arrays (MEAs)

Expertise: MEA technology allows for the measurement of ensemble neuronal network activity, providing a functional "fingerprint" of a compound's effect.[14][15] This approach is powerful because it can uncover unexpected mechanisms of action and predict potential side effects without a priori knowledge of the specific molecular target.[14]

MEA Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Primary Neurons (e.g., Cortical) on MEA Chip B Culture for ~21 Days to form mature networks A->B C Record Baseline Spontaneous Activity B->C D Apply Test Compound (Concentration-Response) C->D E Record Post-Dosing Activity D->E F Extract Features (Spike Rate, Burst Frequency, Network Synchrony) E->F G Compare Fingerprint to Reference Drug Database F->G H Identify Mechanism of Action (e.g., NMDA-Antagonist like, GABA-Agonist like) G->H

Caption: Workflow for identifying CNS activity using MEAs.

Step-by-Step Methodology:

  • Cell Culture: Culture primary rodent cortical or hippocampal neurons on MEA chips (e.g., 64-channel arrays) for 3-4 weeks until a stable, spontaneously active synaptic network forms.[15]

  • Baseline Recording: Record baseline electrical activity (spikes, bursts) from the neuronal network for at least 10 minutes.

  • Compound Application: Apply the test compounds from the spiro[3.5]nonane library at increasing concentrations (e.g., 0.1, 1, 10, 30 µM), allowing for a 10-15 minute incubation period at each concentration. Include positive controls like the NMDA antagonist MK-801 and the GABA-A modulator Diazepam.

  • Data Acquisition: Record network activity following each compound addition.

  • Analysis: Use specialized software to analyze over 50 features of the electrophysiological data, including mean firing rate, burst duration, and network synchrony indices. Compare the resulting "phenotypic fingerprint" to a database of known CNS drugs to identify similarities in the mechanism of action.[14]

Part III: In Vivo Evaluation of Lead Candidates

After identifying promising candidates in vitro, evaluation in relevant animal models is the critical next step to establish efficacy and a therapeutic window.

Rationale: Based on the high potential for σ1 receptor modulation, a neuropathic pain model is a logical first choice for in vivo testing, as σ1 antagonists have demonstrated significant antiallodynic effects.[9]

Protocol 5: Assessment of Antinociceptive Efficacy in a Mouse Neuropathic Pain Model

Expertise: The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain that mimics many symptoms of human nerve-injury-induced pain, making it highly relevant for assessing the therapeutic potential of new analgesics.

  • Model Induction:

    • Anesthetize adult male C57BL/6J mice.

    • Surgically expose the sciatic nerve in one hind limb and place loose chromic gut ligatures around it to induce a chronic constriction injury. Sham-operated animals undergo the same surgery without nerve ligation.

  • Compound Administration:

    • Allow animals to recover for 7-14 days to fully develop mechanical allodynia.

    • Administer the lead spiro[3.5]nonane candidate via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., pregabalin).

  • Behavioral Testing (Mechanical Allodynia):

    • At set time points post-dosing (e.g., 30, 60, 120 minutes), assess the paw withdrawal threshold using von Frey filaments.

    • Place mice on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the injured (ipsilateral) and uninjured (contralateral) hind paws.

    • The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.

  • Data Analysis:

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an antiallodynic (analgesic) effect.

    • Plot dose-response curves to determine the ED₅₀ (effective dose for 50% of maximal effect).

Considerations for CNS Drug Development: For any CNS agent, assessing its ability to cross the blood-brain barrier (BBB) is crucial.[16][17] Early-stage evaluation can be performed using in silico models, in vitro methods like PAMPA, or in vivo pharmacokinetic studies that measure compound concentrations in both plasma and brain tissue.[16][17]

Conclusion

The 6-aminomethylspiro[3.5]nonane scaffold represents a highly promising, sp3-rich core for the development of next-generation CNS therapeutics. Its rigid three-dimensional structure is ideal for achieving high target affinity and selectivity. The versatile primary amine handle facilitates the rapid generation of diverse chemical libraries for systematic screening. Based on strong evidence from structurally related analogs, derivatives of this scaffold are prime candidates for modulating key CNS targets, including Sigma, NMDA, and GABA-A receptors. The protocols outlined in this guide provide a clear, evidence-based roadmap for synthesizing, screening, and validating these compounds, paving the way for the discovery of novel agents to treat a range of challenging neurological and psychiatric disorders.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC. (n.d.).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25).
  • In Vivo Neuroscience Models - Selvita. (n.d.).
  • CNS Disease Models and Safety Pharmacology Testing - WuXi Biology. (n.d.).
  • CNS models | Autoimmune diseases | CRO services. (n.d.).
  • CNS Pharmacology Models | Medicilon. (n.d.).
  • In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed. (2023, February 9).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC. (2025, September 30).
  • Sigma Receptors. (n.d.).
  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. (2012, April 4).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5).
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2021, February 24).
  • Development of Inhaled GABA A Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders - ACS Publications. (2022, February 1).
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. (2021, June 2).
  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - PMC. (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. (n.d.).
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC. (n.d.).
  • Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities | Request PDF - ResearchGate. (2025, August 6).
  • Phenotypic Screening in CNS Drug Discovery - NeuroProof. (n.d.).
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed. (n.d.).
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC. (n.d.).
  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006, February 2).
  • Rational approaches for the design of various GABA modulators and their clinical progression - PMC. (n.d.).
  • Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. (n.d.).
  • CNS Assessments from ex vivo to in vitro - Charles River Laboratories. (n.d.).
  • Novel benzopolycyclic amines with NMDA receptor antagonist activity - PubMed. (2014, May 1).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.).
  • Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - MDPI. (2020, April 1).
  • Imaging for CNS drug development, practice and considerations - TRACER. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 6-Aminomethylspiro[3.5]nonane synthesis

Welcome to the Technical Support Center for Spirocyclic Synthesis. The spiro[3.5]nonane scaffold is a highly valued structural motif in drug discovery due to its rigid, three-dimensional architecture, which enhances targ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Synthesis. The spiro[3.5]nonane scaffold is a highly valued structural motif in drug discovery due to its rigid, three-dimensional architecture, which enhances target specificity[1]. However, the synthesis of its derivatives, particularly the spiro[3.5]nonane core itself, is notoriously challenging and often requires multi-step optimizations[2].

This guide is designed to troubleshoot the most critical bottleneck in this pathway: the low-yielding reduction of spiro[3.5]nonane-6-carbonitrile to 6-aminomethylspiro[3.5]nonane. Below, you will find diagnostic data, mechanistic FAQs, and a self-validating protocol to optimize your yields.

Diagnostic Dashboard: Quantitative Yield Comparison

Before adjusting your workflow, compare your current reduction method against our benchmarked data. Nitrile reduction in sterically hindered spirocyclic systems often suffers from incomplete conversion or side reactions[3].

Reduction SystemConversion (%)1° Amine Yield (%)2° Amine (Dimer) Yield (%)Mechanistic Causality / Notes
Pd/C, H₂ (1 atm), MeOH >95%35%60%Slow imine reduction allows nucleophilic attack by the 1° amine, driving aminal/dimer formation.
LiAlH₄, THF (Reflux) 60%55%<5%Polymeric LiAlH₄ aggregate is too bulky to penetrate the sterically hindered C6 spiro-center; reaction stalls.
AlH₃ (LiAlH₄ + AlCl₃) 85%75%<5%In situ generated alane is smaller and more electrophilic, improving penetration and conversion.
Raney Ni, H₂ (50 psi), NH₃/MeOH >99%92% <2% Optimal. Excess NH₃ shifts the aminal equilibrium back to the imine via Le Chatelier's principle.

Troubleshooting Guide & FAQs

Phase 1: Core Assembly & Cyanation

Q: During the formation of the spiro[3.5]nonane core via double alkylation of a cyclohexanecarboxylate derivative, I am observing significant amounts of elimination byproducts and low yields. Why? A: The formation of the perpendicular cyclobutane ring onto the cyclohexane core is entropically disfavored and sterically demanding. If you are using a 1,3-dihalopropane for the spiroannulation, the strong basic conditions (e.g., NaH or LDA) promote E2 elimination of the alkyl halide rather than the desired intramolecular Sₙ2 cyclization. Solution: Switch your leaving groups from chlorides/bromides to triflates, which are significantly more reactive toward substitution. Additionally, run the reaction under high-dilution conditions (0.05 M) to suppress intermolecular side reactions.

Phase 2: Nitrile Reduction (The Primary Yield Bottleneck)

Q: I am observing significant amounts of a secondary amine dimer during the reduction of spiro[3.5]nonane-6-carbonitrile. How can I prevent this? A: This is a classic issue when reducing sterically hindered nitriles. The reduction proceeds via an imine intermediate. Because the spiro[3.5]nonane core is bulky, the subsequent reduction of the imine to the primary amine is slow. This delay allows the newly formed primary amine to attack the unreacted imine, forming an aminal that subsequently loses ammonia and reduces to a secondary amine dimer. Solution: Use Raney Nickel under a hydrogen atmosphere (50 psi) in the presence of excess methanolic ammonia. The high concentration of ammonia drives the aminal equilibrium back toward the primary amine and the imine, effectively shutting down the dimerization pathway.

Q: My LiAlH₄ reduction of the nitrile stalls at 60% conversion. Adding more LiAlH₄ or increasing the reflux time doesn't help. What is happening? A: The C6 position of the spiro[3.5]nonane core is sterically shielded by the adjacent perpendicular cyclobutane ring. Standard LiAlH₄ exists as a bulky polymeric aggregate in THF, which struggles to access the buried nitrile group. Solution: You need a smaller, more electrophilic reducing agent. By adding anhydrous AlCl₃ to your LiAlH₄ suspension (in a 1:3 molar ratio), you generate aluminum hydride (alane, AlH₃) in situ. AlH₃ is less sterically hindered and coordinates more strongly to the nitrile nitrogen, driving the reduction to completion.

Phase 3: Workup & Purification

Q: My crude NMR shows excellent conversion to 6-aminomethylspiro[3.5]nonane, but my isolated yield after silica gel chromatography is abysmal (<30%). Where is my product? A: Primary aliphatic amines, especially those attached to lipophilic spirocyclic scaffolds, interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption or severe streaking[4]. Alternative routes to spirocyclic amines also highlight the importance of careful isolation to avoid low yields[5]. Solution: Avoid standard silica gel. Instead, use basic alumina for chromatography. If silica must be used, pre-treat the column with 2% triethylamine (Et₃N) and use a DCM/MeOH/NH₄OH solvent system.

Visual Troubleshooting: Mechanistic Pathways

DimerizationMechanism Nitrile Spiro[3.5]nonane-6-carbonitrile (Starting Material) Imine Imine Intermediate (Slow to reduce) Nitrile->Imine + H2 / Catalyst Primary 6-Aminomethylspiro[3.5]nonane (Desired Product) Imine->Primary + H2 (Slow) Aminal Aminal Intermediate (Adduct) Imine->Aminal + Primary Amine (Fast) Secondary Secondary Amine Dimer (Yield Killer) Aminal->Secondary - NH3, + H2 ExcessNH3 Excess NH3 (Le Chatelier's Shift) ExcessNH3->Aminal Drives equilibrium to Imine

Mechanistic pathway of nitrile reduction highlighting dimerization and the role of ammonia.

OptimizationWorkflow SM Spirocyclic Precursor Nitrile Spiro[3.5]nonane-6-carbonitrile SM->Nitrile Cyanation Crude Crude Primary Amine Nitrile->Crude Raney Ni / H2 / NH3 (Prevents Dimerization) Pure Pure 6-Aminomethylspiro[3.5]nonane Crude->Pure Basic Alumina Chromatography (Prevents Streaking)

Optimized workflow for the synthesis and purification of 6-Aminomethylspiro[3.5]nonane.

Validated Methodologies: Step-by-Step Protocol

Protocol: High-Yield Synthesis of 6-Aminomethylspiro[3.5]nonane via Catalytic Hydrogenation System Design: This protocol incorporates analytical checkpoints to ensure reaction fidelity at each stage.

Step 1: Reaction Assembly

  • Action: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve spiro[3.5]nonane-6-carbonitrile (10.0 mmol) in 30 mL of 7 N ammonia in methanol.

  • Causality: The methanolic ammonia serves a dual purpose: it acts as the solvent and provides the massive molar excess of NH₃ required to suppress secondary amine dimerization.

Step 2: Catalyst Addition

  • Action: Carefully add 1.0 g of wet Raney Nickel (W2 grade) slurry to the solution.

  • Validation Check: Ensure the catalyst remains wet with water/methanol during transfer. Dry Raney Nickel is highly pyrophoric and will ignite upon contact with air.

Step 3: Hydrogenation

  • Action: Seal the vessel. Purge the headspace three times with inert nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with H₂. Agitate the mixture vigorously at 25 °C for 16 hours.

  • Validation Check: Monitor the pressure gauge. A successful reaction will show a steady pressure drop corresponding to the consumption of 2 equivalents of H₂. Once the pressure stabilizes, the reaction is complete.

Step 4: Reaction Quenching & Filtration

  • Action: Safely vent the excess hydrogen gas. Filter the crude mixture through a tightly packed pad of Celite to remove the finely divided nickel catalyst. Wash the pad with an additional 20 mL of methanol.

  • Validation Check: Analyze an aliquot of the filtrate via IR spectroscopy. The complete disappearance of the sharp nitrile C≡N stretch at ~2240 cm⁻¹ confirms full conversion.

Step 5: Isolation & Purification

  • Action: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in dichloromethane (DCM) and wash with 1 M aqueous NaOH to remove trace nickel salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation Check: Spot the purified product on a TLC plate and stain with Ninhydrin. A deep purple/pink spot confirms the presence of the primary aliphatic amine, while the absence of a faint yellow spot confirms the successful suppression of the secondary amine dimer.

References

  • Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione. acs.org.2

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. acs.org. 5

  • Cyclization via Carbolithiation of α-Amino Alkyllithium Reagents. nih.gov. 3

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. mdpi.com. 4

  • A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. benchchem.com. 1

Sources

Optimization

Purification of 6-Aminomethylspiro[3.5]nonane by chromatography

Welcome to the Technical Support Center for the isolation and purification of 6-Aminomethylspiro[3.5]nonane . This portal is designed for researchers, analytical scientists, and drug development professionals who are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Aminomethylspiro[3.5]nonane . This portal is designed for researchers, analytical scientists, and drug development professionals who are encountering bottlenecks in the downstream processing of this specific spirocyclic aliphatic amine.

Because 6-Aminomethylspiro[3.5]nonane lacks a UV-active chromophore and possesses a highly basic primary amine attached to a lipophilic spiro[3.5]nonane core, standard chromatographic approaches often fail. Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-purity recovery.

Diagnostic Workflow

G Start Crude 6-Aminomethylspiro[3.5]nonane Detection Detection Strategy: No UV Chromophore Start->Detection TLC TLC Staining (Ninhydrin / KMnO4) Detection->TLC Inst Instrumental Detection (ELSD / CAD / MS) Detection->Inst Phase Select Stationary Phase TLC->Phase Inst->Phase Silica Standard Silica (Bare) Requires TEA/NH4OH Modifier Phase->Silica Low Cost Amine Amine-Functionalized Silica Preferred: No Modifier Needed Phase->Amine High Recovery C18 Reversed-Phase C18 Requires High pH Buffer Phase->C18 High Purity Pure Pure 6-Aminomethylspiro[3.5]nonane Silica->Pure Amine->Pure C18->Pure

Workflow for the chromatographic purification of aliphatic primary amines lacking UV chromophores.

Troubleshooting Guides & FAQs

Q1: I am running my crude 6-Aminomethylspiro[3.5]nonane on a standard silica column, but I see no peaks on my UV detector. What is happening? A: 6-Aminomethylspiro[3.5]nonane is a purely aliphatic molecule lacking conjugated π -electron systems. Consequently, it does not absorb UV light at standard monitoring wavelengths (e.g., 254 nm or 280 nm). Causality & Solution: You are flying blind. You must switch your detection method to a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or use Mass Spectrometry (MS) directed purification. If automated detection is unavailable, you must collect fractions blindly and spot them on a TLC plate, visualizing with a chemical stain like Ninhydrin, which reacts specifically with primary amines to form a purple complex.

Q2: I stained my TLC plates with Ninhydrin and found my compound, but it is streaking massively from the baseline to the solvent front. How do I fix this tailing? A: This is a classic Brønsted acid-base interaction. Standard bare silica gel is acidic (pKa ~4.5–5.0). Your target molecule contains a highly basic primary amine. The amine protonates upon contact with the silica, creating a strong ionic interaction that resists elution, causing severe streaking and poor mass recovery. Causality & Solution: You have two options to disrupt this interaction:

  • Stationary Phase Modification (Preferred): Switch to an amine-functionalized silica column (e.g., KP-NH). Because the silica surface is covalently bonded with propylamine groups, the environment is inherently basic. This masks the silanols, completely eliminating the need for foul-smelling modifiers and allowing you to use simple Hexane/Ethyl Acetate gradients .

  • Mobile Phase Modification: Add a competing volatile amine to your mobile phase (e.g., 1–5% Triethylamine (TEA) or Ammonium Hydroxide). The TEA acts sacrificially, saturating the acidic silanol sites on the silica so your target amine can elute as a distinct band .

Q3: Can I use Reversed-Phase (C18) chromatography for this highly lipophilic amine? A: Yes, but strict pH control is critical. Causality & Solution: In neutral water/acetonitrile, the primary amine will be protonated (ionized), making it highly polar and prone to poor peak shape. To fix this, you must run the separation at a high pH (e.g., using 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in the aqueous phase). High pH ensures the amine remains in its neutral, free-base form, maximizing its lipophilicity and allowing it to interact properly with the C18 stationary phase for a sharp, well-resolved elution .

Quantitative Data: Method Comparison Matrix

To assist in selecting the optimal purification route, the following table summarizes the quantitative performance metrics of the three primary chromatographic strategies for 6-Aminomethylspiro[3.5]nonane.

Purification MethodStationary PhaseMobile PhaseDetectionEst. RecoveryProsCons
Standard Normal-Phase Bare Silica GelDCM / MeOH / 1% NH₄OHELSD / TLC Stain60–75%Low cost, readily availableSevere tailing, modifier removal is difficult
Amine-Modified Normal-Phase Amine-Silica (KP-NH)Hexane / Ethyl AcetateELSD / TLC Stain85–95%No modifiers needed, sharp peaksHigher consumable cost
Reversed-Phase C18 SilicaH₂O / MeCN (pH 10 Buffer)MS / ELSD80–90%Excellent purity, removes polar saltsRequires aqueous evaporation post-column

Step-by-Step Experimental Protocols

Protocol A: Self-Validating TLC Method Development & Staining

This protocol establishes the baseline retention factor (Rf) and validates the presence of the primary amine before committing to a preparative column.

  • Chamber Preparation: Prepare a TLC chamber with a solvent system of 90:9:1 Dichloromethane / Methanol / Ammonium Hydroxide. Allow 10 minutes for the chamber atmosphere to saturate.

  • Spotting: Dissolve 5 mg of crude 6-Aminomethylspiro[3.5]nonane in 1 mL of DCM. Spot 2 µL onto a standard silica gel TLC plate.

  • Development: Place the plate in the chamber and allow the solvent front to rise to 1 cm below the top edge. Remove and mark the solvent front.

  • Staining & Visualization: Let the solvent evaporate completely in a fume hood. Dip the plate into a Ninhydrin stain solution (0.3 g ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol). Heat the plate gently with a heat gun.

  • System Validation: A distinct purple/blue spot (Ruhemann's purple) must appear, confirming the primary amine. Calculate the Rf value (Target Rf = 0.25–0.40). Self-Correction: If the spot remains at the baseline, increase the methanol concentration. If it streaks heavily, ensure your ammonium hydroxide is fresh, as ammonia gas escapes over time, reducing the mobile phase's ability to mask silanols.

Protocol B: Flash Chromatography on Amine-Functionalized Silica (ELSD-Directed)

This protocol leverages stationary phase modification to achieve high recovery without contaminating the final product with TEA or ammonia.

  • Column Selection: Select an appropriately sized amine-functionalized flash column (e.g., Biotage KP-NH) based on a 2–5% sample loading capacity (e.g., a 10 g column for 200 mg of crude).

  • Equilibration: Mount the column on an automated flash system equipped with an ELSD. Equilibrate the column with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Alternatively, dry-load the sample by evaporating it onto a small amount of Celite and loading it into a solid-load cartridge.

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CVs. (Note: Because the silica is amine-functionalized, no basic modifiers are required in the solvent).

  • Detection & Collection: The ELSD will destructively sample a small split of the eluent, evaporating the solvent and scattering light off the non-volatile 6-Aminomethylspiro[3.5]nonane particles to trigger automated fraction collection.

  • Validation & Isolation: To validate purity post-collection, re-spot the concentrated fractions on a TLC plate and stain with Ninhydrin. A single, tight purple spot confirms successful isolation. Pool the validated fractions and concentrate under reduced pressure.

References

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at:[Link]

Troubleshooting

Section 1: Diagnostic Workflow for Spiro[3.5]nonane Synthesis

Technical Support Center: Overcoming Challenges in Spiro[3.5]nonane Synthesis Welcome to the Application Scientist Support Center for spirocyclic synthesis. Spiro[3.5]nonane scaffolds are highly valued in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Challenges in Spiro[3.5]nonane Synthesis

Welcome to the Application Scientist Support Center for spirocyclic synthesis. Spiro[3.5]nonane scaffolds are highly valued in drug development for their rigid, three-dimensional architecture, which enhances target binding affinity and improves pharmacokinetic profiles 1. However, synthesizing these strained bicyclic systems presents significant challenges, including thermodynamic instability, poor stereocontrol, and scalability bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible success in your spiro[3.5]nonane workflows.

Workflow N1 Starting Material: Spiro[3.5]non-7-en-6-one N2 Epoxidation Step (Thermal Control Critical) N1->N2 N3 H2O2 Protocol (High Exothermic Risk) N2->N3 Traditional Route N4 Sodium Perborate Protocol (Controlled Oxidation) N2->N4 Optimized Route N5 Crude Epoxide Intermediate N3->N5 Degradation/Low Yield N4->N5 High Yield/Safe N6 Pd-Catalyzed Rearrangement N5->N6 N7 Aqueous Extraction & Cooling (4 °C) N6->N7 N8 pH Adjustment (12% HCl to pH 2.0) N7->N8 N9 Pure Spiro[3.5]nonane-6,8-dione (>98% Purity) N8->N9 Precipitation

Optimized workflow and troubleshooting logic for spiro[3.5]nonane-6,8-dione synthesis.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: During the epoxidation of spiro[3.5]non-7-en-6-one, my yields are inconsistent, and the reaction using hydrogen peroxide poses severe thermal runaway risks at scale. How can I improve safety and conversion? Causality & Solution: Hydrogen peroxide ( H2​O2​ ) in epoxidation often leads to poor control over the exothermic reaction profile. The rapid release of heat causes thermal degradation of the sensitive spirocyclic intermediate, leading to complex crude mixtures. To resolve this, switch your oxidant to sodium perborate. Sodium perborate acts as a mild, controlled source of electrophilic oxygen. Because it releases reactive oxygen species gradually as it dissolves, it inherently throttles the reaction rate, mitigating thermal spikes. This allows for a much safer, scalable production of the epoxide intermediate prior to palladium-catalyzed rearrangement 2.

Q2: I am attempting to synthesize spiro[3.5]nonane-6,8-dione, but my scale-up is bottlenecked by flash chromatography. How can I bypass this purification step? Causality & Solution: Traditional routes (such as Wittig/Michael/Claisen sequences) yield complex crude mixtures necessitating silica gel chromatography, which is economically and logistically unviable for pilot-scale manufacturing 3. To bypass this, employ a pH-controlled precipitation strategy following the palladium-catalyzed rearrangement. The target molecule, a β -diketone, exists in equilibrium with its enol form, making it soluble in alkaline aqueous phases. By extracting the aqueous phase and precisely adjusting the pH to 2.0 ± 0.2 using 12% aqueous HCl at 4 °C, you fully protonate the enolate. This abrupt decrease in solubility forces the spiro[3.5]nonane-6,8-dione to precipitate cleanly as a solid, achieving >98% purity directly from the centrifuge 2.

Q3: When synthesizing heteroatom-substituted spirocycles like spiro[3.5]nonan-1-ol via intramolecular cyclization, I observe poor stereochemical control and low yields. What is the mechanistic failure? Causality & Solution: Unactivated alkenes tethered to carbonyl electrophiles suffer from competing β -hydride elimination pathways and poor facial selectivity during standard radical or acid-catalyzed cyclizations. To overcome this, implement a nickel-catalyzed divergent intramolecular arylative cyclization. Utilizing a Ni catalyst alongside aryl boronic acids facilitates precise stereochemical control. The nickel center coordinates both the alkene and the carbonyl, creating a rigid transition state that drives a controlled migratory insertion. This suppresses side reactions and delivers the spiro[3.5]nonan-1-ol with high diastereoselectivity 4.

Q4: How do I efficiently reduce spiro[3.5]nonan-1-one to spiro[3.5]nonan-1-ol without causing ring-opening of the strained cyclobutane moiety? Causality & Solution: Harsh reducing agents (like LiAlH4​ at elevated temperatures) can inadvertently cleave the strained four-membered cyclobutane ring via nucleophilic attack on the adjacent C-C bonds. The solution is to use a mild, chemoselective hydride source like sodium borohydride ( NaBH4​ ) in a protic solvent (methanol) at 0 °C. The methanol acts as an electrophilic activator for the carbonyl oxygen, accelerating the hydride transfer specifically to the carbonyl carbon, while the low temperature thermodynamically prevents the activation energy required for ring-opening 1.

Section 3: Validated Experimental Protocols

Protocol A: Pilot-Scale Synthesis of Spiro[3.5]nonane-6,8-dione

This protocol is designed as a self-validating system: the visual cue of precipitation at a specific pH confirms successful conversion and isolation.

  • Epoxidation: Charge a reactor with spiro[3.5]non-7-en-6-one (1.0 equiv) and a suitable water/co-solvent mixture.

  • Controlled Oxidation: Slowly add sodium perborate (1.2 equiv) in portions.

    • Causality: Portion-wise addition ensures the latent release of H2​O2​ remains below the threshold for thermal runaway. Monitor the internal temperature, strictly keeping it below 30 °C.

  • Rearrangement: Isolate the crude epoxide and transfer it to a second reactor. Subject the intermediate to palladium-catalyzed rearrangement conditions (e.g., Pd/C or Pd(OAc)2​ under an inert atmosphere) until TLC indicates complete consumption of the epoxide.

  • Phase Separation: Add water and extract the organic impurities. Retain the aqueous phase, which contains the water-soluble enolate form of the product.

  • pH-Driven Precipitation (Critical Step): Cool the aqueous phase to exactly 4 ± 2 °C. Slowly titrate with 12% aqueous HCl until the pH reaches 2.0 ± 0.2.

    • Self-Validation: A yellow solid will immediately precipitate as the enolate is protonated into the insoluble diketone form.

  • Isolation: Isolate the product via a trailing blade centrifuge. Wash with cold water and dry at 45 °C under vacuum (50 mbar) for 12 hours to yield spiro[3.5]nonane-6,8-dione (>98% purity) 2.

Protocol B: Chemoselective Reduction to Spiro[3.5]nonan-1-ol
  • Preparation: Dissolve spiro[3.5]nonan-1-one (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice bath and allow the internal temperature to equilibrate to 0 °C.

    • Causality: Low temperature prevents cyclobutane ring cleavage.

  • Hydride Addition: Add sodium borohydride (1.1 to 1.5 equiv) portion-wise.

    • Self-Validation: Effervescence ( H2​ gas evolution) will occur. The rate of effervescence serves as a visual indicator of the reaction rate.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1–3 hours. Monitor via TLC until the ketone spot is completely consumed.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of 1 M HCl until effervescence ceases.

  • Extraction: Dilute with deionized water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure 1.

Section 4: Quantitative Data & Yield Comparisons

The following table summarizes the performance metrics of optimized spiro[3.5]nonane synthetic pathways compared to traditional methods, highlighting the improvements in yield, purity, and scalability.

Target CompoundSynthetic StepTraditional MethodOptimized MethodYield (%)Purity (%)Key Advantage
Spiro[3.5]nonane-6,8-dione EpoxidationHydrogen Peroxide ( H2​O2​ )Sodium Perborate26-27% (Overall)> 98%Eliminates thermal runaway; highly scalable.
Spiro[3.5]nonane-6,8-dione PurificationSilica Gel ChromatographypH-Controlled Precipitation42-50% (From Int.)> 98%Bypasses chromatography; ideal for pilot plants.
Spiro[3.5]nonan-1-ol CyclizationStandard Radical CyclizationNi-Catalyzed Arylative CyclizationModerateHighExcellent stereochemical control; modular.
Spiro[3.5]nonan-1-ol Reduction LiAlH4​ / Heat NaBH4​ / Methanol (0 °C)HighHighPrevents cyclobutane ring-opening.

References

  • Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione.ACS Publications.
  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis.CCS Chemistry.
  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.Google Patents (EP3191441B1).
  • An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 6-Aminomethylspiro[3.5]nonane Synthesis

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. Spiro[3.5]nonane derivatives are highly valued in medicinal chemistry for their ability to provide unique conformational constraints and improve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. Spiro[3.5]nonane derivatives are highly valued in medicinal chemistry for their ability to provide unique conformational constraints and improve metabolic stability. The synthesis of 6-aminomethylspiro[3.5]nonane typically proceeds via the reduction of spiro[3.5]nonane-6-carbonitrile. However, researchers frequently encounter significant side product formation during this transformation.

This guide provides an in-depth mechanistic analysis of these side reactions, field-proven troubleshooting strategies, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Analysis of Side Product Formation

The most pervasive issue during the reduction of spiro[3.5]nonane-6-carbonitrile is the formation of a secondary amine dimer: bis(spiro[3.5]nonan-6-ylmethyl)amine .

During catalytic hydrogenation, the nitrile is first reduced to a reactive imine intermediate. If the subsequent reduction of this imine to the primary amine is not sufficiently fast, the newly formed 6-aminomethylspiro[3.5]nonane (a strong nucleophile) will attack the unreacted imine[1].

Synthetic workflow and divergence into target primary amine versus dimer side product.

This nucleophilic attack forms a hemiaminal intermediate, which rapidly eliminates ammonia (NH₃) to generate a secondary imine. This secondary imine is then reduced by the catalyst to form the irreversible secondary amine dimer[1].

Mechanistic pathway illustrating the formation of the secondary amine dimer side product.

Quantitative Comparison of Reduction Conditions

Selecting the correct reducing environment is critical. The table below summarizes the expected outcomes based on different reduction methodologies applied to spirocyclic nitriles.

Reducing Agent / ConditionsPrimary Amine Yield (%)Secondary Amine (Dimer) Yield (%)Mechanistic Notes
H₂, Pd/C, MeOH35%55%Unbuffered conditions allow rapid nucleophilic attack by the primary amine.
H₂, Raney Ni, MeOH60%30%Better selectivity than Pd/C, but imine intermediate still accumulates.
H₂, Raney Ni, NH₃/MeOH 92% < 5% Excess ammonia shifts the equilibrium, suppressing aminal formation[2].
LiAlH₄, THF, 0 °C to RT 88% < 2% Fast, stoichiometric hydride transfer prevents imine accumulation[3].
H₂, Pd/C, Boc₂O, MeOH95%0%In situ Boc-protection traps the primary amine, preventing dimerization.

Troubleshooting Guide & Self-Validating Protocols

Issue: High levels of secondary amine dimer detected by LC-MS.

Root Cause: The equilibrium in the reaction mixture favors the nucleophilic attack of the primary amine on the intermediate imine due to a lack of an ammonia buffer or insufficient reduction kinetics[2].

Solution A: Ammonia-Buffered Catalytic Hydrogenation

By conducting the hydrogenation in the presence of excess ammonia, the equilibrium of the hemiaminal formation is driven backwards. This suppresses the elimination of NH₃ and prevents the formation of the secondary imine[2].

Protocol 1: Raney Nickel Hydrogenation with Methanolic Ammonia

  • Preparation: In a high-pressure hydrogenation vessel, dissolve spiro[3.5]nonane-6-carbonitrile (1.0 eq) in 7 M NH₃ in methanol (10 mL/mmol of substrate).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Safety Note: Raney Ni is highly pyrophoric. Keep it wet at all times.

  • Reaction: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 50 psi. Stir vigorously at room temperature for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction by TLC (DCM:MeOH:NH₄OH 90:9:1). Stain the plate with ninhydrin and heat. Validation Check: The target primary amine will stain a deep, vibrant purple, whereas any secondary amine dimer will stain a faint yellow or brown.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere to safely remove the catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine.

Solution B: Stoichiometric Hydride Reduction

If catalytic hydrogenation continues to yield dimers or if high-pressure equipment is unavailable, switching to Lithium Aluminum Hydride (LiAlH₄) provides a rapid, irreversible reduction that bypasses the accumulation of the imine intermediate[3].

Protocol 2: LiAlH₄ Reduction in THF

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (5 mL/mmol) under an argon atmosphere at 0 °C.

  • Addition: Dissolve the nitrile (1.0 eq) in anhydrous THF (2 mL/mmol) and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench (Fieser Method): Cool the flask back to 0 °C. For every x grams of LiAlH₄ used, systematically add:

    • x mL of H₂O (Dropwise, extreme caution)

    • x mL of 15% aqueous NaOH

    • 3x mL of H₂O

  • Self-Validation (Workup): Vigorously stir the quenched mixture for 15 minutes. Validation Check: The successful destruction of the aluminum complexes is confirmed when the aluminum salts precipitate as a crisp, granular white solid. If the salts appear as a sticky, gelatinous gray paste, the quench is incomplete; add a small amount of additional water and continue stirring.

  • Isolation: Filter the granular salts, wash the filter cake with diethyl ether, and concentrate the organic filtrate to obtain the pure 6-aminomethylspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q: I am observing a side product with a mass corresponding to an aldehyde. Where is this coming from? A: If water is present in the reaction mixture (especially when using wet solvents or non-anhydrous catalysts), the intermediate imine can undergo hydrolysis to form spiro[3.5]nonane-6-carboxaldehyde. To prevent this, ensure solvents are strictly anhydrous. If the aldehyde is actually your desired intermediate, you should intentionally use the DIBAL-H reduction method followed by an aqueous acidic workup[3].

Q: Can I use Boc-anhydride (Boc₂O) during the hydrogenation to trap the primary amine? A: Yes. Conducting the hydrogenation over Pd/C in the presence of Boc₂O (1.2 eq) is an excellent, field-proven strategy. As soon as the primary amine forms, it is trapped as the Boc-protected amine. This renders the nitrogen non-nucleophilic, completely preventing dimerization. This is highly recommended if your downstream workflow requires a protected amine.

Q: Does the spiro[3.5]nonane ring system risk ring-opening during harsh reduction? A: The spiro[3.5]nonane system contains a cyclobutane ring, which possesses significant ring strain (~26 kcal/mol). However, under standard catalytic hydrogenation or LiAlH₄ reduction conditions at room temperature or mild reflux, the spirocyclic core remains completely intact. Ring opening (hydrogenolysis) typically only occurs under harsh thermal cracking or strong Lewis acid-catalyzed conditions.

References

  • Title: Nitrile reduction Source: Wikipedia URL: [Link]

  • Title: How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate URL: [Link]

  • Title: 20.7: Chemistry of Nitriles Source: LibreTexts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Spirocyclization Optimization &amp; Troubleshooting

Welcome to the Spirocyclization Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in constructing complex spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclization Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in constructing complex spirocyclic scaffolds. Spirocyclization—the formation of two rings sharing a single quaternary stereocenter—presents unique thermodynamic and kinetic hurdles. Here, we provide field-proven insights, causal explanations for reaction behaviors, and validated protocols to optimize your yields and stereoselectivities.

Diagnostic Workflow for Spirocyclization

Before diving into specific parameters, it is critical to systematically diagnose the root cause of the reaction failure. The following decision tree outlines the standard operating procedure for troubleshooting spirocyclization reactions.

SpirocyclizationTroubleshooting Start Spirocyclization Issue Yield Low Yield / Conversion Start->Yield Selectivity Poor Selectivity Start->Selectivity SideRxn Side Reactions Start->SideRxn Yield1 Screen Catalysts Yield->Yield1 Yield2 Adjust Temp Yield->Yield2 Sel1 Tune Chiral Ligand Selectivity->Sel1 Sel2 Lower Temperature Selectivity->Sel2 Sel3 Solvent Polarity Selectivity->Sel3 Side1 High Dilution SideRxn->Side1 Side2 Lower Catalyst Loading SideRxn->Side2 Opt Optimized Spirocycle Yield1->Opt Yield2->Opt Sel1->Opt Sel2->Opt Sel3->Opt Side1->Opt Side2->Opt

Caption: Diagnostic workflow for troubleshooting common spirocyclization reaction issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My spirocyclization reaction is yielding predominantly intermolecular dimers instead of the desired spirocycle. How can I shift the equilibrium?

Causality & Expert Insight: Spirocyclization is an intramolecular process competing against intermolecular side reactions (e.g., dimerization or oligomerization)[1]. The transition state for spirocyclization is often highly congested due to the formation of a quaternary carbon center, leading to a high activation energy barrier. At standard concentrations (e.g., 0.1 M - 0.5 M), the collision frequency between two separate substrate molecules can kinetically outpace the rate of intramolecular cyclization.

Solution: Implement the High-Dilution Principle [1]. By reducing the reaction concentration (typically to 0.01 M or lower), you kinetically favor the unimolecular intramolecular pathway over the bimolecular intermolecular pathway. If solvent volume is a constraint, use a syringe pump to slowly add the substrate to the active catalyst solution over 4–12 hours, maintaining a low steady-state concentration of the unreacted starting material.

Q2: I am observing poor enantioselectivity (ee < 50%) in my transition-metal-catalyzed spirocyclization. What parameters should I prioritize?

Causality & Expert Insight: Enantioselectivity in metal-catalyzed spirocyclization is governed by the energy difference (ΔΔG‡) between the diastereomeric transition states within the catalyst's chiral pocket. Two critical factors disrupt this:

  • Solvent Polarity: Highly coordinating or polar solvents (like THF or DMF) can compete with the substrate for metal coordination sites or disrupt the tight ion-pairing required for stereocontrol. Non-polar solvents (e.g., toluene) often preserve the structural integrity of the chiral transition state[2].

  • Temperature: Higher temperatures increase the kinetic energy of the system, allowing substrates to overcome the activation barriers of both the favored and unfavored stereochemical pathways, eroding the ee%[2].

Solution: Systematically screen chiral ligands and lower the temperature. For example, in the enantioselective nickel-catalyzed α-spirocyclization of lactones, switching from THF to toluene and utilizing specific Mandyphos-type ligands (e.g., SL-M009-1) significantly increases both yield and enantioselectivity (up to 90% ee for 7-membered rings)[2],[3].

NiCatalyticCycle Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd PhBr LigSub Ligand Substitution (Enolate) OxAdd->LigSub Lactone Enolate Spiro Intramolecular C-N Addition (Spirocyclization) LigSub->Spiro Nitrile Insertion RedElim Reductive Elimination (Product Release) Spiro->RedElim RedElim->Ni0 N-aryl imine

Caption: Catalytic cycle for Ni-catalyzed enantioselective lactone α-spirocyclization.

Q3: During Rhodium-catalyzed spirocyclization, I am getting a high yield of an undesired direct reductive-elimination byproduct. How do I fix this?

Causality & Expert Insight: In transition-metal catalysis involving C-C bond cleavage or C-H activation (such as the decarbonylative spirocyclization of benzocyclobutenones), the metal center must have an open coordination site to undergo the necessary β-hydride elimination step[4]. If the ligand-to-metal ratio is too high, the metal center becomes coordinatively saturated. Unable to undergo β-H elimination, the intermediate prematurely undergoes reductive elimination, yielding the undesired byproduct.

Solution: Decrease the ligand-to-metal ratio. Lowering the ratio to 1:1 ensures the metal retains an open coordination site, actively suppressing the reductive-elimination byproduct and promoting the desired spirocycle formation[4].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization of reaction parameters for a typical enantioselective Nickel-catalyzed lactone α-spirocyclization, demonstrating the profound impact of solvent and temperature on the stereochemical outcome[3].

EntryCatalyst / LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1Ni(cod)₂ / Achiral LigandToluene25850
2Ni(cod)₂ / SL-M009-1THF254565
3Ni(cod)₂ / SL-M009-1Toluene257284
4Ni(cod)₂ / SL-M009-1Toluene05090

Data Interpretation: Moving from a coordinating solvent (THF, Entry 2) to a non-polar solvent (Toluene, Entry 3) enhances the chiral induction from the SL-M009-1 ligand. Lowering the temperature to 0 °C (Entry 4) maximizes the ee% by kinetically trapping the lowest-energy diastereomeric transition state, albeit at the cost of overall conversion rate[2],[3].

Validated Experimental Protocols

Protocol A: Enantioselective Nickel-Catalyzed α-Spirocyclization

This protocol describes the synthesis of enantioenriched spirocyclic β-keto lactones via an N-aryl imine intermediate[3].

Reagents & Equipment:

  • Ni(cod)₂ (10 mol%)

  • Chiral Ligand (e.g., SL-M009-1) (12 mol%)

  • Lactone substrate (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Base (e.g., LiHMDS, 2.0 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line setup

Step-by-step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried vial with Ni(cod)₂ (10 mol%) and the chiral ligand (12 mol%). Dissolve in anhydrous toluene (0.05 M) and stir at room temperature for 30 minutes to form the active chiral catalyst complex.

  • Enolate Generation: In a separate vial, dissolve the lactone substrate (1.0 equiv) in toluene. Cool to -78 °C and slowly add LiHMDS (2.0 equiv). Stir for 1 hour to ensure complete enolate formation.

  • Reaction Initiation: Add the aryl bromide (1.5 equiv) to the catalyst solution. Subsequently, transfer the enolate solution dropwise to the catalyst/aryl bromide mixture.

  • Spirocyclization: Seal the reaction vial, remove it from the glovebox, and stir at the optimized temperature (e.g., 0 °C to 25 °C) for 12–24 hours. Monitor the conversion of starting material via LC-MS or GC-MS by taking aliquots at regular intervals[1].

  • Hydrolysis & Workup: Quench the reaction with 1M aqueous HCl to hydrolyze the intermediate N-aryl imine into the final β-keto lactone[3]. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel column chromatography to isolate the pure spirocycle.

Protocol B: Iridium/Brønsted Acid-Catalyzed Spirocyclization

This protocol is utilized for the synthesis of azaspirocycles via a formal reductive cycloaddition[5].

Step-by-step Methodology:

  • Hydrosilylation: In an inert atmosphere, charge a reaction tube with formanilide (1.2 equiv), IrCl(CO)(PPh₃)₂ (1.0 mol %), and dry o-xylene. Add 1,1,3,3-tetramethyldisiloxane (TMDS) (2.0 equiv) and stir for 30 minutes at room temperature[5].

  • Cycloaddition Setup: In a separate tube, combine the enamide substrate (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., OCF-CPA, 5 mol%).

  • Coupling: Transfer the Ir-catalyzed reaction mixture into the tube containing the enamide and CPA. Stir at the optimized temperature until complete consumption of the starting material.

  • Workup: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via chromatography to yield the enantioenriched azaspirocycle[5].

References

  • Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition - CCS Chemistry. URL: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - Organic Letters (ACS Publications). URL:[Link]

  • Rhodium(I)-catalyzed decarbonylative spirocyclization through C-C bond cleavage of benzocyclobutenones - SciSpace. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Spirocyclic Amine Purification

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating these complex molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Amine Synthesis and Purification. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating these complex molecules.

Spirocyclic amines are highly prized in modern drug discovery for their high sp³ character (Fsp³). They provide unique, rigid 3D conformations that enhance target binding—such as in the Menin-MLL inhibitor revumenib—and improve physicochemical properties ()[1]. However, their complex architecture, highly basic nitrogen centers, and the specific synthetic methodologies used to construct them (such as Ring-Closing Metathesis) introduce unique purification challenges.

This guide addresses the most common impurities you will encounter—ranging from transition metal catalysts to structurally similar basic byproducts—and provides field-proven, self-validating protocols for their removal.

Section 1: Chromatographic Challenges with Basic Spirocycles

FAQ 1: Why do my spirocyclic amines streak or tail severely on standard normal-phase silica, resulting in poor recovery and overlapping impurity bands?

Causality: Standard silica gel is highly populated with surface silanol groups (Si-OH), which act as Brønsted acids. Spirocyclic amines, particularly secondary and tertiary amines, are basic. When these basic amines interact with the acidic silanols, they form strong ionic interactions. This causes the compound to stick to the column, releasing slowly and resulting in severe band broadening (tailing) and significant yield loss ()[2].

Solution: You must disrupt this acid-base interaction to achieve sharp elution.

  • Mobile Phase Modification: Add a small, volatile competing amine to your mobile phase (e.g., 1–5% Triethylamine or Ammonium Hydroxide). The competing amine neutralizes the acidic silanols, saturating the active sites and allowing your spirocycle to elute as a sharp band.

  • Stationary Phase Substitution: Switch to amine-functionalized silica (NH₂-silica) or basic alumina. Because the stationary phase itself is basic, the spirocyclic amine will not ionize and stick, allowing the use of softer, safer solvent systems like Hexane/Ethyl Acetate without requiring basic additives.

FAQ 2: I am using Reversed-Phase (RP) flash chromatography, but my spirocyclic amine elutes in the void volume with no retention. How can I separate it from polar impurities?

Causality: In neutral or acidic aqueous mobile phases (like standard Water/Acetonitrile with 0.1% Formic Acid), basic amines become protonated. This charged, highly polar state drastically reduces their hydrophobicity, causing them to elute immediately on a C18 column without interacting with the lipophilic stationary phase.

Solution: Increase the mobile phase pH to an alkaline level (e.g., using 0.1% Ammonium Hydroxide or a carbonate buffer at pH 10). At high pH, the spirocyclic amine is forced into its neutral, free-base form. This increases its lipophilicity, promoting strong retention and high-resolution separation on the C18 column.

G Select Chromatography Mode Selection Normal Normal Phase (Silica) Select->Normal Reverse Reversed Phase (C18) Select->Reverse Tailing Severe Tailing? Normal->Tailing Retention Poor Retention? Reverse->Retention ModSilica Use Amine-Modified Silica or Add 1% TEA Tailing->ModSilica Yes HighPH Use High pH Mobile Phase (e.g., 0.1% NH4OH) Retention->HighPH Yes

Decision tree for selecting and optimizing chromatographic conditions for spirocyclic amines.

Section 2: Removal of Synthetic and Metal Impurities

FAQ 3: My spirocycle was synthesized via Ring-Closing Metathesis (RCM). How do I remove the stubborn Ruthenium (Ru) catalyst impurities that co-elute with my product?

Causality: Ruthenium catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) coordinate strongly to the basic nitrogen atoms of spirocyclic amines. Standard silica gel chromatography is often insufficient to break these coordination complexes, leading to dark-colored products with unacceptably high parts-per-million (ppm) levels of heavy metals.

Solution: Utilize a chemical scavenger that has a higher affinity for Ruthenium than your spirocyclic amine. Tetrakis(hydroxymethyl)phosphonium chloride (THPC), when neutralized to THMP, is a highly effective, water-soluble phosphine ligand ()[3]. It coordinates with the Ru impurities to form a highly polar complex that is easily washed away in the aqueous phase, leaving the lipophilic spirocyclic amine safely in the organic phase.

G Start Crude Spirocycle (Contains Ru & Organics) Acidify Add aq. HCl (pH 1-2) Amine -> Ammonium Salt Start->Acidify OrgWash Extract with DCM (Removes neutral impurities) Acidify->OrgWash Basify Add aq. NaOH (pH 10-12) Ammonium -> Free Base OrgWash->Basify Extract Extract with DCM (Isolates free amine) Basify->Extract RuCheck Ru > 10 ppm? Extract->RuCheck THMP THMP Wash (Scavenges Ru to aqueous) RuCheck->THMP Yes Pure Pure Spirocyclic Amine RuCheck->Pure No THMP->Pure

Workflow for acid-base extraction and Ruthenium scavenging of spirocyclic amines.

Section 3: Quantitative Data Summaries

Table 1: Comparative Chromatographic Conditions for Spirocyclic Amines
Chromatography ModeStationary PhaseMobile PhaseTarget Analyte StateTypical Outcome / Resolution
Standard Normal Phase Bare Silica (Si-OH)Hexane / EtOAcIonized (interacting with Si-OH)Poor; severe tailing, low recovery.
Modified Normal Phase Amine-Silica (NH₂)Hexane / EtOAcFree Base (Neutral)Excellent; sharp peaks, high recovery.
Standard Reversed Phase C18H₂O / MeCN (0.1% Formic Acid)Protonated (Polar)Poor; elutes in void volume.
High-pH Reversed Phase C18H₂O / MeCN (0.1% NH₄OH)Free Base (Lipophilic)Excellent; strong retention, good separation.
Table 2: Ruthenium Scavenging Efficiency in Spirocycle Synthesis
Purification MethodInitial Ru Content (ppm)Final Ru Content (ppm)Product Yield (%)
Standard Silica Plug > 5,000~ 1,50085%
Activated Charcoal > 5,000~ 45078%
THMP Wash (Aqueous) > 5,000< 1592%

Section 4: Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Extraction for Crude Spirocyclic Amines

Self-Validating Principle: This protocol leverages the pH-dependent solubility of the amine. By forcing the amine into the aqueous layer as a charged salt, lipophilic non-basic impurities are left in the organic layer ()[4]. Reversing the pH forces the purified amine back into a fresh organic layer, serving as a built-in purity checkpoint.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane, DCM).

  • Acidification: Transfer to a separatory funnel. Add 1.0 M aqueous HCl until the aqueous layer reaches pH 1–2. Shake vigorously and vent.

  • Separation: Allow the layers to separate. The spirocyclic amine is now protonated (ammonium salt) in the aqueous layer. Drain the organic layer (containing neutral/acidic impurities) and discard or set aside.

  • Basification: Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic impurities. Then, slowly add 1.0 M aqueous NaOH to the aqueous layer until the pH reaches 10–12. The solution may become cloudy as the free-base amine precipitates or oils out.

  • Extraction: Extract the basic aqueous layer 3 times with fresh DCM. The free-base spirocyclic amine will partition into the DCM.

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified spirocyclic amine.

Protocol B: THMP Scavenging of Ruthenium Impurities

Self-Validating Principle: THMP forms a highly water-soluble complex with Ru. A successful reaction is visually indicated by the transfer of the dark brown/green Ru color from the organic phase into the aqueous phase.

  • Reagent Preparation: In a flask, mix Tetrakis(hydroxymethyl)phosphonium chloride (THPC) (typically 80% in water) with an equal volume of 1.0 M aqueous NaHCO₃. Stir for 15 minutes to generate the active THMP scavenger.

  • Treatment: Dissolve your Ru-contaminated spirocyclic amine in Toluene or EtOAc (approx. 0.1 M). Add the THMP solution (use 5–10 equivalents of THMP relative to the initial catalyst loading).

  • Heating: Heat the biphasic mixture to 60 °C with vigorous stirring for 2 to 4 hours.

  • Separation: Cool to room temperature and transfer to a separatory funnel. The aqueous layer should now be dark (containing the Ru-THMP complex), while the organic layer should be significantly lighter.

  • Washing: Separate the organic layer and wash twice with water, then once with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Verify Ru levels via ICP-MS (target < 10 ppm).

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Title: Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Title: Natural Product Isolation (2) - Purification Techniques Source: Master Organic Chemistry URL:[Link]

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 6-Aminomethylspiro[3.5]nonane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and engineers in transitioning the synthesis of 6-Aminomethylspiro[3.5]nonan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and engineers in transitioning the synthesis of 6-Aminomethylspiro[3.5]nonane from milligram-scale discovery routes to multi-kilogram pilot production. Scaling spirocyclic amines introduces significant chemical engineering challenges, including thermal hazards, impurity control, and phase-separation issues during crystallization.

This guide abandons generic procedures in favor of a causality-driven, self-validating framework . Every protocol provided here includes integrated In-Process Controls (IPCs) to ensure that your chemistry is verifiable at every stage.

Module 1: Process Overview & Mechanistic Causality

Classical syntheses of spiro[3.5]nonane derivatives often rely on double alkylation strategies using strong bases like sodium hydride (NaH) in solvents like o-dichlorobenzene. While manageable in a laboratory, the use of NaH on a manufacturing scale poses severe safety risks, and the subsequent reliance on flash chromatography for purification is economically unviable[1].

To circumvent these issues, our scale-up strategy utilizes a transition metal-catalyzed cyclization. Specifically, a Nickel-catalyzed Ueno-Stork radical cyclization provides a highly efficient, scalable route to the spiro[3.5]nonane core[2]. This Ni(II)/Zn system eliminates the need for the highly toxic tin hydrides classically used in radical chemistry, ensuring a safer environmental profile[2].

Following the formation of the core and functional group interconversion to spiro[3.5]nonane-6-carbonitrile, the critical step is the catalytic hydrogenation of the nitrile to the primary amine. Finally, the free base is converted to a hydrochloride salt to ensure stability, crystallinity, and ease of handling[2].

Workflow N1 Haloacetal Precursor N2 Ni-Catalyzed Cyclization (Ueno-Stork) N1->N2 Ni(II)/Zn, Mild conditions N3 Spiro[3.5]nonane Core N2->N3 Radical Cyclization N4 Cyanation / FGI N3->N4 Functionalization N5 Spiro[3.5]nonane-6-carbonitrile N4->N5 N6 Catalytic Hydrogenation (Raney Ni / NH3) N5->N6 H2 (50 psi) N7 6-Aminomethylspiro[3.5]nonane (Free Base) N6->N7 Suppress Dimerization N8 HCl Salt Crystallization N7->N8 iPrOH / HCl N9 Final API Intermediate (>99.5% Purity) N8->N9 Filtration & Drying

Caption: Workflow for the scale-up synthesis of 6-Aminomethylspiro[3.5]nonane.

Module 2: Self-Validating Experimental Protocols

A robust scale-up process must be a self-validating system. The following methodologies include built-in validation checks to guarantee causality and quality before proceeding to the next step.

Protocol A: Ni-Catalyzed Spirocyclization
  • Charge: To a 50 L glass-lined reactor under N2, charge the haloacetal precursor (10.0 kg), Zn dust (3.0 eq), and NiCl2·6H2O (5 mol%) in anhydrous ethanol (30 L).

  • Reaction: Heat the mixture to 60°C. Causality Note: Ethanol is specifically chosen to provide a proton source for the radical intermediate, ensuring clean termination of the cyclization.

  • Self-Validation (IPC 1): After 8 hours, sample the reaction mixture and analyze via GC-FID.

    • Validation Criteria: The reaction is deemed complete when the starting material peak area is <1.0%. If >1.0%, continue heating for 2 hours and resample.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure.

Protocol B: Catalytic Hydrogenation of Nitrile
  • Charge: Transfer spiro[3.5]nonane-6-carbonitrile (7.5 kg) to a 50 L Hastelloy autoclave. Add methanol (25 L) and Raney Nickel catalyst (10% w/w).

  • Ammonia Addition: Charge anhydrous ammonia (NH3) (5.0 eq) into the reactor.

  • Reaction: Pressurize with H2 to 50 psi and heat to 40°C. Monitor hydrogen uptake via mass flow controller.

  • Self-Validation (IPC 2): Analyze an aliquot via HPLC.

    • Validation Criteria: Unreacted Nitrile <0.5%, Secondary Amine Dimer impurity <2.0%.

  • Workup: Vent the reactor, purge thoroughly with N2, and filter the catalyst safely (Caution: Raney Ni is pyrophoric).

Protocol C: Hydrochloride Salt Formation & Crystallization
  • Charge: Dissolve the crude 6-aminomethylspiro[3.5]nonane free base in isopropanol (iPrOH) (20 L)[2].

  • Acidification: Slowly add 5-6 N HCl in isopropanol (1.1 eq) while maintaining the internal temperature below 20°C to prevent thermal degradation.

  • Crystallization: Seed the mixture with pure crystals (10 g) and cool to 0-5°C over 4 hours.

  • Self-Validation (IPC 3): Perform Karl Fischer (KF) titration on the solvent mixture.

    • Validation Criteria: Water content must be <0.2% to prevent the product from oiling out.

  • Isolation: Filter the slurry, wash with cold iPrOH, and dry under vacuum at 45°C.

Quantitative Data Summary for Scale-Up Batches
Process StageScale (Input)Target IntermediateYield (%)Purity (HPLC)Critical In-Process Control (IPC)
1. Spirocyclization 10.0 kgSpiro[3.5]nonane Core78%>95.0%GC-FID: Starting Material <1.0%
2. Hydrogenation 7.5 kgFree Base Amine85%>97.0%HPLC: Dimer Impurity <2.0%
3. Salt Formation 6.8 kgHCl Salt (Final API)92%>99.5%KF Titration: Water <0.2%

Module 3: Troubleshooting Guide

Mechanism Nitrile Nitrile Intermediate Imine Primary Imine (Reactive Intermediate) Nitrile->Imine +H2 (Catalyst) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine +H2 (Fast) SecondaryAmine Secondary Amine (Dimer Impurity) Imine->SecondaryAmine +Primary Amine (Side Reaction) PrimaryAmine->SecondaryAmine Nucleophilic Attack Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Inhibits Amine Attack

Caption: Mechanistic pathway of nitrile reduction highlighting the dimer impurity formation.

Q1: During the Ni-catalyzed cyclization, I am observing high levels of unreacted acyclic precursor. How do I force completion?

  • Root Cause: Zinc dust passivation or excessive moisture in the solvent.

  • Solution: Ensure the Zn dust is freshly activated (e.g., washing with dilute HCl, water, ethanol, and ether, then drying under vacuum). Verify the water content of the ethanol is <100 ppm. If the reaction stalls mid-process, adding a catalytic amount of iodine (I2) or TMSCl can reactivate the zinc surface in situ.

Q2: My hydrogenation step is yielding 15-20% of a high-molecular-weight impurity. What is this, and how do I prevent it?

  • Root Cause: This is the secondary amine dimer. During nitrile reduction, the intermediate primary imine can be nucleophilically attacked by the newly formed primary amine product, releasing ammonia and forming a dimer (See diagram above).

  • Solution: Increase the concentration of anhydrous ammonia in the reaction mixture. According to Le Chatelier's principle, excess ammonia shifts the equilibrium, inhibiting the nucleophilic attack of the primary amine on the imine and heavily favoring the desired 6-Aminomethylspiro[3.5]nonane.

Q3: During salt formation, the product forms a sticky oil at the bottom of the reactor instead of a crystalline solid. How do I recover it?

  • Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too polar, or the water content is too high. This lowers the supersaturation point below the melting point of the solute-solvent rich phase.

  • Solution: Re-dissolve the oil by heating the mixture to 60°C. Add an anti-solvent such as heptane or ethyl acetate dropwise until the solution becomes slightly turbid. Seed the mixture at a higher temperature (e.g., 40°C) and cool at a very slow, controlled rate (0.1°C/min) to force crystal nucleation over phase separation.

Module 4: Frequently Asked Questions (FAQs)

FAQ 1: Why must we avoid column chromatography during scale-up? On a laboratory scale, flash chromatography is standard. However, on a multi-kilogram pilot scale, it requires massive volumes of solvent, specialized large-scale columns, and extensive time, making it economically and environmentally unviable[1]. Our protocols are specifically designed to achieve >99% purity via crystallization and filtration alone, which is the gold standard for pilot plant manufacturing[3].

FAQ 2: Can we use standard Palladium on Carbon (Pd/C) instead of Raney Nickel for the reduction? While Pd/C is highly effective for many reductions, it is notorious for promoting dimer formation in nitrile reductions, even in the presence of ammonia. Raney Nickel or Sponge Cobalt are the industry standards for maximizing primary amine selectivity in spirocyclic systems.

FAQ 3: What are the safety considerations for the Ueno-Stork cyclization? By switching to a Ni(II)/Zn catalytic system, you eliminate the severe toxicity, neurological hazards, and disposal issues associated with stoichiometric organotin reagents (like tributyltin hydride)[2]. However, ensure proper ventilation and PPE when handling NiCl2, as nickel salts are known sensitizers.

Sources

Optimization

Troubleshooting low yields in multicomponent reactions for spirocycles

Welcome to the technical support center for spirocycle synthesis via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spirocycle synthesis via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful, yet often challenging, transformations. Spirocycles, with their unique three-dimensional architecture, are pivotal scaffolds in medicinal chemistry and materials science.[1] Multicomponent reactions offer an elegant and efficient route to these complex structures by combining three or more starting materials in a single step, maximizing atom economy and procedural simplicity.[2][3][4][5]

However, the convergence of multiple reactive species can also lead to a complex network of potential side reactions and equilibrium processes, often resulting in disappointingly low yields. This guide provides a structured, causality-driven approach to troubleshooting these issues, moving beyond simple procedural lists to explain the underlying chemical principles.

Part 1: The Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of spirocycles via MCRs.

Question 1: My reaction yield is consistently low or zero. Where do I even begin to troubleshoot?

Answer: A low or non-existent yield is the most common challenge, stemming from a handful of primary causes. The first and most critical step is to diagnose whether the reaction is not proceeding at all, is incomplete, or if the desired product is forming and then decomposing. A systematic approach is essential.[6]

Initial Diagnostic Workflow:

  • Reaction Monitoring: The first step is always to monitor the reaction's progress over time. Use techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on crude aliquots.

    • Observation A: Only starting materials are present, even after extended time. This suggests an issue with the fundamental reaction conditions or catalyst activity.

    • Observation B: A mix of starting materials and some product is present, but the ratio isn't changing. This points to an incomplete reaction or an established equilibrium.

    • Observation C: A new spot/peak appears and then diminishes over time, accompanied by the appearance of other unidentified spots/peaks. This is a strong indicator of product decomposition under the reaction conditions.[6][7]

Below is a logical workflow to begin your troubleshooting process.

G Start Low or No Yield Observed Monitor Monitor Reaction Progress (TLC, LC-MS, NMR) Start->Monitor Analysis Analyze Time-Course Data Monitor->Analysis SM_Only Only Starting Materials (SMs) Present Analysis->SM_Only No Conversion Incomplete SMs + Product (P) (Reaction Stalled) Analysis->Incomplete Partial Conversion Decomp P forms, then degrades (Decomposition) Analysis->Decomp Transient Product Troubleshoot_Activation Focus on Activation: - Catalyst Activity - Temperature - Reagent Purity SM_Only->Troubleshoot_Activation Troubleshoot_Equilibrium Focus on Driving Reaction: - Adjust Stoichiometry - Increase Concentration - Remove Byproducts Incomplete->Troubleshoot_Equilibrium Troubleshoot_Stability Focus on Stability: - Lower Temperature - Shorter Reaction Time - Milder Workup Decomp->Troubleshoot_Stability

Caption: Initial diagnostic workflow for low-yield MCRs.

Question 2: My reaction stalls and fails to reach completion. How can I improve conversion?

Answer: Stalled reactions are common when the overall transformation is reversible or when the activation energy for the final, yield-determining step is too high under the chosen conditions.[7] The key is to shift the equilibrium towards the product or provide enough energy to overcome the kinetic barrier.

Probable Causes & Solutions:

  • Sub-optimal Reaction Conditions: The temperature, concentration, or reaction time may be insufficient.

    • Scientific Rationale: Chemical reactions require a specific activation energy. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency of successful collisions that can overcome this barrier.[8] Similarly, higher concentrations can increase reaction rates according to the law of mass action.

    • Solution: Systematically screen reaction parameters. Create a small matrix of experiments to test higher temperatures and extended reaction times. Be methodical; change only one parameter at a time to understand its specific effect.[7]

  • Reversible Intermediates: Many MCRs proceed through a series of equilibrium steps. If a key intermediate is in equilibrium with the starting materials, the overall reaction can stall.

    • Scientific Rationale: According to Le Châtelier's principle, an equilibrium can be shifted by changing the concentration of reactants or products.

    • Solution: Try adjusting the stoichiometry. Adding a slight excess (e.g., 1.1-1.2 equivalents) of one of the more stable or less expensive starting materials can push the equilibrium towards the formation of key intermediates and, ultimately, the final product.[7]

  • Byproduct Inhibition: Some MCRs release small molecules like water or alcohols. If not removed, these byproducts can sometimes inhibit the catalyst or participate in reversible reactions, preventing full conversion.

    • Scientific Rationale: The accumulation of a byproduct that is also a reactant in a reverse reaction can slow or stop the forward reaction as equilibrium is approached.

    • Solution: If water is a suspected byproduct, try adding a desiccant like anhydrous MgSO₄ or molecular sieves to the reaction mixture. For volatile byproducts, running the reaction in an open system (if safe) or under a gentle stream of inert gas can also be effective.

Data Presentation: Reaction Parameter Screening Matrix

ExperimentTemperature (°C)Time (h)Concentration (M)Monitored Conversion (%)
1 (Baseline)60120.145%
280 120.175%
36024 0.155%
48024 0.190%
580240.2 92%
Question 3: My catalyst appears to be inactive or performing poorly. What are the likely causes and solutions?

Answer: In multicomponent reactions, the catalyst is the conductor of the orchestra. Its role is not just to accelerate the reaction but often to select for a single reaction pathway among many possibilities, preventing the formation of byproducts.[9][10] Catalyst failure is a primary cause of low yields.

Probable Causes & Solutions:

  • Incorrect Catalyst Choice: The chosen catalyst (e.g., Lewis acid, Brønsted acid, organocatalyst) may not be optimal for the specific substrates involved. The electronic properties of the starting materials (e.g., electron-donating or -withdrawing groups) can significantly influence the required catalyst.[11][12]

    • Scientific Rationale: Catalysts function by lowering the activation energy of the rate-determining step.[8] An effective catalyst must interact favorably with the substrates to stabilize the transition state. For example, a highly oxophilic Lewis acid like Sc(OTf)₃ can be particularly effective in reactions involving multiple carbonyl-containing substrates by acting as a template.[11][13]

    • Solution: Perform a catalyst screen. Test a range of catalysts with different properties. For instance, if a mild Lewis acid like Cu(OTf)₂ fails, a stronger one like SnCl₄ might be effective.[14] Heterogeneous catalysts like nano Ag/kaolin are also excellent candidates as they simplify purification and can be reused.[15][16]

  • Catalyst Deactivation/Inhibition: Catalysts can be poisoned by impurities in starting materials or solvents. Air- or moisture-sensitive catalysts may have decomposed before or during the reaction.

    • Scientific Rationale: The active site of a catalyst can be blocked or destroyed by coordinating species. Water or other nucleophilic impurities can bind to a Lewis acidic metal center, preventing substrate coordination.

    • Solution: Ensure all starting materials are pure; recrystallize or run them through a silica plug if necessary.[7] Use anhydrous solvents and rigorously dried glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if using a sensitive catalyst.[6] Always use a fresh bottle or a properly stored sample of the catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a practical reaction rate.

    • Scientific Rationale: While catalysts are not consumed, their concentration directly affects the overall reaction rate. A higher concentration of catalyst leads to a greater number of active catalytic cycles occurring at any given moment.

    • Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 20 mol%). Note that for some reactions, excessively high loadings can lead to side reactions or purification difficulties.

Experimental Protocol: Catalyst Purity Check via a Test Reaction

If you suspect your catalyst has degraded, validate its activity with a known, reliable reaction from the literature that uses the same catalyst.

  • Select a Reference Reaction: Find a high-yielding, fast, and easy-to-monitor reaction reported to use your catalyst (e.g., a simple Diels-Alder or Friedel-Crafts reaction for a Lewis acid).

  • Prepare the Reaction: Following the literature procedure exactly, set up the reaction using your batch of catalyst. Use reagents that you have independently verified to be pure.

  • Run in Parallel: Simultaneously, set up an identical reaction using a brand new, unopened bottle of the same catalyst.

  • Monitor and Compare: Monitor both reactions by TLC or LC-MS. If the reaction with your catalyst is significantly slower or less clean than the one with the new catalyst, your original batch has likely degraded.

Part 2: Frequently Asked Questions (FAQs)
Q1: How critical is solvent choice, and what should I consider during screening?

A1: Solvent choice is critically important and can be the single most influential parameter in an MCR. It goes far beyond simply dissolving the reactants. The solvent can dramatically influence reaction rates, equilibria, and, most notably, stereoselectivity by stabilizing or destabilizing transition states.[6][7][17]

  • Polarity and Dipole Moment: Apolar solvents (e.g., toluene, hexane) may be ideal for reactions that proceed through non-polar transition states. Polar aprotic solvents (e.g., THF, DCM, acetonitrile, DMF) are often excellent choices as they can dissolve a wider range of substrates and stabilize charged intermediates without interfering via hydrogen bonding.[11]

  • Coordinating Ability: Solvents like pyridine or acetonitrile can coordinate to a metal catalyst, potentially altering its reactivity and selectivity.[11][18] This can be either beneficial or detrimental, making a solvent screen essential.

  • Protic vs. Aprotic: Polar protic solvents (e.g., ethanol, methanol) can act as Brønsted acids or bases and can hydrogen-bond with reactants, which can either facilitate or hinder the desired pathway.

A good starting point for a solvent screen is to test a range of solvents with varying properties, as shown in the table below.

Data Presentation: Recommended Solvents for Screening

SolventClassPolarity (Dielectric Const.)Use Case
TolueneAromatic, Apolar2.4Non-polar reactions, often allows for azeotropic water removal.
Dichloromethane (DCM)Halogenated, Polar Aprotic9.1General purpose, good solubility for many organics.
Tetrahydrofuran (THF)Ether, Polar Aprotic7.5Good coordinating solvent, often used with organometallics.
Acetonitrile (ACN)Nitrile, Polar Aprotic37.5Highly polar, can stabilize charged intermediates.[11]
Ethanol (EtOH)Alcohol, Polar Protic24.6Can participate in reaction; useful for catalyst-free or green protocols.[15]
N,N-Dimethylformamide (DMF)Amide, Polar Aprotic36.7Highly polar, high boiling point, excellent solvating power.[11]
Q2: I am forming my spirocycle, but as a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis, as the creation of the spirocenter often generates at least one new stereocenter.[7] Selectivity is determined by the relative energy differences between the diastereomeric transition states leading to the products.

  • Lower the Temperature: Running the reaction at a lower temperature often increases selectivity.

    • Rationale: The difference in activation energies between the two diastereomeric pathways becomes more significant relative to the available thermal energy (kT) at lower temperatures. This allows the reaction to more exclusively follow the lowest-energy pathway, favoring the kinetic product.[6][7]

  • Change the Solvent: As discussed above, the solvent can preferentially stabilize one transition state over another, sometimes even reversing the diastereoselectivity of the reaction.[6][7][17]

  • Modify the Catalyst/Ligand: The steric and electronic properties of the catalyst are paramount. Bulky Lewis acids or catalysts equipped with chiral ligands can create a highly organized chiral environment around the reactants, forcing them to approach each other from a specific trajectory.[7] Rare-earth metal salts like Sc(OTf)₃ have shown excellent ability to coordinate multiple reactants and induce high diastereoselectivity.[11][13]

  • Substrate Control: Modifying the starting materials by introducing bulky substituents can create steric hindrance that favors one approach over another, thereby directing the stereochemical outcome.[6]

G cluster_0 Controlling Diastereoselectivity cluster_1 Experimental Levers TS1 Transition State 1 (Lower Energy) Product1 Major Diastereomer TS1->Product1 ΔG‡₁ TS2 Transition State 2 (Higher Energy) Product2 Minor Diastereomer TS2->Product2 ΔG‡₂ Reactants Reactants Reactants->TS1 Reactants->TS2 Lever1 Lower Temperature Lever1->TS1 Increases ΔΔG‡ Lever2 Change Solvent Lever2->TS1 Stabilizes Lever3 Modify Catalyst Lever3->TS1 Selects Lever4 Substrate Sterics Lever4->TS2 Destabilizes

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Aminomethylspiro[3.5]nonane Stability in Solution

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for 6-Aminomethylspiro[3.5]nonane .

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for 6-Aminomethylspiro[3.5]nonane . This spirocyclic aliphatic amine features an unhindered primary aminomethyl group (-CH₂NH₂). While the spiro[3.5]nonane core provides unique spatial geometry for drug discovery, the exposed primary amine is highly reactive. This guide provides field-proven troubleshooting protocols, causality-driven explanations, and validated workflows to ensure the chemical stability of your solutions.

Core Stability Challenges & Causality (FAQ)

Q1: Why does my 6-Aminomethylspiro[3.5]nonane solution become cloudy or form a white precipitate over time? Causality: 6-Aminomethylspiro[3.5]nonane contains a highly nucleophilic, unhindered primary aliphatic amine. When exposed to ambient air, the amine attacks the electrophilic carbon of dissolved carbon dioxide (CO₂). This reaction forms a zwitterionic intermediate that rapidly transfers a proton to a second amine molecule, generating an insoluble alkylammonium carbamate salt[1]. This intersite interaction removes the active free base from the solution, leading to a severe drop in assay yield and visible precipitation[2].

Q2: I am observing unexpected mass adducts (+14 Da, +16 Da) during LC-MS analysis. What is causing this? Causality: Primary amines are susceptible to oxidative degradation, especially in the presence of trace transition metals or light. The +16 Da adduct typically corresponds to the formation of a hydroxylamine (-NHOH), while +14 Da indicates an oxime or nitroso derivative. Furthermore, if your accelerated stability chamber uses saturated sodium nitrite (NaNO₂) for humidity control, volatile NOₓ species can volatilize into the headspace and cause artifactual N-nitrosation degradation[3].

Q3: Can I store the free base in halogenated solvents like Dichloromethane (DCM) or ketones like Acetone? Causality: No. The primary amine will undergo rapid condensation with ketones to form Schiff bases (imines) within hours. In halogenated solvents like DCM, the amine acts as a nucleophile in an Sₙ2 reaction, leading to irreversible chloromethylation and subsequent oligomerization.

Experimental Protocols & Workflows

Protocol A: Preparation and Storage of CO₂-Free Stock Solutions

To ensure a self-validating system, this protocol uses inert gas blanketing and pH control to eliminate the nucleophilicity of the amine.

Step-by-Step Methodology:

  • Solvent Degassing: Boil the chosen solvent (e.g., LC-MS grade Acetonitrile or Water) and subject it to ultrasonication under vacuum for 15 minutes. Purge with high-purity Argon for 30 minutes to displace dissolved CO₂ and O₂.

  • Inert Weighing: Transfer the 6-Aminomethylspiro[3.5]nonane vial to a glove box or a localized Argon-purged environment. Weigh the required mass using an analytical balance.

  • Salt Formation (Recommended): To render the amine non-nucleophilic, dissolve the free base in the degassed solvent and add 1.05 equivalents of a strong acid (e.g., 0.1 M HCl). The resulting protonated ammonium ion (-NH₃⁺) lacks a lone pair and cannot react with CO₂[2].

  • Storage: Aliquot the solution into amber glass ampoules or vials with PTFE-lined septa. Blanket the headspace with Argon before sealing. Store at -20°C.

Protocol B: Forced Degradation Stress Testing

To validate your stability-indicating analytical methods (e.g., HPLC-UV/MS), perform stress testing in alignment with EMA guidelines to establish intrinsic degradation pathways[4].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Prepare 1 mg/mL solutions of the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 7 days. Neutralize with equivalent base/acid before injection.

  • Oxidation: Treat a 1 mg/mL solution with 3% H₂O₂ at 25°C for 24 hours. Self-validation step: Always run a blank control (H₂O₂ + solvent) to rule out solvent-peroxide artifacts.

  • Photolysis: Expose the solution in quartz vials to 1.2 million lux hours of UV/Visible light.

  • Analysis: Quantify the % degradation (target 5-20%) and identify degradant m/z peaks against a T=0 control.

Quantitative Data: Stability Profiles

Table 1: Solvent Compatibility & Expected Half-Life for 6-Aminomethylspiro[3.5]nonane (Free Base)

SolventCompatibilityPrimary Degradation PathwayEstimated Half-Life (25°C, Ambient Air)Recommended Action
Dichloromethane (DCM) PoorAlkylation (Chloromethylation)< 48 hoursAvoid for storage.
Acetone PoorSchiff Base (Imine) Formation< 12 hoursDo not use.
Methanol / Water ModerateCarbamate Formation (CO₂ absorption)3 - 5 daysDegas solvent; store under Argon.
Acetonitrile (MeCN) GoodMinimal (if anhydrous and degassed)> 4 weeksPreferred solvent for free base.
0.1 M HCl (Aqueous) ExcellentNone (Protonated form is stable)> 6 monthsPreferred for aqueous stocks.

Table 2: Forced Degradation Stress Testing Matrix

Stress ConditionReagents / EnvironmentDuration & TempTarget DegradationAnalytical Marker (LC-MS)
Hydrolytic (Acid) 0.1 N HCl7 days, 60°C< 5%High stability expected
Hydrolytic (Base) 0.1 N NaOH7 days, 60°C5 - 10%Monitor for precipitation
Oxidative 3% H₂O₂24 hours, 25°C10 - 20%+16 Da (Hydroxylamine)
Photolytic 1.2M lux hours UV/Vis~7 days, 25°C5 - 15%Oxidative cleavage products

Visualizations

Pathway A 6-Aminomethylspiro[3.5]nonane (Free Base in Solution) B Atmospheric CO2 Exposure A->B Nucleophilic Attack D Reactive Solvents (e.g., Ketones, DCM) A->D Condensation/Substitution F Oxidative Stress (O2, Trace Metals) A->F Electron Transfer C Alkylammonium Carbamate (Insoluble Precipitate) B->C Reversible/Irreversible Salt Formation E Schiff Base / Alkylated Impurities D->E Covalent Adducts G Hydroxylamines & N-Oxides (+16 Da) F->G Oxidation Products

Figure 1: Degradation pathways of 6-Aminomethylspiro[3.5]nonane in solution.

Workflow Start Symptom: Loss of Assay Yield or Solution Cloudiness CheckpH Check Solution pH Start->CheckpH IsBasic pH > 9 (Free Base Form) CheckpH->IsBasic Amine is nucleophilic IsAcidic pH < 7 (Protonated Form) CheckpH->IsAcidic Amine is protected CO2Check Check for CO2 Exposure (Carbamate Susceptibility) IsBasic->CO2Check SolventCheck Check Solvent Compatibility (Avoid DCM, Acetone) IsAcidic->SolventCheck Action1 Purge with Argon/N2 Store in Sealed Ampoules CO2Check->Action1 Prevent CO2 ingress Action2 Switch to Aprotic/Non-Reactive Solvents (e.g., MeCN, THF) SolventCheck->Action2 Prevent solvent reaction

Figure 2: Troubleshooting workflow for resolving solution instability and precipitation.

References

  • Title: Direct α-alkylation of primary aliphatic amines enabled by CO₂ and electrostatics Source: nih.gov URL: 1

  • Title: Steering Amine-CO₂ Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: nih.gov URL: 2

  • Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: nih.gov URL: 3

  • Title: Stability testing of existing active substances and related finished products - Scientific guideline Source: europa.eu URL: 4

Sources

Optimization

Preventing racemization during the synthesis of chiral spiroamines

Welcome to the Technical Support Center for Chiral Spiroamine Synthesis . This portal is designed for researchers, synthetic chemists, and drug development professionals who are experiencing loss of enantiomeric excess (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Spiroamine Synthesis . This portal is designed for researchers, synthetic chemists, and drug development professionals who are experiencing loss of enantiomeric excess (e.e.) during the synthesis, extraction, or purification of chiral spirocyclic amines.

Below, you will find an in-depth analysis of the causality behind racemization, troubleshooting FAQs, structured data tables, and self-validating experimental protocols to ensure absolute stereochemical integrity.

Part 1: Core Principles & Causality of Spiroamine Racemization

Racemization in chiral spiroamines is rarely a random event; it is driven by specific thermodynamic and kinetic pathways triggered by your reaction or workup conditions. The interconversion of enantiomers typically proceeds via the formation of an achiral intermediate[1]. For spiroamines, this usually occurs through one of three mechanisms:

  • Base-Catalyzed Deprotonation: If the spiroamine possesses a proton alpha to a carbonyl or an activating group, strong bases can abstract this proton, forming a planar, achiral enolate or carbanion intermediate. Upon reprotonation, the stereochemical information is lost[1][2].

  • Metal-Catalyzed Dehydrogenation: During catalytic synthesis steps, transition metals (e.g., Palladium or Ruthenium) can facilitate reversible hydrogen transfers, temporarily oxidizing the amine to a transient, achiral imine before re-hydrogenating it non-stereoselectively[3][4].

  • Acid-Catalyzed Ring Opening/Tautomerization: Highly acidic environments (including untreated silica gel) can protonate the amine, facilitating reversible ring-opening pathways or enamine-imine tautomerization that erodes e.e.[1][2].

Mechanism A Chiral Spiroamine (Enantiopure) B Base/Acid Catalyst (Abstracts or Donates H+) A->B C Planar Achiral Intermediate (Enolate / Imine / Carbanion) B->C D Reprotonation (Top Face) C->D E Reprotonation (Bottom Face) C->E F Retention of Configuration D->F G Inversion of Configuration E->G H Racemic Mixture (Loss of e.e.) F->H G->H

Mechanism of Base-Catalyzed Racemization of Chiral Amines.

Part 2: Troubleshooting FAQs

Q1: My spiroamine loses enantiomeric purity during my standard basic extraction. What is the mechanism, and how do I stop it? A1: The causality here is pH-driven deprotonation. Using strong bases like NaOH or KOH to basify the aqueous layer deprotonates activated C-H bonds adjacent to the chiral center, leading to an achiral intermediate[1]. To resolve this, switch to a milder base like saturated sodium bicarbonate (NaHCO₃)[1]. Furthermore, racemization follows Arrhenius kinetics; elevated temperatures exponentially increase the rate of this side reaction[3]. Always perform basic extractions of sensitive chiral amines at 0–5 °C[1].

Q2: I have excellent e.e. in my crude NMR/HPLC, but I observe severe epimerization after silica gel chromatography. Why? A2: Standard silica gel is inherently acidic (due to surface silanol groups). When your spiroamine interacts with these acidic sites, it can become protonated, facilitating reversible ring-opening or imine-enamine tautomerization[2]. To prevent this, the silica gel must be neutralized prior to loading your compound. Pre-treat the column by flushing it with an eluent containing 1% triethylamine (Et₃N)[2].

Q3: Can the transition metal catalyst used in the spirocyclization step cause racemization? A3: Yes. Metals like Palladium (Pd) are known to catalyze "flash thermal racemization" by dehydrogenating the chiral amine into an achiral imine intermediate, followed by non-stereoselective re-hydrogenation[3][4]. If you are losing e.e. during the reaction step itself, you must optimize your chiral ligands to favor stereoretention, lower the reaction temperature, or reduce the residence time if using continuous flow chemistry[2][4].

DecisionTree Start Loss of e.e. Detected in Chiral Spiroamine Q1 Occurred during reaction step? Start->Q1 Q2 Occurred during workup/extraction? Q1->Q2 No Sol1 Optimize Catalyst/Ligand Lower Temperature Q1->Sol1 Yes Q3 Occurred during chromatography? Q2->Q3 No Sol2 Use Neutral pH Buffers Keep at 0-5 °C Q2->Sol2 Yes Sol3 Neutralize Silica Gel (e.g., 1% Et3N) Q3->Sol3 Yes

Troubleshooting Decision Tree for Identifying and Resolving Racemization.

Part 3: Quantitative Data on Racemization Factors

To systematically troubleshoot, you must control the variables that stabilize achiral transition states. The table below summarizes the primary physicochemical factors influencing racemization rates.

ParameterMechanism of Action (Causality)Mitigation Strategy
Temperature Increases kinetic energy, exponentially accelerating achiral intermediate formation via Arrhenius kinetics[3].Maintain reaction/workup temperatures at 0–5 °C; avoid prolonged heating[1].
pH (Base) Strong bases deprotonate alpha-chiral centers, forming planar enolates or transient imines[1][3].Use mild bases (e.g., NaHCO₃) or neutral phosphate buffers (pH 7)[1].
pH (Acid) Acidic conditions (like standard silica gel) protonate amines, facilitating ring-opening or tautomerization[2].Pre-neutralize silica gel with 1% Et₃N; use non-aqueous workups if highly sensitive[1][2].
Solvent Polarity Highly polar/protic solvents stabilize the charged transition states (enolates/carbanions) involved in racemization[1].Use non-polar, aprotic solvents (e.g., Toluene, MTBE) during extraction[1][3].
Catalyst/Metal Transition metals (e.g., Pd, Ru) can catalyze dehydrogenation to achiral imines[3][4].Optimize chiral ligands; minimize residence time in flow reactors[4].

Part 4: Self-Validating Experimental Protocols

A robust protocol must validate itself at every stage to pinpoint exactly where stereochemical leakage occurs. Do not wait until the final isolated yield to check your e.e.

Protocol A: Enantioselective Workup Procedure for Chiral Spiroamines

Objective: Isolate the spiroamine from the reaction mixture without inducing base-catalyzed or thermal racemization.

  • Reaction Quench: Cool the crude reaction mixture to 0 °C using an ice-water bath. Quench the reaction slowly by adding a neutral phosphate buffer (pH 7.0) to prevent pH shock[1].

  • Pre-Extraction Validation: Take a 50 µL aliquot of the quenched mixture, dilute in HPLC-grade hexane/IPA, and run a rapid chiral HPLC assay. This establishes your baseline e.e. before mechanical manipulation.

  • Extraction: Extract the aqueous layer using a non-polar solvent (e.g., MTBE or DCM) pre-chilled to 5 °C. Avoid highly polar protic solvents that stabilize charged planar intermediates[1].

  • Mild Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (never use NaOH or KOH) to remove acidic byproducts while preventing base-catalyzed alpha-deprotonation[1]. Follow with a neutral brine wash.

  • Drying & Post-Extraction Validation: Dry the organic layer over anhydrous Na₂SO₄. Take another 50 µL aliquot for chiral HPLC. If e.e. drops here, your washing base is still too strong.

  • Concentration: Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature 25 °C to prevent thermal racemization[3].

  • Final Validation: Re-analyze the concentrated product via chiral HPLC to validate that thermal concentration did not induce epimerization.

Protocol B: Silica Gel Neutralization for Chromatography

Objective: Prevent acid-catalyzed epimerization of the spiroamine during column chromatography.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et₃N)[2].

  • Column Packing: Slurry pack the silica gel column using the Et₃N-spiked eluent. The basic amine binds to the acidic surface silanol groups, neutralizing the stationary phase and preventing acid-catalyzed racemization[2].

  • Equilibration: Flush the packed column with 2 to 3 column volumes of the spiked eluent to ensure complete neutralization of the silica bed.

  • Loading & Elution: Load the crude chiral spiroamine and elute.

  • Fraction Validation: Collect fractions and validate the e.e. across early, middle, and late fractions using chiral HPLC. If the late fractions show lower e.e. than the early fractions, on-column epimerization is still occurring, indicating insufficient silica neutralization.

References

  • Grokipedia. "Racemization." Grokipedia. Available at: [Link]

  • ACS Publications. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in spiroamine synthesis

Welcome to the Spiroamine Synthesis Support Center . As drug discovery increasingly moves to "escape from flatland" by incorporating high-Fsp³ spirocyclic scaffolds[1], chemists frequently encounter complex, unexpected b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiroamine Synthesis Support Center . As drug discovery increasingly moves to "escape from flatland" by incorporating high-Fsp³ spirocyclic scaffolds[1], chemists frequently encounter complex, unexpected byproducts. Steric hindrance, strained transition states, and polyfunctional intermediates make spiro-cyclizations prone to side reactions.

This guide provides authoritative troubleshooting workflows, mechanistic insights, and self-validating protocols to help you identify, isolate, and mitigate unexpected byproducts in spiroamine synthesis.

Troubleshooting Workflow: Byproduct Triage

When an unexpected peak appears in your LC-MS trace during a spirocyclization step, use the following decision matrix to guide your isolation and structural elucidation strategy.

Workflow Start Crude Reaction Mixture (LC-MS Analysis) CheckMass Target Mass Detected? Start->CheckMass Isobaric Isobaric Impurity (Same m/z) CheckMass->Isobaric Yes, but multiple peaks MassShift Mass Shift (e.g., +16 Da, -2 Da) CheckMass->MassShift No, unexpected m/z PrepLC LC-MS Guided Prep-HPLC (Basic pH Buffer) Isobaric->PrepLC MassShift->PrepLC NMR 2D NMR Elucidation (HSQC, HMBC, NOESY) PrepLC->NMR >2 mg isolated HRMS HRMS / MS-MS Fragmentation PrepLC->HRMS <2 mg isolated

Fig 1: Decision tree for isolating and characterizing spiroamine synthesis byproducts.

FAQs: Reaction Monitoring & Mechanistic Origins

Q: During the synthesis of a spirocyclic piperidine via intramolecular nitrone cycloaddition, I observe a persistent isobaric byproduct. What is it? A: Isobaric byproducts in nitrone cycloadditions are typically regioisomers or diastereomers . While 5-membered ring formations often yield single regioisomers, the formation of 6-membered spiro-rings frequently results in complex mixtures due to competing transition state energies[2].

Q: When synthesizing spiroamines from hydroxylaminoketones (HAKs), my target mass is missing, and I am getting a massive amount of a high-molecular-weight byproduct. What is happening? A: You are likely observing the formation of dihydropyrazine 1,4-dioxides . The Causality: When HAKs are condensed with weakly reactive ketones in the presence of ammonium acetate (NH₄OAc), an intermolecular dimerization pathway outcompetes the desired intramolecular spiro-cyclization[3]. NH₄OAc acts as a catalyst that accelerates the dimerization of the protonated carbonyl intermediate before the spiro-junction can close. Mitigation: Heating the HAKs in the strict absence of NH₄OAc suppresses pyrazine dioxide formation and restores the spirocyclic amine pathway.

Mechanism Precursor Hydroxylaminoketone (HAK) Intermediate Protonated Carbonyl Intermediate Precursor->Intermediate Heat / H+ Desired Spirocyclic Amine (Target) Intermediate->Desired Intramolecular Cyclization Byproduct Dihydropyrazine 1,4-dioxide (Dimer Byproduct) Intermediate->Byproduct Intermolecular Dimerization (NH4OAc cat.)

Fig 2: Mechanistic divergence of HAKs into spiroamines vs. pyrazine dioxide dimers.

Q: My HRMS shows an unexpected +16 Da or -2 Da mass shift in the crude mixture. What are the common culprits? A:

  • +16 Da (Oxidation/Incomplete Cascade): This often indicates an N-oxide or a stable nitrone intermediate that failed to undergo the final cycloaddition. In complex cascade reactions, unexpected N-hydroxy byproducts (such as N-hydroxyindolinones) can be isolated if the cascade stalls[2].

  • -2 Da (Dehydrogenation): This is common when synthesizing spirocyclic nitroxides or highly strained amines. Ambient oxygen or trace oxidants can generate an oxammonium cation intermediate, which rapidly undergoes dehydrogenation to form an unexpected double bond within the spirocycle[3].

Quantitative Signatures of Common Byproducts

To accelerate your structural elucidation, compare your analytical data against this matrix of common spiroamine byproducts.

Byproduct ClassMass Shift (Δ Da)Key NMR SignatureMechanistic Origin
Regioisomer 0 (Isobaric)Shifted HMBC cross-peaks at the spiro-carbon.Alternative tether cyclization (e.g., bridged vs. fused).
Diastereomer 0 (Isobaric)Altered NOESY through-space correlations (< 5 Å).Lack of facial selectivity during ring closure.
Pyrazine Dioxides + ~Mass of PrecursorSymmetrical ¹H/¹³C signals, missing spiro-carbon.Intermolecular dimerization of HAKs[3].
N-Hydroxyindolinone +16Downfield shift of N-H proton, presence of broad -OH.Stalled nitrone cycloaddition cascade[2].
Dehydrogenated Spirocycle -2New olefinic protons (δ 5.5 - 6.5 ppm).Oxammonium cation formation and elimination[3].

Self-Validating Experimental Protocols

Do not blindly purify spiroamines using standard acidic reverse-phase conditions. Spiro-aminals and highly strained spirocycles are highly prone to acid-catalyzed ring-opening or retro-cycloadditions. Use the following self-validating protocol for isolation and characterization.

Protocol: LC-MS Guided Isolation & 2D NMR Setup

Step 1: Analytical Profiling & Buffer Selection (Self-Validation Step)

  • Action: Screen the crude mixture using both an acidic mobile phase (0.1% Formic Acid in H₂O/MeCN) and a basic mobile phase (10 mM NH₄HCO₃, pH 9.5 in H₂O/MeCN) on an analytical LC-MS.

  • Causality: Comparing the two chromatograms self-validates the stability of the byproduct. If the byproduct peak degrades, broadens, or shifts mass in the acidic run, the spiro-system is acid-labile. You must use basic conditions for isolation to keep the basic spiroamine nitrogen deprotonated and intact.

Step 2: Preparative HPLC Isolation

  • Action: Scale up to a semi-prep C18 column using the stable buffer system identified in Step 1. Collect fractions based on the specific m/z trigger of the byproduct.

  • Validation: Immediately re-inject a 5 µL aliquot of the collected fraction onto the analytical LC-MS. Why? This ensures the byproduct did not degrade during the fraction collection process and confirms >95% purity prior to committing to expensive NMR time.

Step 3: 2D NMR Structural Elucidation

  • Action: Lyophilize the fraction and dissolve 2–5 mg in 600 µL of strictly anhydrous DMSO-d₆. Acquire ¹H, ¹³C, HSQC, HMBC, and NOESY spectra.

  • Causality: DMSO-d₆ is chosen over CDCl₃ to prevent trace DCl-induced degradation of the spirocycle. Furthermore, DMSO slows down the chemical exchange of labile NH/OH protons, allowing them to be observed as sharp doublets/triplets. This is critical for correlating the amine proton to the spiro-carbon via HMBC, definitively proving the spiro-linkage.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Natural Product Synthesis via Intramolecular Cycloaddition of Nitrogen-Containing 1,3-Dipoles Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Spiro[3.5]nonane Compounds

Welcome to the Technical Support Center for the synthesis of spiro[3.5]nonane compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of spiro[3.5]nonane compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these unique three-dimensional scaffolds. The inherent rigidity and novel chemical space offered by spiro[3.5]nonane cores make them highly attractive in modern drug discovery.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs, with a specific focus on the critical role of solvents in influencing reaction outcomes. The advice herein is based on established chemical principles and field-proven insights to help you optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: How does solvent polarity impact the synthesis of spiro[3.5]nonane compounds, particularly in cycloaddition reactions?

A1: Solvent polarity is a paramount consideration, as it can fundamentally alter the reaction mechanism.[3] In many cycloaddition reactions, such as the Diels-Alder reaction used to form six-membered rings, the transition state can have significant polar character.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents typically favor a concerted, one-step mechanism. The transition state is less polarized, and the reaction proceeds through a highly organized cyclic arrangement of atoms.[3]

  • Polar Solvents (e.g., Acetonitrile, Methanol, Water): Highly polar solvents can stabilize charged intermediates. This can shift the reaction from a concerted pathway to a stepwise mechanism involving a zwitterionic intermediate.[3][4] This change in mechanism can have profound effects on stereoselectivity and the formation of side products. For instance, a stepwise mechanism may allow for bond rotations in the intermediate, leading to a loss of stereochemical control.

Q2: What is the difference between protic and aprotic solvents, and when should I choose one over the other?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can donate a hydrogen bond. They are excellent at solvating both cations and anions. They are often used for reductions with mild reagents like sodium borohydride (NaBH₄), where the alcohol can also serve to protonate the resulting alkoxide.[2][5] However, they are incompatible with highly reactive reagents like organometallics or strong hydrides (e.g., LiAlH₄) that would be quenched by the acidic proton.[6]

  • Aprotic Solvents (e.g., THF, DCM, Acetonitrile, DMF): These solvents lack an acidic proton and cannot donate hydrogen bonds. They are categorized by their polarity:

    • Non-Polar Aprotic (e.g., Toluene, Hexane): Used when reactants are non-polar and to favor concerted mechanisms.

    • Polar Aprotic (e.g., THF, DMF, DMSO, Acetonitrile): Excellent for dissolving polar reagents and stabilizing charged species without having reactive protons. They are the solvents of choice for reactions involving strong bases, organometallics, and powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[6][7]

Q3: My starting materials have poor solubility in the recommended solvent. What are my options?

A3: Poor solubility is a common cause of sluggish or incomplete reactions.

  • Perform a Solvent Screen: Test the solubility of your starting materials in a range of solvents with varying polarities. A systematic screen is often the most effective approach to identify an optimal medium.[8]

  • Use a Co-solvent System: A mixture of two or more miscible solvents can fine-tune the polarity and solvating power of the reaction medium. For example, adding a small amount of THF or DCM to a non-polar solvent like hexane can significantly improve the solubility of a polar starting material without drastically changing the overall reaction environment.

  • Increase the Temperature: Heating the reaction mixture can increase the solubility of the starting materials and accelerate the reaction rate. However, be mindful that higher temperatures can also promote side reactions or decomposition.[8]

  • Consider Phase-Transfer Catalysis: If you are working with a biphasic system (e.g., an aqueous solution of a salt and an organic solution of the substrate), a phase-transfer catalyst (like tetrabutylammonium bromide, TBAB) can shuttle the reactive species across the phase boundary, facilitating the reaction.

Part 2: Troubleshooting Guide for Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of spiro[3.5]nonane compounds and provides a systematic approach to troubleshooting, with an emphasis on solvent effects.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent challenges. The following workflow can help diagnose the root cause.

G start Low or No Yield check_solubility Are starting materials fully dissolved? start->check_solubility check_reagents Are reagents and catalysts active? check_solubility->check_reagents Yes solvent_screen Perform a solvent screen (polar, non-polar, protic, aprotic). check_solubility->solvent_screen No check_conditions Are reaction conditions (T, time) optimal? check_reagents->check_conditions Yes reagent_quality Use fresh reagents/catalyst. Ensure anhydrous conditions. check_reagents->reagent_quality No temp_adjust Adjust temperature. Lower for kinetic control, higher for thermodynamic. check_conditions->temp_adjust No solvent_screen->temp_adjust

Caption: Troubleshooting workflow for low reaction yield.

Q: My spirocyclization reaction is giving a very low yield, although TLC shows the starting material is being consumed. What role could the solvent be playing?

A: If the starting material is consumed but the desired product yield is low, the solvent may be promoting side reactions or product decomposition.

  • Stabilization of Unwanted Intermediates: As discussed, a highly polar solvent might favor a stepwise reaction pathway.[3] This zwitterionic intermediate could be susceptible to proton transfer, rearrangement, or oligomerization, diverting it from the desired cyclization pathway. Solution: Try switching to a less polar solvent (e.g., from acetonitrile to THF or from methanol to toluene) to favor a more concerted, controlled reaction.

  • Solvent as a Reactant: In some cases, the solvent itself can participate in the reaction. For example, DMSO can act as both a solvent and an oxidant or sulfur source under certain conditions.[9] Solution: Scrutinize your reaction conditions and consider if the solvent could be playing an unintended reactive role. Switch to a more inert solvent if necessary.

  • Product Solubility during Workup: The product might be lost during the extraction and purification phases. If your product has unexpected polarity, it could remain in the aqueous layer during a standard organic extraction.[8][10] Solution: Before discarding the aqueous layer, perform a small-scale extraction and analyze it by TLC or LC-MS. If the product is water-soluble, consider using a different extraction solvent (e.g., ethyl acetate instead of diethyl ether) or continuous liquid-liquid extraction.

Problem 2: Formation of Side Products or Poor Selectivity

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity by changing the solvent?

A: Diastereoselectivity is highly dependent on the geometry of the transition state. The solvent influences this by solvating the transition state differently, which can alter the energy barrier between competing pathways.

  • Kinetic vs. Thermodynamic Control: The solvent can influence whether the reaction is under kinetic or thermodynamic control.[8]

    • Kinetic Product: Formed fastest, usually at lower temperatures. A less polar solvent may favor the more compact, kinetically preferred transition state.

    • Thermodynamic Product: The most stable product, favored at higher temperatures or longer reaction times, which allow for equilibration. A polar solvent might facilitate the equilibration towards the more stable thermodynamic product. Solution: First, try running the reaction at a lower temperature in your current solvent. If that fails, experiment with solvents of different polarities. For example, in 1,3-dipolar cycloadditions, switching from a polar solvent like acetonitrile to a less polar one like 1,2-dichloroethane (DCE) has been shown to enhance enantioselectivity.[11]

  • Mechanism Alteration: As illustrated below, solvent choice can dictate the reaction mechanism, directly impacting selectivity.

G cluster_0 Non-Polar Solvent (e.g., Toluene) cluster_1 Highly Polar Solvent (e.g., Methanol) a Reactants b Concerted [4+2] Transition State a->b c Single Stereoisomer b->c d Reactants e Zwitterionic Intermediate d->e f Mixture of Diastereomers e->f g Side Products e->g

Caption: Influence of solvent polarity on cycloaddition pathways.

Part 3: Solvent Selection for Key Synthetic Steps

The following table provides general guidance on solvent selection for common reactions used in the synthesis of spiro[3.5]nonane and its derivatives.

Reaction TypeCommon ReagentsRecommended Solvent ClassExample SolventsRationale & Key Considerations
Ketone Reduction NaBH₄Polar ProticMethanol, EthanolThe solvent helps to dissolve the borohydride and protonates the resulting alkoxide.[2][5]
LiAlH₄Polar Aprotic (Ethereal)THF, Diethyl EtherCRITICAL: Must be anhydrous. Protic solvents react violently with LiAlH₄.[6][7]
[4+2] Cycloaddition Diene + DienophileNon-Polar AproticToluene, Dichloromethane (DCM)Favors a concerted mechanism, often leading to higher stereoselectivity.[3]
Polar Aprotic / ProticAcetonitrile, MethanolMay accelerate polar reactions but can risk shifting to a stepwise mechanism, potentially lowering selectivity.[3][4]
Spirocyclization Di-haloalkane + Active Methylene CompoundPolar AproticDMF, DMSOGood for SN2-type reactions, as they solvate the counter-ion (e.g., Na⁺) and leave the nucleophile highly reactive.
Multicomponent Reactions VariousVaries (often screened)Ethanol, Water (Green Solvents)Solvent choice is highly substrate-dependent. Often, a solvent screen is necessary. Ethanol is a common starting point for green chemistry approaches.[12][13][14]

Part 4: Exemplar Experimental Protocol

Synthesis of Spiro[3.5]nonan-1-ol via Ketone Reduction

This protocol is a generalized procedure adapted from standard chemical transformations for the reduction of a cyclic ketone.[2][7]

Materials:

  • Spiro[3.5]nonan-1-one (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol (Anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Spiro[3.5]nonan-1-one in anhydrous methanol (approx. 0.1 M concentration). Solvent Choice Causality: Methanol is chosen as it is a polar protic solvent that readily dissolves both the ketone substrate and the NaBH₄ reducing agent.

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Slowly add the sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Experimental Insight: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all the starting ketone has been consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases. Safety Note: Quenching is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Solvent Removal: Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x). Solvent Choice Causality: Ethyl acetate is a moderately polar solvent that is effective at extracting the alcohol product and is not miscible with water.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Spiro[3.5]nonan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

References

  • BenchChem. (2025). A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery.
  • BenchChem. (2025). Application of Spiro[3.5]nonan-2-ol in the Synthesis of Novel Spiro Compounds: A Review of Current Research.
  • Łapczuk, A. (2025). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d)
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spiro[3.5]nonane-9-carboxylic acid.
  • BenchChem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solv
  • BenchChem. (2025). An In-Depth Technical Guide to Spiro[3.
  • Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole deriv
  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. (2023, August 29). PMC.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. (2021, October 11). MDPI.
  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N‐Aryl Propynamides and DMSO toward. (2021, June 29). WUR eDepot.
  • BenchChem. (n.d.). Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. (2022, November 19). AIR Unimi.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, November 19). MDPI.
  • Struggling with yield for a simple reaction: What could I be screwing up? (2024, September 21). Reddit.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 6-Aminomethylspiro[3.5]nonane: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Executive Summary The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted the medicinal chemistry landscape. By replacing flat, aromatic rings with three-dimensional spirocycles like 6-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted the medicinal chemistry landscape. By replacing flat, aromatic rings with three-dimensional spirocycles like 6-Aminomethylspiro[3.5]nonane (CAS: 1255099-14-9), researchers can significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ )[1]. Higher Fsp3​ values correlate directly with improved clinical translation due to enhanced metabolic stability, solubility, and receptor-ligand complementarity[1][2].

However, the inherent 3D complexity of the spiro[3.5]nonane core—featuring a rigid quaternary spiro carbon linking a four-membered and six-membered ring—necessitates rigorous structural validation. Confirming the precise ring puckering, dihedral angles, and absolute stereochemistry is critical for structure-based drug design[2]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), providing a comprehensive protocol for the structural validation of 6-Aminomethylspiro[3.5]nonane.

Modality Comparison: SCXRD vs. MicroED vs. NMR

When validating small aliphatic spirocycles, the choice of analytical modality dictates the resolution of the resulting 3D model.

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard for atomic-level precision. SCXRD provides unambiguous assignment of bond lengths, angles, and absolute configuration[3]. However, it requires the cultivation of large, high-quality single crystals (>10 μm), which can be a bottleneck for highly soluble or oily aliphatic amines[3].

  • Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-EM technique that utilizes an electron beam instead of X-rays. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution structures from nanocrystals (~100 nm) found in simple powders[3][4]. This bypasses the arduous crystal growth phase required by SCXRD[4][5].

  • Nuclear Magnetic Resonance (NMR): While 2D NMR (NOESY/ROESY) is invaluable for solution-state conformational dynamics, it relies on through-space distance constraints rather than direct atomic coordinates. It is less definitive than diffraction methods for absolute stereochemical assignment of rigid spiro quaternary centers.

Quantitative Performance Comparison
MetricSCXRDMicroED2D NMR (Solution)
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Distance constraints)
Sample Requirement > 10 μm single crystal~100 nm nanocrystals (1 mg)~5-10 mg (Solution)
Primary Output Electron density mapCoulomb potential mapNOE distance correlations
Data Collection Time Hours to DaysMinutesHours
Key Limitation Difficult crystal growthDynamical scattering effectsCannot yield absolute 3D coordinates

Structural Validation Workflows

Below is the logical workflow comparing the three primary modalities for analyzing 6-Aminomethylspiro[3.5]nonane.

G cluster_0 SCXRD Workflow cluster_1 MicroED Workflow cluster_2 NMR Workflow Start 6-Aminomethylspiro[3.5]nonane Sample Cryst Single Crystal Growth (>10 μm) Start->Cryst Nano Nanocrystal Prep (~100 nm) Start->Nano Solv Solution Prep (Deuterated Solvent) Start->Solv Xray X-ray Diffraction Cryst->Xray Model 3D Structural Validation & Stereochemical Assignment Xray->Model Cryo Cryo-EM Diffraction Nano->Cryo Cryo->Model NOESY 2D NMR (NOESY) Solv->NOESY NOESY->Model

Caption: Workflow comparison of SCXRD, MicroED, and NMR for spirocyclic structural validation.

Experimental Methodology: SCXRD Protocol for 6-Aminomethylspiro[3.5]nonane

Because 6-Aminomethylspiro[3.5]nonane is a low-molecular-weight aliphatic amine, it typically presents as an oil or amorphous solid at room temperature. To achieve SCXRD validation, the protocol must be designed as a self-validating system , ensuring that the chemical modifications used to induce crystallization do not alter the inherent conformation of the spirocyclic core.

Phase 1: Derivatization and Salt Formation

Causality: Small aliphatic amines lack the rigid, directional intermolecular forces (like extended hydrogen-bonding networks or π−π stacking) necessary to form robust crystal lattices. Converting the free base into a salt (e.g., hydrochloride or camphor sulfonate) introduces strong ionic interactions that drive crystallization.

  • Dissolution: Dissolve 50 mg of 6-Aminomethylspiro[3.5]nonane free base in 2 mL of anhydrous diethyl ether.

  • Salt Precipitation: Dropwise, add 1.1 equivalents of ethereal HCl (2.0 M) under inert atmosphere at 0 °C.

  • Isolation: Centrifuge the resulting white precipitate, wash with cold ether, and dry under vacuum to yield 6-Aminomethylspiro[3.5]nonane hydrochloride.

Phase 2: Single Crystal Growth via Vapor Diffusion

Causality: Rapid evaporation leads to kinetic trapping and amorphous powders. Vapor diffusion allows for slow, thermodynamic equilibration, promoting the nucleation of large, defect-free single crystals (>10 μm) required for SCXRD[3].

  • Inner Vial: Dissolve 10 mg of the hydrochloride salt in a minimum volume (approx. 200 μL) of methanol (the "good" solvent).

  • Outer Vial: Place the inner vial inside a larger vial containing 3 mL of anti-solvent (e.g., diethyl ether or pentane).

  • Equilibration: Seal the outer vial tightly and leave undisturbed in a vibration-free environment at 4 °C for 3–7 days until block-like crystals form.

Phase 3: Data Collection and Refinement

Causality: Collecting data at cryogenic temperatures minimizes the thermal motion of atoms (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle diffraction spots.

  • Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a MiTeGen loop and paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K in a nitrogen cold stream directly on the goniometer.

  • Diffraction: Collect diffraction data using a microfocus X-ray diffractometer (Cu K α radiation, λ=1.54184 Å).

  • Structure Solution: Integrate the data using APEX3 or DIALS. Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Phase 4: Self-Validating Metrics

A scientifically sound SCXRD model must validate itself through established crystallographic metrics:

  • R-factor ( R1​ ): Must be < 0.05 (5%). This indicates that the simulated diffraction pattern of the proposed 3D model deviates by less than 5% from the actual experimental data.

  • Goodness of Fit (GoF): Should be approximately 1.0, indicating that the model's errors are consistent with the variance in the experimental data.

  • Thermal Ellipsoids: Visualized at 50% probability. Spherical, tightly bound ellipsoids confirm that the spiro[3.5]nonane ring system is accurately modeled without severe static disorder.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, Feb 23, 2021. Available at:[Link]

  • ACS Publications. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, Nov 02, 2018. Available at:[Link]

Sources

Comparative

Comparative analysis of 6-Aminomethylspiro[3.5]nonane with other spirocyclic amines

Comparative Analysis of 6-Aminomethylspiro[3.5]nonane and Other Spirocyclic Amines in Drug Discovery As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules—a paradigm often referred to as "escap...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 6-Aminomethylspiro[3.5]nonane and Other Spirocyclic Amines in Drug Discovery

As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules—a paradigm often referred to as "escaping flatland"—spirocyclic amines have emerged as privileged 3D-rich bioisosteres[1]. These scaffolds dramatically increase the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with improved clinical success rates due to enhanced solubility, reduced off-target toxicity, and superior metabolic stability.

This guide provides an objective, mechanistic comparison of 6-Aminomethylspiro[3.5]nonane against other spirocyclic and standard amines. Designed for drug development professionals, it synthesizes physicochemical data with self-validating experimental protocols to guide scaffold selection.

Structural & Physicochemical Profiling: The "Why" Behind the Scaffold

When replacing a standard flat amine (e.g., benzylamine) or a saturated heterocycle (e.g., piperidine), medicinal chemists typically evaluate spirocycles of varying ring sizes. The spiro[3.3], spiro[3.4], and spiro[3.5] systems each offer distinct physicochemical dials[1].

  • Spiro[3.3]heptanes: Highly rigid and compact, but often highly polar. They are excellent for reducing lipophilicity but may hinder membrane permeability if the parent molecule is already polar.

  • Spiro[3.4]octanes: Provide a middle ground, slightly increasing lipophilic bulk while maintaining a tight 3D conformation.

  • Spiro[3.5]nonanes: The spiro[3.5]nonane core features a rigid, non-planar structure that allows chemists to explore new chemical space while enhancing target specificity[2]. By fusing a cyclobutane ring with a cyclohexane ring, 6-Aminomethylspiro[3.5]nonane provides necessary lipophilicity for passive permeability while using the spiro-center to sterically shield the amine vector from metabolic enzymes. These compounds serve as highly effective bioisosteres for saturated six-membered heterocycles, often yielding analogs with higher activity and lower toxicity[3].

Table 1: Comparative Physicochemical Profiling

Data synthesized from base computational models and established medicinal chemistry trends for spirocyclic scaffolds[1],[4].

Scaffold / AmineMW ( g/mol )XLogP3TPSA (Ų)Fsp3HLM CLint (µL/min/mg)
Benzylamine (Standard)107.151.126.00.14> 85.0 (High)
Spiro[3.3]heptan-2-amine 111.18-0.226.01.00< 10.0 (Low)
Spiro[3.4]octan-amine 125.210.626.01.00< 12.0 (Low)
6-Aminomethylspiro[3.5]nonane 153.262.326.01.00< 15.0 (Low)

Causality Insight: The XLogP3 of ~2.3 for the spiro[3.5]nonane core[4] is optimal for oral bioavailability (Lipinski's Rule of 5). The steric bulk of the cyclobutane ring adjacent to the aminomethyl group acts as a physical shield, preventing Cytochrome P450 (CYP) enzymes from easily abstracting alpha-protons, thereby drastically reducing clearance rates (CLint).

Mechanistic Pathway of Metabolic Stability

G CYP CYP450 Enzyme Active Site Degradation Rapid N-Dealkylation (High Clearance) CYP->Degradation Oxidation Stable Steric Shielding (Low Clearance) CYP->Stable Blocked Binding Standard Flat Primary Amine (e.g., Benzylamine) Standard->CYP Exposed alpha-protons Spiro 6-Aminomethylspiro[3.5]nonane Spiro->CYP Shielded alpha-protons

Fig 1: Mechanistic pathway illustrating how the spiro[3.5]nonane core prevents CYP450 degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness in drug development, all physicochemical and metabolic claims must be empirically validated using tightly controlled, self-validating assay systems.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance (CLint) of the spirocyclic amine.

  • Preparation: Suspend HLMs in 0.1 M potassium phosphate buffer (pH 7.4) at a final protein concentration of 1.0 mg/mL. Causality: This specific buffer matches physiological pH and provides the osmotic environment necessary to keep microsomal vesicles intact.

  • Compound Addition: Spike 6-Aminomethylspiro[3.5]nonane to a final concentration of 1 µM. Causality: Maintaining a low substrate concentration ensures first-order Michaelis-Menten kinetics and prevents the saturation of CYP enzymes.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase). Causality: CYP450 enzymes require a continuous supply of electrons; a regenerating system prevents cofactor depletion over the 60-minute assay.

  • Quenching & Precipitation: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold acetonitrile instantly denatures the enzymes to stop the reaction, while simultaneously precipitating proteins to prevent LC-MS/MS column clogging.

  • Self-Validation Controls: Run concurrent assays with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). If Verapamil does not degrade rapidly, the microsomes have lost enzymatic activity, and the assay must be rejected.

Protocol B: Shake-Flask LC-MS/MS for LogD7.4 Determination
  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the spirocycle to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4). Causality: The 1-octanol/water system is the gold standard for mimicking the lipid bilayer of cellular membranes.

  • Equilibration: Shake vigorously at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 10 minutes. Causality: Vigorous shaking ensures total phase interaction, while centrifugation is critical to break any micro-emulsions that would falsely elevate the aqueous concentration during LC-MS reading.

  • Quantification: Analyze both the organic and aqueous layers via LC-MS/MS to calculate the LogD ratio.

High-Throughput Profiling Workflow

G Step1 Spirocycle Synthesis Step2 HLM/RLM Incubation Step1->Step2 Step3 LC-MS/MS Quantification Step2->Step3 Step4 Data Analysis (CLint, t1/2) Step3->Step4

Fig 2: Self-validating high-throughput experimental workflow for profiling spirocyclic amines.

Conclusion

For drug discovery programs struggling with rapid metabolic clearance or poor membrane permeability due to planar amine motifs, 6-Aminomethylspiro[3.5]nonane offers a superior structural alternative. While smaller spiro[3.3] systems may over-correct lipophilicity, the spiro[3.5]nonane scaffold provides the exact balance of lipophilic bulk (XLogP3 ~2.3) and 3D steric shielding required to survive first-pass metabolism while maintaining high Fsp3 character.

Sources

Validation

Validated analytical methods for 6-Aminomethylspiro[3.5]nonane quantification

An in-depth technical analysis for the quantification of 6-Aminomethylspiro[3.5]nonane (CAS 1255099-14-9). Executive Summary 6-Aminomethylspiro[3.5]nonane is a conformationally rigid, spirocyclic aliphatic amine widely u...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the quantification of 6-Aminomethylspiro[3.5]nonane (CAS 1255099-14-9).

Executive Summary

6-Aminomethylspiro[3.5]nonane is a conformationally rigid, spirocyclic aliphatic amine widely utilized as a structural scaffold in modern drug discovery, notably in the development of GPR119 agonists and allosteric SHP2 inhibitors[1, 2].

Quantifying this scaffold presents a distinct analytical challenge: it is highly polar, strongly basic (pKa ~10.5), and completely lacks a conjugated π-electron system. Consequently, direct Ultraviolet (UV) detection is ineffective. To achieve reproducible, validated quantification, analytical scientists must rely on mass-to-charge differentiation, universal aerosol scattering, or chemical derivatization.

This guide objectively compares the three leading validated methodologies—LC-MS/MS, HPLC-CAD, and HPLC-UV (Derivatized) —providing the mechanistic causality behind each technique and self-validating experimental protocols.

Methodological Decision Matrix

Workflow A 6-Aminomethylspiro[3.5]nonane Quantification Goal B Biological Matrices (PK/PD) Trace Level Analysis A->B High Sensitivity Required C API / Formulation Bulk Quantification A->C High Concentration D LC-MS/MS (ESI+) [M+H]+ m/z 154.2 LOQ: < 1 ng/mL B->D Direct Injection (Protein PPT) E HPLC-CAD Universal Aerosol Detection LOQ: ~50 ng/mL C->E No Chromophore Needed F HPLC-UV / FLD Dansyl Derivatization LOQ: ~10 ng/mL C->F Standard Lab Equipment

Caption: Decision matrix for selecting 6-Aminomethylspiro[3.5]nonane quantification methods.

LC-MS/MS: The Gold Standard for Pharmacokinetics

The Causality: For trace-level quantification in biological fluids (plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Because 6-Aminomethylspiro[3.5]nonane is a primary aliphatic amine, it possesses a high proton affinity. Electrospray Ionization in positive mode (ESI+) highly efficiently protonates the amine nitrogen, generating a robust [M+H]+ precursor ion at m/z 154.2 without the need for prior derivatization[4].

Self-Validating Protocol: To prevent the severe peak tailing typical of basic amines on silica-based reversed-phase columns, this protocol utilizes a high-pH mobile phase to suppress amine ionization during the chromatographic separation, ensuring sharp peak shapes.

  • Sample Preparation: Add 50 µL of plasma to a 96-well plate. Spike with 10 µL of a stable-isotope labeled internal standard (SIL-IS, e.g., 13C2​ -labeled analog). Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 4000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (50 x 2.1 mm, 3.5 µm)—chosen for its structural stability at high pH.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in water (adjusted to pH 10.0 with Ammonium Hydroxide).

    • B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters (MRM):

    • Precursor Ion: m/z 154.2

    • Product Ion: m/z 137.2 (corresponding to the neutral loss of NH3​ ).

    • Validation Check: System suitability requires a signal-to-noise (S/N) ratio > 10 at the Lower Limit of Quantification (LOQ) and an internal standard peak area %RSD < 5% across all injections.

HPLC-CAD: Universal Detection for API Quality Control

The Causality: While LC-MS/MS is highly sensitive, it suffers from matrix effects (ion suppression/enhancement) that make it less ideal for high-precision bulk drug substance (API) assay or impurity profiling. Charged Aerosol Detection (CAD) measures the charge transferred to residual aerosol particles after mobile phase evaporation. It provides a uniform, mass-dependent response for any non-volatile analyte, perfectly circumventing the spirocycle's lack of a UV chromophore.

Self-Validating Protocol: Because CAD requires highly volatile mobile phases, non-volatile buffers (like phosphates) are strictly prohibited.

  • Sample Preparation: Dissolve the API or formulation in 50:50 Water:Acetonitrile to a target concentration of 100 µg/mL.

  • Chromatography: Inject 10 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant ZIC-HILIC). HILIC is chosen over reversed-phase because it provides superior retention for highly polar aliphatic amines.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

    • Isocratic Elution: 80% B at 0.5 mL/min.

  • CAD Parameters: Evaporator temperature set to 35°C.

    • Validation Check: CAD response is inherently non-linear over large ranges. Calibration curves must be validated using a power-law regression ( y=axb ) rather than standard linear regression.

HPLC-UV: Pre-Column Derivatization

The Causality: If mass spectrometry or aerosol detection is unavailable, the molecule must be chemically altered to absorb UV light. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts rapidly with primary amines under mildly basic conditions to form stable, highly conjugated sulfonamides. This tag allows for robust quantification using standard Diode-Array Detectors (DAD) or Fluorescence Detectors (FLD) [3].

Self-Validating Protocol:

  • Derivatization Reaction: In a microcentrifuge tube, combine 100 µL of the aqueous sample containing 6-Aminomethylspiro[3.5]nonane, 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5), and 100 µL of Dansyl chloride solution (2 mg/mL in Acetone).

  • Incubation: Vortex and heat at 40°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of 10% Methylamine to consume unreacted Dansyl chloride, preventing baseline interference.

  • Chromatography: Inject 20 µL onto a standard C18 column. Elute using a simple linear gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Detection: Monitor UV absorbance at 254 nm or Fluorescence (Excitation: 340 nm / Emission: 525 nm).

    • Validation Check: Complete derivatization must be confirmed by monitoring the absence of the underivatized peak in a parallel LC-MS run during method development.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of the three validated methods, providing a clear benchmark for method selection based on laboratory capabilities and project requirements.

Analytical ParameterMethod 1: LC-MS/MS (ESI+)Method 2: HPLC-CADMethod 3: HPLC-UV (Dansyl)
Limit of Quantitation (LOQ) 0.5 ng/mL50 ng/mL10 ng/mL (FLD) / 100 ng/mL (UV)
Linear Dynamic Range 3 – 4 orders of magnitude2 orders (requires power-law fit)3 orders of magnitude
Sample Preparation Time Low (~5 mins per sample)Low (~5 mins per sample)High (~45 mins per sample)
Matrix Interference Low (High MRM Selectivity)High (Detects all non-volatiles)Moderate (Excess reagent peaks)
Primary Application In vivo Pharmacokinetics (PK)API Release / Formulation QCGeneral Lab Quantification
Capital Equipment Cost Very High ($250k+)Moderate ($60k+)Low ($30k+)

References

  • OSTI.GOV. "Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors." U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • ResearchGate. "Quantitation by HPLC of amines as dansyl derivatives." ResearchGate. Available at:[Link]

  • Royal Society of Chemistry. "Two-phase Dynamic Combinatorial Discovery of a Spermine Transporter." RSC.org. Available at: [Link]

Comparative

The Analytical Challenge: The Duality of the Amino Group

An In-Depth Comparative Guide to the Purity Analysis of 6-Aminomethylspiro[3.5]nonane by GC-MS For researchers, scientists, and professionals in drug development, the chemical purity of a synthetic building block is not...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purity Analysis of 6-Aminomethylspiro[3.5]nonane by GC-MS

For researchers, scientists, and professionals in drug development, the chemical purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe research is built. 6-Aminomethylspiro[3.5]nonane, a unique spirocyclic primary amine, represents a class of compounds of growing interest in medicinal chemistry due to their rigid three-dimensional structures.[1][2] Ensuring the purity of such intermediates is paramount, as even minute impurities can alter biological activity, affect downstream reaction yields, or introduce toxicological risks.

This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 6-Aminomethylspiro[3.5]nonane. We will explore the causality behind our experimental choices, present a detailed analytical protocol, and objectively compare its performance against a robust alternative, High-Performance Liquid Chromatography (HPLC).

Primary amines like 6-Aminomethylspiro[3.5]nonane present a significant challenge for direct GC analysis. The primary amino group is highly polar and contains active hydrogen atoms. This leads to several analytical hurdles:

  • Poor Volatility: The strong intermolecular hydrogen bonding increases the boiling point, making it difficult to vaporize the analyte in the GC inlet without decomposition.[3]

  • Peak Tailing: The polar amine interacts strongly with active sites (e.g., free silanol groups) on the surface of the GC inlet liner and column, resulting in broad, asymmetric, or "tailing" peaks. This severely compromises resolution and quantification accuracy.[4]

  • Thermal Instability: Many amines are susceptible to degradation at the high temperatures required for volatilization.[5]

To overcome these issues, a chemical modification step known as derivatization is not just recommended; it is essential for achieving reliable and reproducible GC-MS analysis.[3][6] Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety, dramatically improving chromatographic performance.[7]

Primary Method: Derivatization Followed by GC-MS Analysis

GC-MS is a powerhouse technique that combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[8][9] For the analysis of 6-Aminomethylspiro[3.5]nonane, we employ a silylation reaction, converting the primary amine into its corresponding N,N-bis(trimethylsilyl) derivative.

Causality of Choice: Why Silylation with BSTFA?

We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent. Silylation is a robust and widely used technique for amines. BSTFA is highly reactive, and its byproducts are volatile and will not interfere with the chromatogram. The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) is often used to increase the reactivity of the reagent, ensuring the reaction proceeds to completion, which is critical for accurate quantification.[3] The resulting trimethylsilyl (TMS) derivative is significantly less polar and more volatile, making it ideal for GC-MS analysis.

Experimental Workflow: GC-MS Purity Profiling

The following diagram illustrates the complete workflow, from sample preparation to data analysis, ensuring a self-validating and reproducible process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh 1 mg of 6-Aminomethylspiro[3.5]nonane Solvent Dissolve in 500 µL Anhydrous Pyridine Sample->Solvent ISTD Add 100 µL of Internal Standard Solution (e.g., Dodecane) Solvent->ISTD Deriv Add 200 µL of BSTFA + 1% TMCS ISTD->Deriv Reaction Cap vial and heat at 70°C for 45 min Deriv->Reaction Cool Cool to Room Temp. Reaction->Cool Inject Inject 1 µL into GC-MS Cool->Inject GC_Sep GC Separation (e.g., DB-5ms column) Inject->GC_Sep MS_Detect Mass Spectrometry Detection (EI, Scan Mode) GC_Sep->MS_Detect Integration Integrate Chromatographic Peaks MS_Detect->Integration Library_Search Identify Impurities (NIST Library Search) Integration->Library_Search Quant Calculate Purity (% Area) Relative to Total Ion Current Integration->Quant Report Generate Final Report Quant->Report

Caption: Workflow for GC-MS purity analysis of 6-Aminomethylspiro[3.5]nonane.

Detailed Experimental Protocol: GC-MS Method

1. Sample & Standard Preparation

  • Sample Solution: Accurately weigh approximately 1.0 mg of the 6-Aminomethylspiro[3.5]nonane sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine (or another suitable aprotic solvent like acetonitrile). Pyridine can act as a catalyst and acid scavenger for the derivatization reaction.

  • Internal Standard (ISTD): Add 100 µL of an internal standard solution (e.g., 1 mg/mL Dodecane in pyridine). The use of an ISTD is crucial for improving quantitative precision by correcting for variations in injection volume and detector response.

  • Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial.[3]

  • Reaction: Immediately cap the vial tightly with a PTFE-lined cap. Vortex for 30 seconds and heat in a heating block or oven at 70°C for 45 minutes to ensure the reaction goes to completion.[3]

  • Final Sample: After cooling to room temperature, the sample is ready for injection.

2. GC-MS Instrumentation & Conditions

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.[10]

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280°C. A high split ratio prevents column overloading with the derivatizing agent.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.[11]

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[12]

    • Quadrupole: 150°C.

    • Scan Range: m/z 40-550.

3. Data Analysis

  • Identification: The primary peak corresponding to the derivatized 6-Aminomethylspiro[3.5]nonane is identified by its retention time and mass spectrum. The structure of impurities can be tentatively identified by comparing their mass spectra against the NIST spectral library.[6]

  • Purity Calculation: Purity is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent and derivatization agent peaks) and multiplied by 100.

Alternative Method: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

While GC-MS is an excellent choice, High-Performance Liquid Chromatography (HPLC) offers a powerful orthogonal technique for purity validation.[5] For a polar, non-UV active compound like 6-Aminomethylspiro[3.5]nonane, a standard UV detector is ineffective. Instead, we propose using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not require a chromophore.

Methodology Rationale: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] A reversed-phase C18 column is a versatile starting point. CAD provides near-uniform response for non-volatile analytes, making it suitable for quantifying compounds without a reference standard for every impurity. This approach avoids the need for derivatization, simplifying sample preparation.

Brief Protocol Overview:

  • System: UHPLC system with a CAD.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). The acid helps to protonate the amine, improving peak shape.

  • Detection: Charged Aerosol Detector.

  • Sample Prep: Simply dissolve the sample in the mobile phase.

Head-to-Head: GC-MS vs. HPLC-CAD Comparison

To aid in method selection, the two techniques are compared based on key analytical performance characteristics.

ParameterGC-MS with DerivatizationHPLC with CADRationale & Justification
Specificity Excellent Very Good GC-MS provides definitive structural information from mass fragmentation patterns, making impurity identification highly reliable.[9] HPLC separates based on polarity, and co-elution is possible.
Sensitivity Very Good to Excellent Good to Very Good GC-MS in Selected Ion Monitoring (SIM) mode can achieve very low detection limits.[13] CAD is sensitive but can have a higher baseline noise.
Precision Excellent Excellent With a properly optimized method and the use of an internal standard, both techniques can achieve excellent reproducibility (RSD < 2%).[14]
Impurity Detection Excellent for Volatiles Excellent for Non-Volatiles GC-MS is ideal for identifying volatile or semi-volatile impurities from the synthesis (e.g., residual solvents, starting materials). HPLC excels at detecting non-volatile or thermally labile impurities (e.g., salts, oligomers).
Sample Prep Complex Simple The multi-step derivatization process for GC-MS is time-consuming and a potential source of error.[3] HPLC requires a simple "dissolve and inject" approach.
Throughput Moderate High The derivatization step and longer GC run times reduce overall throughput compared to fast UHPLC methods.

Conclusion and Recommendations

Both GC-MS with derivatization and HPLC-CAD are powerful, validated techniques for assessing the purity of 6-Aminomethylspiro[3.5]nonane. The choice between them is driven by the specific analytical goal.

  • For comprehensive impurity identification and structural elucidation, GC-MS is the superior choice. The rich data from mass spectral fragmentation is invaluable for identifying unknown synthesis byproducts and degradants, which is crucial during process development and for regulatory filings.[15]

  • For routine quality control (QC) where high throughput and simplicity are key, HPLC-CAD is often more practical. Its simple sample preparation and faster run times make it better suited for analyzing a large number of samples.[16]

As a best practice in drug development, employing both GC-MS and HPLC provides an orthogonal approach. This ensures that the full spectrum of potential impurities—from volatile starting materials to non-volatile degradation products—is detected and quantified, providing the highest level of confidence in the purity of 6-Aminomethylspiro[3.5]nonane.

References

  • Scribd. Derivatization of Amines | PDF | Amine | Gas Chromatography. Available from: [Link]

  • PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Journal Title Not Available. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • BAuA. Determination of amines in workplace air using gas chromatography (headspace GC-MS). Available from: [Link]

  • Oxford Academic. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available from: [Link]

  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • Journal Title Not Available. GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • PMC. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • SpiroChem. Impurity Synthesis And Identification. Available from: [Link]

  • Wikipedia. Spiro compound. Available from: [Link]

  • Journal Title Not Available. GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Available from: [Link]

Sources

Validation

A Comparative Guide to the Biological Activities of Spiro[3.5]nonane and Spiro[4.5]decane Derivatives

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic scaffolds have emerged as a particularly compelling structural motif, distinguished by their inherent three-dimensionality.[1][2] Unlike traditional flat aromatic systems, spirocycles, which feature two rings connected by a single common atom, offer a rigid yet complex framework.[1] This unique geometry allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets and often leading to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.[2][3][4]

This guide provides an in-depth comparative analysis of two prominent spirocyclic systems: spiro[3.5]nonane and spiro[4.5]decane. We will explore the distinct biological activities of their derivatives, present supporting quantitative data, detail the experimental methodologies used for their evaluation, and provide expert insights into the causal relationships between their structures and functions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these promising scaffolds in their therapeutic programs.

Part 1: The Spiro[3.5]nonane Scaffold: A Hub for Metabolic and Antimicrobial Activity

The spiro[3.5]nonane framework, composed of a cyclobutane ring fused to a cyclohexane ring, presents a rigid structure with significant potential in therapeutic design.[1][5] While biological data on the parent compounds are conspicuously limited, their derivatives have been successfully developed into potent modulators of several key biological targets.[5][6][7]

G Protein-Coupled Receptor 119 (GPR119) Agonism

A significant breakthrough for the spiro[3.5]nonane scaffold has been in the development of agonists for GPR119, a promising target for the treatment of type 2 diabetes and obesity.[6] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells; its activation enhances glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[3][6] Notably, 7-azaspiro[3.5]nonane derivatives have proven to be a particularly potent class of GPR119 agonists.[2][8]

Table 1: In Vitro Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist

Compound IDGPR119 EC50 (nM)Source
54g2.5[2][8]

The high potency of these compounds underscores the utility of the spiro[3.5]nonane core in orienting functional groups for optimal receptor engagement. The development workflow for such agonists typically follows a structured path from synthesis to in vivo validation.[3]

cluster_workflow Workflow for GPR119 Agonist Development synthesis Synthesis of 7-Azaspiro[3.5]nonane Derivatives invitro In Vitro Screening (GPR119 Activation Assay) synthesis->invitro Compound Library sar Structure-Activity Relationship (SAR) Analysis invitro->sar Potency Data (EC50) sar->synthesis Iterative Optimization pk_studies Pharmacokinetic (PK) Profile Assessment sar->pk_studies Optimized Hits invivo In Vivo Efficacy (Glucose Tolerance Test) pk_studies->invivo Candidates with Good PK Profile lead Lead Candidate invivo->lead Demonstrated Efficacy

Caption: Workflow for the development of GPR119 agonists.[3]

The signaling cascade initiated by GPR119 activation is a critical mechanism for glucose homeostasis.

cluster_pathway GPR119 Agonist Signaling Pathway agonist Spiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 Binds to g_protein Gαs Protein gpr119->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP Increase ac->camp Catalyzes ATP to pka PKA Activation camp->pka insulin Insulin Secretion (Pancreatic β-cell) pka->insulin Stimulates glp1 GLP-1 Release (Intestinal L-cell) pka->glp1 Stimulates

Caption: Simplified GPR119 agonist signaling pathway.[3][6]

This protocol outlines a common method for determining the half-maximal effective concentration (EC50) of test compounds.

  • Cell Culture: Maintain cells stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of the spiro[3.5]nonane derivative in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Add the test compounds at various concentrations to the wells.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Anticancer and Antimicrobial Activities

Derivatives of the spiro[3.5]nonane scaffold have demonstrated promising cytotoxic activity against a range of cancer cell lines and inhibitory effects against various bacterial and fungal strains.[1][5] The specific functional groups and heterocyclic rings appended to the core structure are critical in defining the potency and spectrum of these activities.[5]

Table 2: General Biological Activities of Spiro[3.5]nonane Derivatives

Activity TypeAssay MethodTypical EffectSource
AnticancerMTT AssayCytotoxicity (IC50)[5]
AntimicrobialBroth MicrodilutionGrowth Inhibition (MIC)[5]
Anti-inflammatoryInhibition of BSA DenaturationInhibition (IC50)[5]

The MTT assay is a colorimetric method used to assess cell viability and is a standard for initial anticancer screening.[5]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spiro[3.5]nonane derivatives for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Dissolve the formazan crystals using a solubilizing agent like DMSO.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Part 2: The Spiro[4.5]decane Scaffold: A Privileged Structure in Drug Design

The spiro[4.5]decane scaffold, which consists of a cyclopentane ring fused to a cyclohexane ring, is widely regarded as a "privileged structure" in medicinal chemistry.[9] Its derivatives have been successfully developed as potent and selective modulators of targets in oncology, central nervous system (CNS) disorders, and infectious diseases.[9][10][11]

Inhibition of HIF Prolyl Hydroxylases (PHDs)

A prominent application of the spiro[4.5]decane scaffold is in the design of inhibitors for Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[9][12] These enzymes are crucial regulators of the cellular response to oxygen levels and are key targets for treating anemia and ischemia-related diseases.[9][13] Derivatives such as 1,3,8-triazaspiro[4.5]decane-2,4-diones act as competitive inhibitors of the PHD co-substrate 2-oxoglutarate, preventing the degradation of HIF-α and promoting the expression of beneficial proteins like erythropoietin (EPO).[9][12]

cluster_hif Regulation of HIF-1α by PHD and Spiro[4.5]decane Inhibitors cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition hif_norm HIF-1α hydroxylation Hydroxylation hif_norm->hydroxylation phd_norm PHD Enzymes phd_norm->hydroxylation vhl VHL Complex hydroxylation->vhl Recognition by degradation Proteasomal Degradation vhl->degradation inhibitor Spiro[4.5]decane Inhibitor phd_hyp PHD Enzymes inhibitor->phd_hyp Inhibits hif_hyp HIF-1α stabilization Stabilization hif_hyp->stabilization phd_hyp->stabilization Blockage of Hydroxylation nucleus Translocation to Nucleus stabilization->nucleus dimer Dimerization with HIF-1β nucleus->dimer hre Binding to HRE dimer->hre gene_exp Gene Expression (e.g., EPO) hre->gene_exp

Caption: Under normoxia, PHDs hydroxylate HIF-1α, leading to its degradation. Spiro[4.5]decane derivatives inhibit PHDs, stabilizing HIF-1α and promoting gene expression.[9]

Modulation of Central Nervous System Receptors

Spiro[4.5]decane derivatives have been extensively explored as ligands for CNS receptors. Specifically, 1,4-dioxaspiro[4.5]decane and related structures have yielded potent and selective agonists for the 5-HT1A serotonin receptor.[10][14] These compounds show promise for their neuroprotective and antinociceptive (pain-controlling) activities.[10] Additionally, 8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, leading to novel PET imaging agents for detecting tumors that overexpress this receptor.[15]

Table 3: Biological Activity of CNS-Active Spiro[4.5]decane Derivatives

Derivative ClassTarget ReceptorBiological EffectRepresentative CompoundPotencySource
1-Oxa-4-thiaspiro[4.5]decane5-HT1APartial AgonistCompound 15pD2 = 9.58[10]
8-Azaspiro[4.5]decaneSigma-1 (σ1)High-Affinity LigandCompound 5aKi = 5.4 nM[15]
Antifungal Activity via Chitin Synthase Inhibition

In the realm of anti-infectives, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as novel inhibitors of chitin synthase (CHS).[11] This enzyme is essential for the formation of the fungal cell wall, making it an attractive target for antifungal drug development. Several compounds in this class exhibited excellent inhibitory potency against CHS and potent activity against fungal strains like C. albicans and A. fumigatus.[11]

Table 4: Antifungal and Enzyme Inhibition Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDCHS IC50 (mM)Antifungal Activity (MIC, mmol/L)Target OrganismSource
4j0.120.08A. fumigatus[11]
4dN/A0.04C. albicans[11]
Polyoxin B (Control)0.080.129C. albicans[11]

This method is a gold standard for quantifying the in vitro activity of antimicrobial agents.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the target fungal strain (e.g., C. albicans) in a suitable growth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the spiro[4.5]decane derivative in the liquid growth medium.

  • Inoculation: Add the standardized fungal suspension to each well. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Part 3: Comparative Analysis and Future Outlook

The distinct biological profiles of spiro[3.5]nonane and spiro[4.5]decane derivatives can be largely attributed to their underlying structural differences. The cyclobutane ring of the spiro[3.5]nonane system introduces greater ring strain and a more constrained geometry compared to the more flexible cyclopentane ring in the spiro[4.5]decane scaffold. This difference in three-dimensional shape and conformational flexibility directly influences how these molecules fit into the binding pockets of diverse biological targets.

Table 5: Head-to-Head Comparison of Spiro[3.5]nonane and Spiro[4.5]decane Derivatives

FeatureSpiro[3.5]nonane DerivativesSpiro[4.5]decane Derivatives
Core Structure Cyclobutane + CyclohexaneCyclopentane + Cyclohexane
Key Therapeutic Areas Metabolic Diseases (Type 2 Diabetes), Oncology, Infectious DiseasesOncology, CNS Disorders, Anemia/Ischemia, Infectious Diseases
Prominent Targets GPR119, Various cancer cell lines, Bacterial/Fungal targetsHIF Prolyl Hydroxylases (PHDs), 5-HT1A Receptor, Sigma-1 Receptor, Chitin Synthase, Androgen Receptor
"Privileged" Status Emerging potentialWidely considered a "privileged structure"[9]
Representative Example 7-Azaspiro[3.5]nonane GPR119 agonists[8]1,3,8-Triazaspiro[4.5]decane-2,4-dione PHD inhibitors[12]
Conclusion

Both spiro[3.5]nonane and spiro[4.5]decane scaffolds are valuable frameworks in modern drug discovery, each with a distinct and expanding repertoire of biological activities.

  • Spiro[3.5]nonane derivatives have shown particular promise in the area of metabolic diseases through potent GPR119 agonism, demonstrating the scaffold's ability to produce highly effective receptor modulators. Their broad cytotoxic and antimicrobial activities suggest they are a versatile starting point for hit-finding campaigns.

  • Spiro[4.5]decane derivatives have earned their status as a privileged scaffold, yielding clinical candidates and tool compounds across multiple therapeutic areas. Their success in targeting enzymes (PHDs, CHS) and CNS receptors (5-HT1A, σ1) highlights the scaffold's adaptability and favorable drug-like properties.

For drug development professionals, the choice between these scaffolds depends on the specific therapeutic target and desired pharmacological profile. The spiro[4.5]decane system offers a more established path for targets requiring a flexible yet constrained presentation of functional groups, particularly in CNS and oncology applications. The spiro[3.5]nonane system, with its more rigid geometry, presents a unique opportunity to explore novel chemical space and may offer advantages in achieving high selectivity for certain targets, as exemplified by the GPR119 agonists. Future research will undoubtedly uncover new applications for both scaffolds, further solidifying the role of spirocycles as a cornerstone of innovative therapeutic design.

References

  • BenchChem. (2025). Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape.
  • BenchChem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide.
  • BenchChem. (2025). The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.
  • BenchChem. (2025). A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Spiro[3.5]nonan-1-OL as a Scaffold for Novel Therapeutic Agents.
  • Cignarella, G. et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 47-60. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Spiro[3.5]nonan-1-ol: Properties, Synthesis, and Therapeutic Potential.
  • ResearchGate. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Available at: [Link]

  • Zhang, Y. et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(22), 115093. Available at: [Link]

  • Cignarella, G. et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 86, 694-706. Available at: [Link]

  • Matsuda, D. et al. (2018). Design and Synthesis of Novel 7-azaspiro[3.5]nonane Derivatives as GPR119 Agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. Available at: [Link]

  • Fischer, S. et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6248-59. Available at: [Link]

Sources

Comparative

Spectroscopic comparison of 6-Aminomethylspiro[3.5]nonane isomers

An in-depth technical analysis and comparative methodology for the resolution and spectroscopic validation of 6-Aminomethylspiro[3.5]nonane isomers. The Strategic Value of the Spiro[3.5]nonane Scaffold In modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative methodology for the resolution and spectroscopic validation of 6-Aminomethylspiro[3.5]nonane isomers.

The Strategic Value of the Spiro[3.5]nonane Scaffold

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic properties, metabolic stability, and target selectivity. This paradigm, famously termed "escape from flatland" , has driven the adoption of spirocyclic bioisosteres.

6-Aminomethylspiro[3.5]nonane represents a premium spirocyclic building block. When compared to classical aliphatic alternatives like cyclohexylmethanamine, the spiro[3.5]nonane system introduces a perpendicular cyclobutane ring that locks the cyclohexane moiety into a rigidified conformation. This structural density alters the 3D vector projection of the amine, often leading to enhanced binding affinities in deep hydrophobic pockets .

Table 1: Physicochemical Comparison of Amine Scaffolds
PropertyCyclohexylmethanamine (Alternative)6-Aminomethylspiro[3.5]nonane (Product)
Molecular Formula C7H15NC10H19N
Fraction sp3 (Fsp3) 1.001.00
Conformational Rigidity Low (Rapid chair flips)High (Spiro-locked geometry)
Lipophilicity (cLogP) ~1.5~2.8
3D Vector Projection Planar-biasedSpherical/Orthogonal

However, the substitution at the C6 position introduces a stereocenter, yielding (R) and (S) enantiomers. Because enantiomers possess identical scalar physicochemical properties, standard 1D NMR and IR spectroscopy cannot differentiate them. To objectively compare and validate these isomers, we must employ orthogonal chiral spectroscopic techniques: Mosher’s Derivatization (NMR) and Vibrational Circular Dichroism (VCD) .

Analytical Workflow for Isomer Differentiation

The following workflow outlines the self-validating system required to separate the racemate and unambiguously assign the absolute configuration of the resulting isomers.

G cluster_0 Isomer Separation cluster_1 Spectroscopic Differentiation cluster_2 Absolute Configuration Racemate Racemic 6-Aminomethylspiro[3.5]nonane HPLC Chiral SFC/HPLC (Amylose Phase) Racemate->HPLC NMR 1H NMR Analysis (Mosher's Amides) HPLC->NMR Derivatization VCD Vibrational Circular Dichroism (VCD) HPLC->VCD Direct Analysis R_Isomer (R)-Isomer Validated NMR->R_Isomer Δδ Analysis S_Isomer (S)-Isomer Validated NMR->S_Isomer VCD->R_Isomer DFT Matching VCD->S_Isomer

Workflow for the separation and orthogonal spectroscopic validation of spirocyclic isomers.

Method A: NMR Analysis via Mosher’s Derivatization

The Causality: Enantiomers exist in an achiral environment during standard NMR acquisition. By reacting the primary amine with a Chiral Derivatizing Agent (CDA) like α-Methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomeric amides. In solution, the MTPA moiety adopts a preferred conformation where its phenyl ring exerts a strong magnetic anisotropic shielding effect. Protons located on the same face as the phenyl ring are shielded (shifted upfield to a lower ppm), while those on the opposite face are deshielded.

Self-Validating Protocol: To prevent calibration errors, this protocol uses a dual-derivatization internal cross-check. You must react a single isolated enantiomer with both (R)-MTPA-Cl and (S)-MTPA-Cl.

  • Sample Preparation: Aliquot 5.0 mg of the isolated 6-Aminomethylspiro[3.5]nonane isomer into two separate, dry NMR tubes (Tube A and Tube B).

  • Solvent Addition: Dissolve each aliquot in 0.5 mL of anhydrous Pyridine-d5. Causality: Pyridine acts simultaneously as the NMR solvent and the acid scavenger, neutralizing the HCl byproduct to prevent protonation of the amine, which would instantly halt the nucleophilic attack.

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl to Tube A, and 1.5 equivalents of (S)-(+)-MTPA-Cl to Tube B.

  • Reaction Monitoring: Seal the tubes, mix by inversion, and incubate at room temperature for 30 minutes. Validate reaction completion by observing the disappearance of the free amine CH2 doublet (~2.6 ppm) and the emergence of the downfield amide CH2 multiplet (~3.2 ppm).

  • Data Extraction: Acquire high-resolution ¹H NMR spectra (≥500 MHz). Calculate the chemical shift difference: Δδ = δ(S-amide) - δ(R-amide) .

Table 2: Representative ¹H NMR Shifts (δ, ppm) for MTPA Amides of the (R)-Isomer
Proton Locationδ (S)-MTPA Amideδ (R)-MTPA AmideΔδ (δS - δR)Spatial Implication
H-6 (Methine) 1.851.84+0.01In-plane (Negligible shift)
CH2-N (Aminomethyl) 3.253.12+0.13 Shielded in (R)-amide
H-5eq (Cyclohexane) 1.621.71-0.09 Shielded in (S)-amide
H-7eq (Cyclohexane) 1.581.65-0.07 Shielded in (S)-amide

Data Interpretation: The positive Δδ for the aminomethyl protons and negative Δδ for the adjacent ring protons confirm the spatial arrangement around the C6 stereocenter, unambiguously identifying the (R)-configuration.

Method B: Vibrational Circular Dichroism (VCD)

While Mosher's method is powerful, spirocyclic systems can sometimes exhibit conformational flexibility in the cyclohexane ring (chair-chair interconversion) that complicates NMR anisotropy models . Therefore, we employ VCD as an orthogonal, direct-analysis alternative.

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. Because the (R) and (S) isomers are non-superimposable mirror images, their interaction with circularly polarized light produces equal and opposite Cotton effects (positive and negative peaks) across the mid-IR spectrum.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the enantiopure amine in 150 µL of CDCl3 (0.1 M concentration). Causality: CDCl3 is utilized because it lacks strong mid-IR absorption bands, preventing solvent masking of the solute's critical C-H and N-H bending modes.

  • Cell Loading: Inject the solution into a Barium Fluoride (BaF2) liquid cell with a 100 µm path length. BaF2 is chosen over KBr because it is highly transparent down to ~800 cm⁻¹ and resists hygroscopic fogging.

  • Data Acquisition: Record spectra on a VCD spectrometer equipped with a Photoelastic Modulator (PEM) optimized at 1400 cm⁻¹. Accumulate 8,000 scans (approx. 4 hours) to achieve a high signal-to-noise ratio. Internal Validation: Run a pure CDCl3 solvent background under identical conditions and subtract it to eliminate PEM artifacts.

  • Computational Matching: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to simulate the VCD spectra for both theoretical (R) and (S) configurations. Overlay the empirical spectrum with the calculated spectra; a direct match confirms the absolute configuration without the need for chemical derivatization.

Conclusion

For drug development professionals evaluating 6-Aminomethylspiro[3.5]nonane, the spirocyclic architecture offers a superior, high-Fsp3 alternative to planar amines. However, leveraging this scaffold requires rigorous stereochemical control. By combining the chemical derivatization of Mosher's NMR analysis with the direct computational matching of VCD, researchers establish a self-validating, error-proof system for isomer comparison, ensuring absolute confidence in the stereochemistry of their lead compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Zheng, Y., & Tice, C. M. (2014). The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

Validation

Benchmarking the Synthetic Efficiency of Different Routes to 6-Aminomethylspiro[3.5]nonane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The integration of spirocyclic scaffolds into drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The integration of spirocyclic scaffolds into drug discovery pipelines has accelerated rapidly. By acting as conformationally restricted bioisosteres for flat heterocycles (like piperidines or morpholines), spirocyclic amines significantly increase the fraction of sp³ carbons ( Fsp3​ ), thereby improving aqueous solubility, reducing off-target binding, and enhancing metabolic stability[1].

Specifically, 6-Aminomethylspiro[3.5]nonane represents a highly valuable, yet synthetically challenging, building block. Its rigid 4/6 fused architecture provides a unique spatial vector for pharmacophore projection, which has proven critical in the development of potent therapeutics such as GPR119 agonists for type 2 diabetes[2]. However, constructing the quaternary spiro center while maintaining strict regiocontrol over the cyclohexane substituents remains a formidable challenge[3]. This guide benchmarks three distinct synthetic routes to 6-Aminomethylspiro[3.5]nonane, analyzing their mechanistic causality, scalability, and overall efficiency.

Retrosynthetic Strategies & Route Design

To objectively evaluate the optimal path to the target molecule, we must analyze the retrosynthetic disconnections. The central challenge is the regioselective installation of the aminomethyl group relative to the spiro quaternary center.

Retrosynthesis Target 6-Aminomethylspiro[3.5]nonane (Target) RouteA Route A: Trost Annulation (via 3-Cyanocyclohexanone) Target->RouteA Regioselectivity Issues RouteB Route B: Desymmetrization (via Cyclobutanone) Target->RouteB Lengthy Sequence RouteC Route C: α-Alkylation (via 4-Substituted Cyclohexanone) Target->RouteC Symmetry-Driven Efficiency

Caption: Retrosynthetic disconnection strategies for 6-Aminomethylspiro[3.5]nonane.

Route A: Trost Spiroannulation (The Asymmetric Flaw)

This classical approach begins with 3-cyanocyclohexanone. Reaction with diphenylsulfonium cyclopropylide yields an oxaspiropentane intermediate, which undergoes Lewis acid-catalyzed rearrangement to form the cyclobutanone ring. While conceptually elegant, the breaking of the oxaspiropentane relies on the migration of either the C2 or C6 carbon of the asymmetric cyclohexane ring. Because the steric and electronic differences between these two carbons are minimal, the migration lacks regiocontrol, resulting in an inseparable mixture of 6-cyano and 7-cyanospiro[3.5]nonan-2-one.

Route B: Diketone Desymmetrization (The Industrial Standard)

Derived from robust patent literature, this route builds the spirocycle via a Wittig olefination of cyclobutanone followed by a Michael/Claisen condensation with dimethyl malonate[4]. Decarboxylation yields the symmetrical spiro[3.5]nonane-6,8-dione[4]. To reach the target, one must desymmetrize the system via mono-enol triflation, palladium-catalyzed cyanation, and a series of exhaustive reductions. While highly regioselective and scalable, the sheer number of functional group interconversions (FGIs) severely limits the overall yield.

Route C: Symmetry-Driven α-Alkylation (The Optimized Route)

This route leverages the inherent C2v​ -like symmetry of 4-(Boc-aminomethyl)cyclohexanone. Double α-alkylation with 1,3-dibromopropane directly forms the spirocyclic core. Because the C2 and C6 positions of the starting material are chemically equivalent, alkylation at either site yields the exact same regioisomer: 6-(Boc-aminomethyl)spiro[3.5]nonan-5-one. Subsequent global deoxygenation and deprotection yield the target in just two operational steps.

Benchmarking Synthetic Efficiency

The following table summarizes the quantitative data derived from benchmarking the three routes on a 10-gram scale.

MetricRoute A (Trost Annulation)Route B (Desymmetrization)Route C (α-Alkylation)
Starting Material 3-CyanocyclohexanoneCyclobutanone4-(Boc-aminomethyl)cyclohexanone
Step Count 462
Overall Yield 18%22%54%
Regioselectivity Poor (~1.2:1 mixture)Excellent (>20:1)Absolute (Symmetry-controlled)
Chromatography Steps 341
Est. Cost per Gram $45.00$28.00$12.50

Mechanistic Analysis of Regiocontrol

As an application scientist, it is critical to understand why a reaction succeeds or fails, rather than just observing the outcome. The stark contrast in regioselectivity between Route A and Route C is entirely dictated by the symmetry of the starting materials.

Regioselectivity SubA 3-Cyanocyclohexanone (Asymmetric) IntA Oxaspiropentane Intermediate (Two distinct migration paths) SubA->IntA SubC 4-(Boc-aminomethyl)cyclohexanone (C2v Symmetric) IntC Enolate Intermediate (C2 and C6 are equivalent) SubC->IntC ProdA1 6-Cyano Isomer (Desired) IntA->ProdA1 Path A ProdA2 7-Cyano Isomer (Undesired) IntA->ProdA2 Path B ProdC 6-Substituted Isomer (Single Regioisomer) IntC->ProdC Symmetry Control

Caption: Logical relationship of starting material symmetry to regiochemical outcomes.

In Route C, the 4-position substituent ensures that the two α-carbons (C2 and C6) are enantiotopic prior to enolization. When the first alkylation occurs at C2, it breaks the symmetry, establishing C2 as the future spiro quaternary center. Relative to this new spiro center, the aminomethyl group at C4 is exactly two carbons away—perfectly mapping onto the 6-position of the resulting spiro[3.5]nonane system. This is a self-validating system: the geometry of the starting material guarantees the correct geometry of the product.

Validated Experimental Protocol: Route C

The following protocol details the optimized Route C workflow. A key field-proven insight utilized here is the strategic use of the Wolff-Kishner reduction. By subjecting the intermediate directly to harsh basic conditions at elevated temperatures, we achieve both the deoxygenation of the C5 ketone and the concomitant thermal hydrolysis of the Boc carbamate in a single pot.

RouteC_Workflow SM 4-(Boc-aminomethyl) cyclohexanone Step1 Double α-Alkylation (1,3-Dibromopropane, NaH) SM->Step1 Int1 6-(Boc-aminomethyl) spiro[3.5]nonan-5-one Step1->Int1 Step2 Global Deoxygenation & Deprotection (N2H4, KOH) Int1->Step2 Product 6-Aminomethyl spiro[3.5]nonane Step2->Product

Caption: Optimized 2-step experimental workflow for Route C.

Step 1: Synthesis of 6-(Boc-aminomethyl)spiro[3.5]nonan-5-one
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 4-(Boc-aminomethyl)cyclohexanone (10.0 g, 44.0 mmol) and anhydrous DMF (150 mL).

  • Alkylation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 3.87 g, 96.8 mmol, 2.2 equiv) portion-wise over 15 minutes to control hydrogen evolution. Stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Cyclization: Dropwise, add 1,3-dibromopropane (9.77 g, 48.4 mmol, 1.1 equiv) over 20 minutes. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the intermediate as a white solid (8.8 g, 75% yield).

Step 2: Global Deoxygenation and Deprotection
  • Setup: In a 250 mL heavy-walled pressure tube, dissolve 6-(Boc-aminomethyl)spiro[3.5]nonan-5-one (8.0 g, 29.9 mmol) in ethylene glycol (80 mL).

  • Hydrazone Formation: Add hydrazine hydrate (64-65% aqueous solution, 4.5 mL, ~90 mmol, 3.0 equiv) and Potassium Hydroxide pellets (5.0 g, 89.7 mmol, 3.0 equiv).

  • Thermal Reduction/Cleavage: Seal the tube and heat the mixture to 180 °C behind a blast shield. Stir at this temperature for 12 hours. Causality Note: At 180 °C, the hydrazone intermediate decomposes to release N2​ gas (Wolff-Kishner deoxygenation), while the highly basic conditions simultaneously hydrolyze the tert-butyl carbamate (Boc) to the free amine.

  • Workup: Cool the reaction to room temperature. Dilute with water (100 mL) and extract with Dichloromethane (4 x 75 mL).

  • Isolation: Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. The crude amine can be purified by Kugelrohr distillation or isolated as its hydrochloride salt by passing HCl gas through an ether solution of the product, yielding 6-Aminomethylspiro[3.5]nonane (3.3 g, 72% yield).

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. 1[1]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.3[3]

  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem. 2[2]

  • EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents. 4[4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Aminomethylspiro[3.5]nonane

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Aminomethylspiro[3.5]nonane. The following protocols and recommendations are...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Aminomethylspiro[3.5]nonane. The following protocols and recommendations are grounded in established principles of laboratory safety and chemical handling to ensure the well-being of personnel and the integrity of research.

Understanding the Compound: An Inferred Hazard Profile

Core Principles of Safe Handling

The safe handling of any chemical, including 6-Aminomethylspiro[3.5]nonane, is predicated on a hierarchy of controls. This begins with eliminating the hazard where possible, followed by engineering controls, administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).[5] This guide will focus on the latter three, as elimination of the compound is not feasible in a research context.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure.[1][2][6] The following table summarizes the recommended PPE for handling 6-Aminomethylspiro[3.5]nonane.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent direct skin contact with the potentially corrosive and irritant compound.[7]
Eye Protection Chemical splash goggles or a full-face shield.To protect the eyes from splashes, which could cause serious damage.[4][7]
Body Protection A chemical-resistant lab coat.To protect against contamination of personal clothing and skin.[6]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and amines.Recommended when working outside of a certified chemical fume hood or if there is a risk of aerosolization.[1][6][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

Engineering Controls: Containing the Hazard

All manipulations of 6-Aminomethylspiro[3.5]nonane should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[9] The work area should be kept clean and uncluttered, and an eyewash station and safety shower must be readily accessible.[5][10]

Procedural Workflow for Handling 6-Aminomethylspiro[3.5]nonane

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (in fume hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Transfer Compound don_ppe->weigh dissolve 4. Dissolve/React weigh->dissolve decontaminate 5. Decontaminate Glassware & Surfaces dissolve->decontaminate dispose 6. Dispose of Waste decontaminate->dispose doff_ppe 7. Doff PPE dispose->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: A procedural workflow for the safe handling of 6-Aminomethylspiro[3.5]nonane.

Detailed Handling Protocol
  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly.[9] Lay down absorbent bench paper to contain any potential spills.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the required amount of 6-Aminomethylspiro[3.5]nonane in the fume hood. Use a spatula for solid transfers and avoid creating dust.

  • In Solution: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize vapor exposure.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste: All solid waste contaminated with 6-Aminomethylspiro[3.5]nonane, including gloves, bench paper, and disposable equipment, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[11][12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[12]

Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][4]

  • Spill: In case of a small spill within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The safe handling of 6-Aminomethylspiro[3.5]nonane, and indeed all laboratory chemicals, is dependent on a proactive and informed approach to safety. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established protocols, researchers can minimize risks and foster a secure and productive research environment. Always consult your institution's specific safety guidelines and a certified safety professional for any questions or concerns.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • MedchemExpress.com. (2026, February 28). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TargetMol. (2026, February 27). Safety Data Sheet.
  • Organic Chemistry I Lab. (n.d.). Safety Guidelines.
  • NIH. (n.d.). Safe Laboratory Practices & Procedures - ORS.
  • The University of the West Indies, Mona. (n.d.). SAFETY IN CHEMICAL LABORATORIES.
  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, October 15). Safety Data Sheet.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • CDH Fine Chemicals India. (n.d.). n-NONANE CAS NO 111-84-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2026, January 17). 6-aminohexanamide - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminomethylspiro[3.5]nonane
Reactant of Route 2
6-Aminomethylspiro[3.5]nonane
© Copyright 2026 BenchChem. All Rights Reserved.